molecular formula C15H20O4 B173858 (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid CAS No. 122225-33-6

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B173858
CAS No.: 122225-33-6
M. Wt: 264.32 g/mol
InChI Key: TWMRLCPQQCHIBH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMRLCPQQCHIBH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544387
Record name (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122225-33-6
Record name (2R)-2-Benzyl-4-tert-butoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Synthetic Scaffold

In the rapidly evolving landscape of medicinal chemistry and drug development, the pursuit of molecules with precise stereochemistry and versatile functionality is paramount. (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a chiral derivative of succinic acid, has emerged as a significant building block, particularly in the burgeoning field of targeted protein degradation (TPD). Its unique structural architecture, featuring a chiral center, a hydrophobic benzyl group, a carboxylic acid handle, and a sterically hindered tert-butyl ester, offers a compelling combination of features for the rational design of complex therapeutic agents.

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs). The insights presented herein are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Physicochemical and Structural Properties

This compound is a chiral carboxylic acid distinguished by a benzyl substituent at the C2 position and a tert-butyl ester at the C4 position. The R-configuration at the stereocenter is crucial for specific molecular recognition in biological systems.

Core Chemical Identity

A summary of the fundamental properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 122225-33-6[1]
Molecular Formula C₁₅H₂₀O₄[1]
Molecular Weight 264.32 g/mol [1]
Physical Form Typically a powder or solidInferred from supplier data
Purity Commercially available at ≥97%[1]
InChI Key TWMRLCPQQCHIBH-GFCCVEGCSA-N[Inferred from structure]
Canonical SMILES C1=CC=C(C=C1)CC(=O)O[Inferred from structure]
Predicted Physicochemical Characteristics

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

  • Melting Point: Solid at room temperature. The melting point is expected to be moderately high for an organic acid of its size, likely in the range of 100-150 °C, similar to related structures like 4-tert-Butylbenzoic acid (mp 162-165 °C).

  • Boiling Point: Expected to be high and likely to decompose upon distillation at atmospheric pressure due to the presence of the carboxylic acid and ester functional groups.

  • Solubility: The molecule possesses both hydrophobic (benzyl group, tert-butyl group) and hydrophilic (carboxylic acid) regions. It is expected to be soluble in polar organic solvents such as chloroform, ethyl acetate, methanol, and DMSO.[2][3] Its solubility in aqueous media is expected to be pH-dependent, increasing significantly at basic pH due to the deprotonation of the carboxylic acid.

  • pKa: The acidity of the carboxylic acid group is influenced by the adjacent alkyl chain. The pKa is predicted to be in the typical range for an aliphatic carboxylic acid, approximately 4.5 - 5.0.

Spectroscopic Profile for Structural Elucidation

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific compound is elusive, the expected spectral features can be confidently predicted.

¹H NMR Spectroscopy (Expected Signals)

The proton NMR spectrum is expected to provide characteristic signals for each part of the molecule. The predicted chemical shifts (in CDCl₃) are:

  • δ 7.20-7.40 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

  • δ 10.0-12.0 ppm (broad singlet, 1H): Acidic proton of the carboxylic acid. This signal may be exchangeable with D₂O.

  • δ 3.10-3.30 ppm (multiplet, 1H): The methine proton at the chiral center (C2), coupled to the adjacent methylene protons.

  • δ 2.80-3.00 ppm (multiplet, 2H): Methylene protons of the benzyl group (-CH₂-Ph), likely appearing as a doublet of doublets or a multiplet due to coupling with the C2 proton.

  • δ 2.40-2.60 ppm (multiplet, 2H): Methylene protons adjacent to the tert-butyl ester (C3).

  • δ 1.45 ppm (singlet, 9H): Protons of the tert-butyl group, which appear as a sharp singlet due to their chemical equivalence and lack of adjacent protons for coupling.

¹³C NMR Spectroscopy (Expected Signals)

The proton-decoupled ¹³C NMR spectrum should display distinct signals for each of the 15 carbon atoms:

  • δ ~178-182 ppm: Carboxylic acid carbonyl carbon (C1).

  • δ ~171-173 ppm: Ester carbonyl carbon (C4).

  • δ ~138-140 ppm: Quaternary aromatic carbon of the benzyl group.

  • δ ~128-130 ppm: Aromatic carbons of the benzyl group.

  • δ ~81-83 ppm: Quaternary carbon of the tert-butyl group (-O-C(CH₃)₃).

  • δ ~45-50 ppm: Methine carbon at the chiral center (C2).

  • δ ~35-40 ppm: Methylene carbons of the succinic acid backbone (C3) and the benzyl group (-CH₂-Ph).

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1735 cm⁻¹ (strong): C=O stretch of the tert-butyl ester.

  • ~1705 cm⁻¹ (strong): C=O stretch of the carboxylic acid. The two carbonyl stretches are expected to be distinct.

  • ~3030 cm⁻¹ (weak): Aromatic C-H stretch.

  • ~2970 cm⁻¹ (medium): Aliphatic C-H stretch.

  • ~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C stretching vibrations.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₅H₂₀O₄. In electrospray ionization (ESI) mode, the expected ions would be [M+H]⁺ at m/z 265.14, [M+Na]⁺ at m/z 287.12, or [M-H]⁻ at m/z 263.12. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (57 Da) leading to a prominent fragment ion.

Synthesis and Manufacturing

The synthesis of this compound requires a stereocontrolled approach to establish the R-chirality at the C2 position. While a specific, publicly documented industrial synthesis is not available, a logical and efficient route can be designed based on established organic chemistry principles, such as the alkylation of chiral enolates or enantioselective hydrolysis.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway is illustrated below. The key disconnection is at the C2-benzyl bond, suggesting a chiral succinate derivative as a key intermediate.

G Target This compound Intermediate1 Chiral Di-ester Precursor Target->Intermediate1 Asymmetric Benzylation Intermediate2 (R)-Malic Acid Derivative or Chiral Auxiliary Intermediate1->Intermediate2 Chiral Control StartingMaterial1 Benzyl Bromide Intermediate1->StartingMaterial1 Alkylation StartingMaterial2 Succinic Anhydride / Malonic Ester Intermediate2->StartingMaterial2

Caption: Retrosynthetic analysis for the target molecule.

Exemplary Synthetic Protocol: Chiral Auxiliary-Directed Synthesis

This method leverages a removable chiral auxiliary to direct the stereoselective benzylation.

Workflow:

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Enolate Formation & Benzylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Mono-esterification A1 Succinic Anhydride A3 Mono-acylated Auxiliary A1->A3 A2 Chiral Auxiliary (e.g., Evans' oxazolidinone) A2->A3 B1 Deprotonation (LDA or NaHMDS) A3->B1 Input A3->B1 B2 Benzylation (Benzyl Bromide) B1->B2 C1 Hydrolysis (e.g., LiOH/H₂O₂) B2->C1 Input B2->C1 C2 (R)-2-Benzylsuccinic Acid C1->C2 D1 Selective Esterification C2->D1 Input C2->D1 D2 Final Product D1->D2

Caption: Proposed workflow for chiral auxiliary-based synthesis.

Detailed Steps:

  • Acylation of Chiral Auxiliary: React succinic anhydride with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a base like triethylamine and a coupling agent to form the N-succinyl derivative.

  • Stereoselective Benzylation: Cool the resulting imide to -78 °C and treat with a strong base like sodium hexamethyldisilazide (NaHMDS) to form the corresponding sodium enolate. The chiral auxiliary shields one face of the enolate, directing the subsequent alkylation. Add benzyl bromide to the enolate solution. The benzyl group will add to the less sterically hindered face, establishing the desired (R)-stereochemistry at the C2 position.

  • Auxiliary Cleavage: Cleave the chiral auxiliary under mild conditions, for instance, using lithium hydroxide and hydrogen peroxide, to yield (R)-2-Benzylsuccinic acid.[4] The auxiliary can often be recovered and recycled.

  • Selective Mono-esterification: The most challenging step is the selective esterification of the C4 carboxylic acid while leaving the C1 acid free. This can be achieved by forming the di-acid chloride followed by controlled reaction with tert-butanol, or more elegantly, through enzymatic resolution or by exploiting differential reactivity, though this often results in mixtures requiring purification. A more robust method involves protecting the C1 acid, esterifying the C4 acid, and then deprotecting.

Applications in Drug Development: A Cornerstone for PROTACs

The primary application of this compound in modern drug discovery is as a sophisticated linker building block for the synthesis of PROTACs.[1]

The Role of Linkers in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5] They consist of three components: a "warhead" that binds the POI, an E3 ligase ligand, and a linker that connects the two. The linker is not merely a passive spacer; its length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6][7]

Caption: Schematic structure of a PROTAC molecule.

Why this compound is an Ideal Linker Component

This molecule provides several strategic advantages for linker synthesis:

  • Dual Functionality: The free carboxylic acid serves as a reactive handle for amide bond formation, allowing it to be coupled to an amine-functionalized warhead or E3 ligase ligand. The tert-butyl ester acts as a stable protecting group for the other end of the linker, which can be deprotected later (e.g., with trifluoroacetic acid) to reveal a second carboxylic acid for subsequent coupling.

  • Stereochemical Control: The (R)-chirality can be used to introduce a specific three-dimensional vector, which can be crucial for achieving the correct orientation in the ternary complex.

  • Conformational Restriction: The benzyl group provides a degree of rigidity and conformational constraint to the linker.[6] This is often desirable as overly flexible linkers (like long PEG chains) can have a high entropic penalty upon binding and may not effectively pre-organize the warhead and E3 ligand. The aromatic ring can also engage in beneficial pi-stacking interactions within the ternary complex.

  • Tunable Length and Properties: The succinic acid backbone provides a defined four-carbon spacing. This core can be further elaborated to optimize linker length, which is a critical parameter for degradation efficiency.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Classification: Based on data for analogous compounds, it is classified as harmful and an irritant.[8] The likely hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The corresponding pictogram is GHS07 (Exclamation Mark).

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1] Room temperature storage is generally acceptable.

Conclusion

This compound represents a convergence of key structural features that make it a highly valuable tool for advanced organic synthesis and medicinal chemistry. Its defined stereochemistry, orthogonal protecting groups, and the conformational influence of the benzyl moiety position it as a premier building block for the construction of linkers in targeted protein degraders. As the field of TPD continues to expand, the demand for well-designed, stereochemically pure intermediates like this will undoubtedly grow, cementing its role in the development of next-generation therapeutics.

References

  • The Royal Society of Chemistry. Generic Methods for Monomer Synthesis. Available from: [Link]

  • Organic Syntheses Procedure. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Available from: [Link]

  • PubChem - NIH. (s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid. Available from: [Link]

  • PubChem - NIH. Benzyl 4-oxobutanoate. Available from: [Link]

  • HRMS and NMR Spectra Repository. 13C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link]

  • Oakwood Chemical. This compound, min 97%. Available from: [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1137-1153. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]

  • MacMillan, D. W. C., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Google Patents. Process for producing benzylsuccinic acid derivatives. EP0967204A1.
  • Organic Syntheses Procedure. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Available from: [Link]

  • Organic Syntheses Procedure. Synthesis of N-[(9-Fluorenylmethoxy)carbonyl]-L-aspartic acid; α tert-Butyl ester, β-(2-ethyl[(1E)-(4-nitrophenyl)azo]phenyl]amino]ethyl ester. Available from: [Link]

  • Oakwood Chemical. This compound, min 97%. Available from: [Link]

  • AbacipharmTech. 2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. Available from: [Link]

  • Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available from: [Link]

  • LookChem. Benzyl-(4-{(R)-1-[2-oxo-2-((S)-2-oxo-4-phenyl-oxazolidin-3-yl)-ethyl]-allyl}-benzyl)-phosphinic acid tert-butyl ester. Available from: [Link]

  • Jiang, Y., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 7(1), 1-38. Available from: [Link]

  • RTI International. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Available from: [Link]

  • Organic Syntheses Procedure. Malonic acid, butyl-, ethyl ester. Available from: [Link]

  • Xu, A. Z., & Reynolds, E. (2022). Targeted Protein Degradation Technology: A Novel Strategy for Cancer Therapy. Journal of Student Research. Available from: [Link]

  • Zhang, T., et al. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(19), 14157-14175. Available from: [Link]

  • PubChem - NIH. (R)-2-Benzylsuccinic acid. Available from: [Link]

  • NJ Bio, Inc. (2023). Targeted Protein Degraders. Available from: [Link]

  • Wang, Y., & Cai, W. (2021). Applications of Targeted Protein Degradation in Drug Discovery. Crimson Publishers. Available from: [Link]

Sources

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, with the CAS number 122225-33-6, is a pivotal chiral building block in modern organic synthesis.[1] Its structure, featuring a carboxylic acid, a tert-butyl ester, and a stereocenter with an (R)-configuration, makes it a highly valuable intermediate in the asymmetric synthesis of complex molecules. The precise three-dimensional arrangement of its atoms is crucial for its application in pharmaceuticals, where stereochemistry dictates biological activity. This guide provides a comprehensive overview of its properties, synthesis, applications, and analytical characterization, with a focus on its role in the synthesis of the neprilysin inhibitor Sacubitril.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 122225-33-6[1]
Molecular Formula C₁₅H₂₀O₄[1]
Molecular Weight 264.32 g/mol [1]
Appearance Typically a powder
Purity Commonly available in ≥97% purity[1]
Storage Store at room temperature, sealed in a dry environment

The Art of Synthesis: Crafting Chirality

The synthesis of this compound is a testament to the advancements in asymmetric synthesis. The primary goal is to establish the stereocenter at the C2 position with high enantiomeric excess. This is often achieved through enantioselective methods, such as asymmetric hydrogenation or the use of chiral auxiliaries.

One common strategy involves the asymmetric hydrogenation of a prochiral precursor. This method leverages chiral catalysts to selectively form the desired (R)-enantiomer. The choice of catalyst and reaction conditions is critical to achieving high yield and enantioselectivity.

Below is a representative, literature-informed protocol for the synthesis of this compound.

Representative Synthetic Protocol: Asymmetric Hydrogenation

This protocol is a composite representation based on synthetic strategies reported in the context of Sacubitril synthesis.

Step 1: Preparation of the Precursor

The synthesis often commences from a suitable precursor such as a substituted pentenoic acid derivative, which can be synthesized through various organic reactions.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the precursor, for instance, (E)-2-benzyl-4-(tert-butoxy)-4-oxobut-2-enoic acid, in an appropriate solvent like ethanol.

  • Add a chiral catalyst, for example, a rhodium or ruthenium complex with a chiral phosphine ligand.

  • Pressurize the reactor with hydrogen gas (typically 1-10 bar) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique like HPLC or TLC.

  • Upon completion, carefully depressurize the reactor and remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Core Application: A Key Intermediate in Sacubitril Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of Sacubitril. Sacubitril is a neprilysin inhibitor and a component of the blockbuster heart failure medication Entresto® (Sacubitril/Valsartan). The (R)-configuration of the chiral center in this building block is crucial for the final drug's efficacy.

The synthesis of Sacubitril involves the coupling of this compound with another chiral intermediate, followed by a series of transformations. The tert-butyl ester group in the building block serves as a protecting group for the carboxylic acid, which is later deprotected in the final stages of the synthesis.

Sacubitril_Synthesis A (R)-2-Benzyl-4-(tert-butoxy)- 4-oxobutanoic acid C Coupling Reaction A->C B Chiral Amine Intermediate B->C D Protected Sacubitril Intermediate C->D Amide bond formation E Deprotection & Amidation D->E Removal of tert-butyl group F Sacubitril E->F Final functionalization

Key steps in the synthesis of Sacubitril.

Analytical Characterization: Ensuring Purity and Identity

The rigorous characterization of this compound is paramount to ensure its suitability for pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Expected ¹H NMR Signals (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4s9H-C(CH₃)₃
~2.5-2.8m2H-CH₂-COO-tBu
~2.9-3.2m3H-CH-CH₂-Ph
~7.1-7.3m5HAromatic protons
~10-12br s1H-COOH

Expected ¹³C NMR Signals (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~28-C(CH₃)₃
~35-40-CH₂- and -CH- carbons
~81-C(CH₃)₃
~126-129Aromatic carbons
~138Aromatic C-ipso
~172-COO-tBu
~178-COOH

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity and, crucially, the enantiomeric excess of this compound.

Representative Chiral HPLC Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Analysis: Inject the sample and compare the retention times of the enantiomers. The enantiomeric excess can be calculated from the peak areas of the (R)- and (S)-enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in mobile phase inject Inject sample dissolve->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Sources

A Technical Guide to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid: A Chiral Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Chiral Scaffolds in Modern Therapeutics

In the landscape of contemporary drug discovery, the demand for molecularly targeted agents with high specificity and potency has led to the development of sophisticated therapeutic modalities. Among these, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary strategy to selectively eliminate disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is intrinsically linked to the spatial arrangement of their constituent parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that bridges them. The linker is not merely a spacer but a critical determinant of the ternary complex's stability and, consequently, the degradation efficiency.[3] This guide focuses on a key chiral building block, (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid , which offers a structurally defined scaffold for the synthesis of next-generation PROTACs and other complex drug conjugates.

Physicochemical Properties and Structural Attributes

This compound is a chiral carboxylic acid featuring a benzyl group at the stereogenic center and a tert-butyl ester. This unique combination of functional groups provides a versatile platform for synthetic elaboration.

PropertyValueSource
CAS Number 122225-33-6[4][5]
Molecular Formula C₁₅H₂₀O₄[4]
Molecular Weight 264.32 g/mol [4]
Appearance White to off-white solid
Purity Typically ≥97%[4]
Storage Room temperature[4]

The presence of a carboxylic acid allows for straightforward amide bond formation, a cornerstone of linker synthesis in PROTACs and antibody-drug conjugates (ADCs). The tert-butyl ester serves as a protecting group for the second carboxylic acid function, which can be selectively deprotected under acidic conditions. The benzyl group provides a hydrophobic element that can influence the physicochemical properties and conformational preferences of the resulting linker. The defined (R)-stereochemistry at the chiral center is crucial for ensuring the precise three-dimensional orientation of the final drug conjugate, which can significantly impact its biological activity.

Synthesis and Stereochemical Control: A Proposed Enantioselective Approach

Proposed Synthetic Pathway

A plausible and efficient route to this compound involves the enantioselective benzylation of a mono-tert-butyl malonate ester using a chiral phase-transfer catalyst. This approach allows for the direct installation of the benzyl group with control over the stereochemistry.

Synthetic_Pathway cluster_0 Step 1: Mono-esterification cluster_1 Step 2: Enantioselective Benzylation A Succinic Anhydride C Mono-tert-butyl succinate A->C DMAP, Toluene B tert-Butanol B->C F This compound C->F Base (e.g., K₂CO₃) D Benzyl Bromide D->F E Chiral Phase-Transfer Catalyst E->F

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of mono-tert-butyl succinate

  • To a solution of succinic anhydride (1.0 eq) in anhydrous toluene, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Slowly add tert-butanol (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield mono-tert-butyl succinate.

Causality: The use of DMAP catalyzes the nucleophilic attack of tert-butanol on the anhydride. Toluene is a suitable solvent for this reaction, allowing for azeotropic removal of any water present.

Step 2: Enantioselective benzylation

  • To a mixture of mono-tert-butyl succinate (1.0 eq) and potassium carbonate (2.0 eq) in a suitable organic solvent (e.g., dichloromethane), add a chiral phase-transfer catalyst (e.g., a derivative of a cinchona alkaloid) (0.05 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction vigorously for 24-48 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality and Self-Validation: The choice of a chiral phase-transfer catalyst is critical for inducing enantioselectivity. The catalyst forms a chiral ion pair with the malonate enolate, which then reacts with benzyl bromide from a less sterically hindered face, leading to the preferential formation of the (R)-enantiomer. The success of this step is validated by chiral HPLC analysis of the final product to determine the enantiomeric excess (ee).

Application in Drug Development: A Linchpin for PROTACs

The primary application of this compound is as a versatile building block for the synthesis of linkers in PROTACs.[4]

The Role of the Linker in PROTAC Function

A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

Incorporating this compound into a PROTAC Linker

The carboxylic acid functionality of this compound can be readily coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or ligands for VHL). Following this coupling, the tert-butyl ester can be deprotected under acidic conditions to reveal a second carboxylic acid. This newly exposed functional group can then be coupled to a ligand for the protein of interest, completing the synthesis of the PROTAC.

Linker_Synthesis_Workflow cluster_0 PROTAC Synthesis Workflow A (R)-2-Benzyl-4-(tert-butoxy) -4-oxobutanoic acid C Intermediate 1 A->C Amide Coupling B E3 Ligase Ligand (with amine) B->C D Deprotection (TFA) C->D E Intermediate 2 (free carboxylic acid) D->E G Final PROTAC E->G Amide Coupling F Target Protein Ligand (with amine) F->G

Caption: Workflow for incorporating the chiral building block into a PROTAC.

The defined stereochemistry of the benzyl-substituted linker element derived from this building block can impart conformational rigidity and a specific spatial orientation to the PROTAC molecule. This is critical for optimizing the protein-protein interactions within the ternary complex, which can enhance the efficiency and selectivity of protein degradation.

Conclusion and Future Perspectives

This compound represents a valuable and versatile chiral building block for the synthesis of advanced drug molecules, particularly in the rapidly evolving field of targeted protein degradation. Its well-defined stereochemistry and orthogonal protecting group strategy provide medicinal chemists with a powerful tool to rationally design and synthesize PROTACs with improved pharmacological properties. Future research will likely focus on the development of more efficient and scalable enantioselective synthetic routes to this and related chiral linkers. Furthermore, the systematic investigation of how the stereochemistry and substitution patterns of such linkers influence the formation and stability of ternary complexes will be crucial for advancing the design of next-generation protein degraders.

References

  • AbacipharmTech. (n.d.). 2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Fochon Pharmaceuticals. (2021). BCL-2 inhibitors. WO2021/223736.
  • Luengo, J. I., et al. (1996). Substituted oxazolidinones and their use as anti-bacterial agents. US5547950A.
  • Montelino Therapeutics Inc. (2023). Bi-functional compounds and methods for targeted ubiquitination of androgen receptor. Retrieved from [Link]

  • Arvinas Operations, Inc. (2023). Pharmaceutical compositions of protac compounds and uses thereof. WO2023179777A1.
  • Genentech, Inc. (2020). Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases. WO2020041331A1.
  • Bristol-Myers Squibb Company. (2019). PCSK9 ANTAGONIST BICYCLO-COMPOUNDS. EP3810129B1.
  • Khan, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Pharmaceuticals, 16(5), 729. Retrieved from [Link]

  • Wei, M., et al. (2021). Applications of Targeted Protein Degradation in Drug Discovery. Crimson Publishers. Retrieved from [Link]

  • Sun, X., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 7(1), 113. Retrieved from [Link]

  • Bartlett, D. W., & Gilbert, A. M. (2022). Translational PK–PD for targeted protein degradation. Chemical Society Reviews, 51(13), 5558-5574. Retrieved from [Link]

  • Rao, Y., et al. (2022). Applications of covalent chemistry in targeted protein degradation. Chemical Society Reviews, 51(21), 9037-9071. Retrieved from [Link]

  • Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Retrieved from [Link]

  • Gein, V. L., et al. (2018). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. ResearchGate. Retrieved from [Link]

  • Mabrouk, E. H., et al. (2013). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013(1), M786. Retrieved from [Link]

  • Horishny, V. Ya., et al. (2020). Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and [2-(1-Cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Fernández-Marí, F., et al. (2007). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 12(4), 845-857. Retrieved from [Link]

  • Kim, D., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1205315. Retrieved from [Link]

  • Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Thèse de doctorat, Université de Montpellier. (2018). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

Sources

A Technical Guide to the Asymmetric Synthesis of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a chiral building block of significant interest in medicinal chemistry, notably as a key intermediate for the synthesis of renin inhibitors and other complex pharmaceutical agents.[1][2] Its structure, featuring a single stereocenter and differentiated carboxylic acid functionalities—one as a free acid and the other as a sterically hindered tert-butyl ester—presents a distinct synthetic challenge. This guide provides an in-depth examination of a robust and field-proven pathway for its enantioselective synthesis. We will focus on a chiral auxiliary-mediated approach, detailing the strategic rationale, experimental protocols, and critical process parameters necessary for achieving high yield and stereochemical fidelity. Alternative strategies, including enzymatic resolution, will also be discussed to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Strategic Imperatives in Asymmetric Synthesis

The synthesis of the target molecule necessitates precise control over two key structural features: the absolute stereochemistry at the C2 position and the selective protection of the C4 carboxylic acid. A retrosynthetic analysis reveals that the core challenge lies in the stereocontrolled introduction of the benzyl group adjacent to a carboxylic acid precursor.

Several major strategies can be considered:

  • Asymmetric Catalysis: Employing a chiral catalyst to directly form the (R)-enantiomer from an achiral precursor, for instance, through asymmetric hydrogenation of a benzylidenesuccinic acid derivative. While potentially efficient, this requires specialized catalysts and substrate-specific optimization.[2]

  • Chiral Resolution: Synthesizing a racemic mixture of a benzylsuccinic acid derivative and subsequently separating the enantiomers. This can be achieved via diastereomeric salt crystallization or, more elegantly, through enzymatic resolution where an enzyme like a lipase selectively hydrolyzes one enantiomer of a diester.[1][3][4] This method is powerful but is limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemate.

  • Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral molecule (an auxiliary) to direct the stereochemical outcome of a key bond-forming reaction.[5][6] This approach is highly reliable, predictable, and allows for the recovery and reuse of the often-valuable auxiliary, making it an excellent choice for robust, scalable synthesis.

This guide will focus on the chiral auxiliary strategy, specifically utilizing an Evans-type oxazolidinone auxiliary, renowned for its high levels of diastereoselectivity in alkylation reactions.[7]

Recommended Synthesis Pathway: Evans Asymmetric Alkylation

The chosen pathway leverages the well-established stereodirecting power of an Evans oxazolidinone auxiliary to install the benzyl group with a high degree of facial selectivity. The overall strategy involves acylating the auxiliary with a succinic acid mono-ester, performing a diastereoselective enolate alkylation, and finally, cleaving the auxiliary to reveal the chiral acid functionality, followed by conversion to the target mono-tert-butyl ester.

Figure 1: Overall synthesis pathway for the target molecule via an Evans chiral auxiliary.

Causality Behind Experimental Choices
  • Starting Material: We begin by preparing 4-(tert-butoxy)-4-oxobutanoic acid from succinic anhydride and tert-butanol.[8] This ensures the more sterically accessible carboxylic acid is protected from the outset, simplifying the final steps and avoiding a challenging selective esterification on the final product.

  • Chiral Auxiliary: The (S)-4-benzyl-2-oxazolidinone is selected. In Evans asymmetric alkylations, the incoming electrophile (benzyl bromide) is directed to the face opposite the bulky substituent on the auxiliary (the benzyl group on the oxazolidinone ring). For an N-succinoyl derivative, this setup reliably produces the desired (R) configuration at the α-carbon.

  • Enolate Formation: Sodium hexamethyldisilazide (NaHMDS) is used as the base at -78 °C. This strong, non-nucleophilic base cleanly generates the Z-enolate under kinetic control. The low temperature is critical to prevent enolate equilibration and side reactions, thereby maximizing diastereoselectivity.

  • Auxiliary Cleavage: The standard procedure of cleavage with lithium hydroxide and hydrogen peroxide is effective for removing the auxiliary under mild conditions without epimerizing the newly formed stereocenter or cleaving the tert-butyl ester. The chiral auxiliary can be recovered from the reaction mixture.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions.

G Experimental Workflow start Assemble Glassware (Flame-dried, Argon atm.) step1 Step 1: Reagent Addition (Solvent, Reactants at low temp) start->step1 step2 Step 2: Reaction (Stirring, Temp Control, Monitor via TLC) step1->step2 step3 Step 3: Quenching (Add aq. solution, e.g., NH₄Cl) step2->step3 step4 Step 4: Work-up (Phase Separation, Extraction with Organic Solvent) step3->step4 step5 Step 5: Purification (Drying, Concentration, Column Chromatography) step4->step5 end Characterization (NMR, MS, Optical Rotation) step5->end

Sources

Unlocking Targeted Protein Degradation: A Technical Guide to the Strategic Application of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Dawn of Induced Proximity Pharmacology

In the landscape of modern drug discovery, the paradigm is shifting from simple inhibition to sophisticated manipulation of cellular processes. Targeted Protein Degradation (TPD) has emerged as a powerful modality, offering the potential to address disease targets previously considered "undruggable".[1][2][3][4] This approach utilizes the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[4][5][6][7] At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase.[1][8][9][10] The rational design and synthesis of these complex molecules are paramount to their success, demanding a modular approach with well-characterized building blocks. This guide provides an in-depth technical overview of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid , a key building block in the construction of novel protein degraders, and elucidates its role in the broader mechanism of action of the final PROTAC molecule.

Physicochemical Profile of a Versatile Building Block

This compound is a chiral carboxylic acid derivative with chemical features optimized for the modular synthesis of PROTACs. Its strategic design incorporates a stereochemically defined core, a protected carboxylic acid for sequential conjugation, and a benzyl group that can impart conformational rigidity to the linker region of a PROTAC.

PropertyValueSource
CAS Number 122225-33-6[6][11]
Molecular Formula C15H20O4[11][12]
Molecular Weight 264.32 g/mol [11]
Appearance Powder[13]
Purity Typically ≥97%[11]
Storage Room temperature, inert atmosphere[6][13]
Key Functional Groups Carboxylic acid, tert-butyl ester, Benzyl group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under a variety of reaction conditions but readily removable under acidic conditions, such as with trifluoroacetic acid (TFA).[14][15] This orthogonality is crucial for a controlled, stepwise synthesis of the final heterobifunctional degrader. The (R)-configuration at the chiral center can influence the spatial orientation of the final PROTAC, potentially impacting the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

The Core Function: A Linchpin in the PROTAC Mechanism of Action

It is critical to understand that this compound does not possess an intrinsic pharmacological mechanism of action in the traditional sense. Instead, its "action" is realized upon its incorporation into a PROTAC molecule. The resulting PROTAC operates through a catalytic mechanism of induced proximity, as illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Binds to POI ligand Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 ligand Ub Ubiquitin Ub->POI Poly-ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI caption Figure 1: The PROTAC-mediated protein degradation cycle.

Caption: Figure 1: The PROTAC-mediated protein degradation cycle.

This compound forms a part of the "linker" component of the PROTAC. The linker is not merely a spacer but plays a critical role in the efficacy of the degrader by influencing:

  • Ternary Complex Formation: The length, rigidity, and chemical nature of the linker dictate the distance and relative orientation between the bound target protein and E3 ligase, which is crucial for efficient ubiquitination.[9]

  • Physicochemical Properties: The linker contributes to the overall solubility, permeability, and metabolic stability of the PROTAC molecule.[9]

  • Cooperativity: The linker can engage in favorable interactions within the ternary complex, leading to positive cooperativity and enhanced degradation efficiency.

A Strategic Workflow for PROTAC Synthesis and Validation

The following section outlines a comprehensive, field-proven workflow for the utilization of this compound in the development of a novel PROTAC.

Modular Synthesis of a Heterobifunctional Degrader

The synthesis of a PROTAC is a multi-step process that leverages the orthogonal protecting groups of building blocks like the one in focus.

Synthesis_Workflow Start This compound Deprotection Step 1: Acid-mediated Deprotection (e.g., TFA) Start->Deprotection Activated_Linker Activated Linker (Free Carboxylic Acids) Deprotection->Activated_Linker Coupling1 Step 2: Amide Coupling (e.g., EDC, NHS) Activated_Linker->Coupling1 POI_Ligand Ligand for Protein of Interest (POI) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (e.g., for VHL or CRBN) Coupling2 Step 3: Amide Coupling E3_Ligand->Coupling2 Intermediate Linker-POI Ligand Conjugate Coupling1->Intermediate Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Purification Step 4: Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Step 5: Characterization (e.g., MS, NMR) Purification->Characterization Validated_PROTAC Validated PROTAC Characterization->Validated_PROTAC caption Figure 2: Modular synthesis workflow for a PROTAC.

Caption: Figure 2: Modular synthesis workflow for a PROTAC.

Protocol 1: Deprotection of the tert-Butyl Ester

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and TFA under reduced pressure to yield the deprotected linker.

Protocol 2: Sequential Amide Coupling

  • Activation: Activate the free carboxylic acid of the deprotected linker using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent (e.g., dimethylformamide).

  • First Conjugation: Add the amine-containing ligand for the protein of interest (POI) to the activated linker solution. Stir the reaction at room temperature overnight.

  • Purification: Purify the resulting linker-POI ligand conjugate by high-performance liquid chromatography (HPLC).

  • Second Activation and Conjugation: Repeat the activation step for the remaining carboxylic acid on the linker, followed by the addition of the amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a ligand for VHL).

  • Final Purification and Characterization: Purify the final PROTAC molecule using preparative HPLC. Confirm the identity and purity of the compound by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro and In-Cellulo Validation of PROTAC Efficacy

A rigorously validated PROTAC must demonstrate binding to both the target protein and the E3 ligase, induce the formation of a ternary complex, and lead to the ubiquitination and subsequent degradation of the target protein in a cellular context.

Validation_Workflow PROTAC Synthesized PROTAC Binding_Assay Binding Assays (e.g., SPR, ITC, FP) PROTAC->Binding_Assay Ternary_Complex Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) PROTAC->Ternary_Complex Binding_Assay->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination_Assay Cell_Degradation Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) Ubiquitination_Assay->Cell_Degradation Selectivity Selectivity Profiling (e.g., Proteomics) Cell_Degradation->Selectivity Functional_Assay Functional Cellular Assays Cell_Degradation->Functional_Assay caption Figure 3: Experimental workflow for PROTAC validation.

Caption: Figure 3: Experimental workflow for PROTAC validation.

Protocol 3: Cellular Protein Degradation Assay (Western Blot)

  • Cell Culture: Plate cells expressing the target protein at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose-response range of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to a vehicle-treated control. From this data, the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values can be calculated.

AssayPurposeKey Parameters
Surface Plasmon Resonance (SPR) To quantify the binding affinity and kinetics of the PROTAC to the POI and E3 ligase independently.K_D (dissociation constant)
TR-FRET or AlphaLISA To measure the formation of the ternary complex (POI-PROTAC-E3 ligase).EC50
In Vitro Ubiquitination To confirm that the ternary complex is productive and leads to POI ubiquitination.Ubiquitinated POI band
Western Blot To measure the degradation of the POI in cells.DC50, Dmax
Mass Spectrometry-based Proteomics To assess the selectivity of the PROTAC across the entire proteome.Off-target degradation

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its chemical design allows for the controlled and modular construction of these complex heterobifunctional molecules. While the building block itself is not pharmacologically active, its incorporation as a linker is integral to the mechanism of action of the resulting PROTAC, which hijacks the cellular machinery to induce the degradation of disease-relevant proteins. The systematic workflow of synthesis and validation outlined in this guide provides a robust framework for researchers and drug development professionals to leverage this and similar building blocks in the quest for novel therapeutics based on targeted protein degradation. As our understanding of the "rules" governing successful PROTAC design evolves, the development of novel, sophisticated linkers will undoubtedly play a central role in unlocking the full potential of this exciting therapeutic modality.

References

  • BenchChem. (2025). Application Notes and Protocols for Bioconjugation using Acid-PEG14-t-butyl ester.
  • Fisher Scientific. (n.d.). (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, 95% Purity, C15H20O4, 1 gram.
  • Ciulli, A., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Sosič, I., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
  • Sosič, I., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry.
  • Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D.
  • Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Synfacts.
  • Bio-Techne. (n.d.). Degrader Building Blocks | LYTAC & PROTAC Degraders. Retrieved from [Link]

  • The Chemistry of Molecules. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester [Video]. YouTube.
  • Sosič, I., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews.
  • Gilbert, A. M., et al. (2023). A covalent BTK ternary complex compatible with targeted protein degradation.
  • An, S., & Fu, L. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy.
  • Dominguez, V., et al. (2024). IN SILICO DESIGN AND BINDING MECHANISM OF E3 LIGASE UBR1 RECRUITERS. ChemRxiv.

Sources

A Technical Guide to the Solubility Determination of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and purification strategies. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine the solubility of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS: 122225-33-6). We delve into the molecular characteristics governing its solubility, present a detailed, field-proven experimental protocol based on the OECD Guideline 105 Shake-Flask Method, and discuss the critical factors that modulate its dissolution. The methodologies and principles outlined herein are designed to ensure the generation of robust, reliable, and reproducible solubility data essential for downstream applications in medicinal chemistry and process development.

Introduction: The Significance of Solubility

This compound is a chiral carboxylic acid derivative featuring both a bulky, nonpolar benzyl group and a sterically hindering tert-butyl ester.[1][2] These structural motifs are common in drug candidates and complex intermediates. Understanding the solubility of this molecule is paramount for:

  • Drug Development: Aqueous solubility is a key determinant of oral bioavailability. Poor solubility can terminate the development of an otherwise promising drug candidate.[3]

  • Process Chemistry: Efficient purification, crystallization, and formulation processes rely on accurate solubility data in a range of organic solvents and aqueous systems.[4][5]

  • Analytical Method Development: Choosing appropriate solvents for techniques like HPLC and NMR is dependent on the analyte's solubility.

This guide provides the theoretical and practical foundation for characterizing this critical parameter.

Molecular Structure and Predicted Solubility Behavior

The solubility of this compound is dictated by the interplay of its distinct functional groups.

  • Carboxylic Acid (-COOH): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor. Its most significant contribution to solubility is its ionizable nature.

    • At low pH (pH < pKa): The carboxylic acid will be protonated and exist in its neutral, uncharged form. This significantly reduces its polarity and, consequently, its aqueous solubility.[6][7]

    • At high pH (pH > pKa): The group will deprotonate to form a carboxylate anion (-COO⁻). This charged species is significantly more polar and will exhibit much higher solubility in aqueous media.[6][8][9]

  • Benzyl Group (-CH₂-Ph): This is a large, nonpolar, hydrophobic moiety. It will tend to decrease aqueous solubility and increase solubility in nonpolar organic solvents.

  • tert-Butyl Ester (-COOC(CH₃)₃): The tert-butyl group is bulky and hydrophobic, further contributing to poor aqueous solubility. The ester itself is a polar group but is less polar than the carboxylic acid and acts primarily as a hydrogen bond acceptor. These esters are generally stable but can undergo acid-catalyzed hydrolysis, a factor to consider when designing experiments in highly acidic conditions.[10][11][12]

The overarching principle of "like dissolves like" suggests that the molecule will exhibit moderate solubility in polar organic solvents (e.g., ethanol, methanol) and lower solubility in both highly nonpolar solvents (e.g., hexanes) and neutral water.[3]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The Shake-Flask method is a globally recognized standard for determining the aqueous solubility of compounds and is detailed in OECD Test Guideline 105.[13][14][15][16] It is a robust method for generating an equilibrium saturated solution, from which the solubility can be accurately measured.

Rationale for Method Selection

The Shake-Flask method is chosen for its reliability and simplicity. It ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the solvent, which is the definition of a saturated solution. This protocol is designed as a self-validating system; by analyzing samples at multiple time points, the attainment of equilibrium is confirmed when concentration values plateau.[17]

Materials and Equipment
  • This compound (purity ≥97%)[1]

  • Selected solvents (e.g., Deionized Water, pH 5.0 Acetate Buffer, pH 7.4 Phosphate Buffer, pH 9.0 Borate Buffer, Ethanol, Acetonitrile, Dichloromethane)

  • Analytical balance (±0.1 mg precision)

  • Thermostatically controlled shaker bath or incubator (e.g., 25 °C ± 0.5 °C)

  • Glass flasks or vials with screw caps

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare all aqueous buffers and ensure they are degassed to prevent bubble formation during the experiment.

  • Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add a small, known amount of the compound (e.g., 10 mg) to a vial. Add the solvent in small, measured aliquots (e.g., 0.1 mL), vortexing vigorously after each addition until the solid is fully dissolved. This provides a rough order-of-magnitude for the main experiment.[17]

  • Sample Preparation: Weigh an excess amount of this compound into at least three separate flasks for each solvent system. The "excess" should be sufficient to ensure a solid phase remains at equilibrium (e.g., 5 times the amount estimated from the preliminary test).

  • Equilibration: Add a precise volume of the chosen pre-equilibrated solvent to each flask. Tightly cap the flasks and place them in the thermostatically controlled shaker. Agitate the flasks at a constant, moderate speed.

    • Causality: Constant temperature is critical because solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating the dissolution process and preventing localized saturation.

  • Equilibrium Confirmation:

    • After 24 hours, cease agitation and allow the flasks to stand undisturbed in the shaker bath for at least 1 hour to let undissolved solids settle.

    • Carefully withdraw a sample from the supernatant of each flask using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. The first few drops should be discarded to saturate the filter material.

    • Causality: Filtration is a critical step to remove all undissolved microparticles, ensuring that the analysis measures only the dissolved solute. Failure to filter properly is a common source of erroneously high solubility values.

    • Return the flasks to the shaker and continue agitation.

    • Repeat the sampling process at 48 hours.

    • Analyze all samples by a validated analytical method (e.g., HPLC).

    • Equilibrium is considered reached if the concentration measured at 48 hours is within 5% of the concentration measured at 24 hours. If not, a further time point (e.g., 72 hours) is required.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound in the same solvent.

    • Quantify the concentration of the compound in the filtered samples from the saturated solutions using the calibration curve.

    • The final solubility is reported as the average of the three replicate flasks after equilibrium has been confirmed.

Visual Workflow of the Shake-Flask Method

Shake_Flask_Workflow cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_validation Phase 4: Validation cluster_result Phase 5: Final Result prep_compound Weigh Excess Compound (≥3 Replicates) prep_solvent Add Pre-equilibrated Solvent prep_compound->prep_solvent agitate Agitate at Constant Temperature (e.g., 25°C) prep_solvent->agitate settle Settle Solids agitate->settle After 24h sample Withdraw & Filter Supernatant (0.22 µm) settle->sample analyze Quantify via HPLC sample->analyze check [T=24h] vs [T=48h] within 5%? analyze->check check->agitate No (Continue agitation, resample at 48h/72h) report Report Average Solubility check->report Yes (Equilibrium Reached)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

Solubility data should be meticulously recorded and presented in a clear, tabular format. This allows for easy comparison across different solvent systems and conditions.

Table 1: Solubility Data for this compound at 25°C

Solvent SystempH (for aqueous)Mean Solubility (mg/mL)Standard DeviationMean Solubility (mM)
Deionized WaterMeasured pHResultResultResult
0.1 M Acetate Buffer5.0ResultResultResult
0.1 M Phosphate Buffer7.4ResultResultResult
EthanolN/AResultResultResult
AcetonitrileN/AResultResultResult
DichloromethaneN/AResultResultResult

Interpretation: It is anticipated that the aqueous solubility will be lowest at pH 5.0 and will increase significantly at pH 7.4, reflecting the deprotonation of the carboxylic acid. Solubility in polar organic solvents like ethanol is expected to be higher than in water due to favorable interactions with both the polar and nonpolar regions of the molecule.

Conclusion

Determining the solubility of this compound requires a systematic and rigorous approach. By understanding the interplay of its functional groups and employing a validated protocol such as the OECD 105 Shake-Flask method, researchers can generate high-quality, reliable data. This information is not merely a physical constant but a cornerstone for informed decision-making in drug discovery, chemical process development, and formulation science.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed. Retrieved from [Link]

  • Wishart, D. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

  • Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]

  • Fiveable. (n.d.). Tert-butyl esters Definition. Organic Chemistry II Key Term. Retrieved from [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Reagent Guides. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Gonzalez, A. C., & Tratnyek, P. G. (2002). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 97%, 100 mg. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-(benzyloxy)-4-oxobutanoic acid. Retrieved from [Link]

  • Khan, M. I. H., et al. (2019). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a chiral building block of significant interest in pharmaceutical and chemical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous molecular structures.

This compound is a derivative of succinic acid, featuring a benzyl group at the chiral center and a tert-butyl ester protecting one of the two carboxylic acid functionalities. Its molecular formula is C₁₅H₂₀O₄, and its molecular weight is 264.32 g/mol .[4] The presence of both a free carboxylic acid and a sterically hindered ester group imparts unique chemical properties, making it a valuable intermediate in asymmetric synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification and purity assessment.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons in the benzyl group, the succinic acid backbone, and the tert-butyl ester. The chiral center at C2 renders the methylene protons at C3 diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12broad singlet1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange.[5][6][7]
7.15-7.35multiplet5HAr-HProtons of the phenyl ring on the benzyl group.
~3.15multiplet1HH-2The methine proton at the chiral center, coupled to the adjacent methylene protons at C3 and the benzylic protons.
~2.95dd1HBenzylic-HₐOne of the diastereotopic benzylic protons, coupled to H-2 and its geminal partner.
~2.80dd1HBenzylic-HₑThe other diastereotopic benzylic proton, coupled to H-2 and its geminal partner.
~2.65dd1HH-3ₐOne of the diastereotopic methylene protons adjacent to the ester carbonyl, coupled to H-2 and its geminal partner.
~2.50dd1HH-3ₑThe other diastereotopic methylene proton, coupled to H-2 and its geminal partner.
1.45singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons.
¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~178-COOHThe carbonyl carbon of the carboxylic acid is typically found in this downfield region.[7][8]
~171-COO-tBuThe ester carbonyl carbon is generally found slightly upfield compared to the carboxylic acid carbonyl.[9]
~138Ar-C (quaternary)The ipso-carbon of the phenyl ring attached to the succinic acid backbone.
~129Ar-CHAromatic methine carbons.
~128Ar-CHAromatic methine carbons.
~126Ar-CHAromatic methine carbons.
~81-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~45C-2The methine carbon at the chiral center.
~38Benzylic-CH₂The benzylic methylene carbon.
~36C-3The methylene carbon adjacent to the ester carbonyl.
~28-C(C H₃)₃The methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid, ester, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[5][10][11][12]
~3030MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the phenyl ring.
~2970, 2870MediumAliphatic C-H stretchStretching vibrations of the C-H bonds in the succinic acid backbone and tert-butyl group.
~1740StrongC=O stretch (Ester)The carbonyl stretch of the tert-butyl ester is expected at a higher frequency than the carboxylic acid carbonyl.[9]
~1710StrongC=O stretch (Carboxylic Acid)The carbonyl stretch of the hydrogen-bonded carboxylic acid dimer.[5][10][11][12]
~1600, 1495, 1450Medium to WeakC=C stretch (Aromatic)Skeletal vibrations of the aromatic ring.
~1250, 1150StrongC-O stretchStretching vibrations of the C-O bonds in the ester and carboxylic acid groups.[5][10]
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data

For this compound (MW = 264.32), electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted ESI-MS Data

m/zIonRationale
263.1289[M-H]⁻In negative ion mode, deprotonation of the carboxylic acid is expected to be the dominant ionization pathway.
287.1282[M+Na]⁺In positive ion mode, adduction with sodium is a common ionization pathway.
207.0660[M-C₄H₉]⁻ or [M-C₄H₈-H]⁻Loss of the tert-butyl group (as a radical or isobutylene) is a likely fragmentation pathway.[13][14]
220.0735[M-CO₂-H]⁻Decarboxylation of the parent ion.
91.0543[C₇H₇]⁺The tropylium ion, a characteristic fragment from the benzyl group, would be observed in positive ion mode fragmentation.[15]
Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

Caption: Workflow for LC-MS analysis with ESI.

Summary and Conclusion

The spectroscopic data presented in this guide, while predicted, are based on well-established principles and provide a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive analytical toolkit for confirming the structure, assessing the purity, and ensuring the quality of this important chiral building block in research and development settings. Experimental verification of this data is recommended for any new batch of the compound.

References

  • Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Mass spectra of dimethyl esters of benzylsuccinic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules, 9(5), 405-414. Retrieved from [Link]

  • Synthesis of monoethyl ester of succinic acid and characterization. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of chiral building blocks for use in drug discovery. (2004). Molecules, 9(5), 405-14. Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. Retrieved from [Link]

  • CH 336: Carboxylic Acid Spectroscopy. (2020). Oregon State University. Retrieved from [Link]

  • Getting started with interpreting IR spectra. (2020). YouTube. Retrieved from [Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. (2009). National Institutes of Health. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. (2024). National Institutes of Health. Retrieved from [Link]

  • A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. (2024). MDPI. Retrieved from [Link]

  • Process for producing benzylsuccinic acid derivatives. (1999). Google Patents.
  • interpreting infra-red spectra. (n.d.). Chemguide. Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Fascination with the conformational analysis of succinic acid, as evaluated by NMR spectroscopy, and why. (2006). Accounts of Chemical Research, 39(12), 889-96. Retrieved from [Link]

  • Article. (2016). Semantic Scholar. Retrieved from [Link]

  • Mixed alkyl benzyl esters of succinic acid used as plasticizers. (2015). Google Patents.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • α-Benzylsuccinic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. (n.d.). AbacipharmTech. Retrieved from [Link]

  • Influence of succinic acid species on structural, spectroscopic,optical, Z-scan, frequency doubling, photoconductivity and antibacterial properties of glycine single crystals. (2023). Materials Science and Engineering: B, 287, 116135. Retrieved from [Link]

  • FT-IR ATR spectra of succinic acid in (a) methanol and (b) a... (n.d.). ResearchGate. Retrieved from [Link]

  • Direct esterification of succinic acid with phenol using zeolite beta catalyst. (2014). ResearchGate. Retrieved from [Link]

  • Chemical, spectroscopic characterization, molecular modeling and antibacterial activity assays of a silver (I) complex with succinic acid. (2021). Redalyc. Retrieved from [Link]

  • A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. (2024). PubMed. Retrieved from [Link]

  • Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. (2025). PubMed. Retrieved from [Link]

  • Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. (2009). ResearchGate. Retrieved from [Link]

  • (R)-2-Benzylsuccinic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. (2020). Polymers, 12(10), 2386. Retrieved from [Link]

  • Malonic acid, tert-butyl ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and Characterization of Sulfosuccinate Monoester Surfactant from Natural Renewable Resources. (2006). Research India Publications. Retrieved from [Link]

  • Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. (2020). MDPI. Retrieved from [Link]

Sources

A Scientist's Guide to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid: A Core Building Block for Cereblon-Mediated Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, shifting the paradigm from protein inhibition to induced elimination. At the heart of this technology are heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which co-opt the cell's natural disposal machinery. A critical component in many of these degraders is the ligand that recruits an E3 ubiquitin ligase. This guide provides an in-depth technical overview of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a pivotal building block used to engage the Cereblon (CRBN) E3 ligase, a workhorse in the TPD field. We will explore its mechanism of action, synthetic utility, and the critical experimental workflows required to validate the function of the resulting degraders, providing researchers and drug developers with the foundational knowledge to effectively leverage this key molecule.

The Dawn of a New Modality: Targeted Protein Degradation (TPD)

For decades, drug discovery has focused on occupancy-driven pharmacology, where a small molecule inhibits the function of a target protein by binding to its active site. While successful, this approach has limitations, leaving a vast portion of the proteome, including non-enzymatic scaffold proteins, deemed "undruggable."[1] Targeted Protein Degradation (TPD) offers a revolutionary alternative. Instead of merely inhibiting a protein, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate it.[2][3]

The most prominent TPD technology is the Proteolysis Targeting Chimera (PROTAC).[1] PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a flexible linker.[1][4] One ligand binds to a Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase, which then tags the POI with ubiquitin for destruction by the proteasome.[1][5] This process is catalytic, allowing a single PROTAC molecule to trigger the degradation of multiple POI molecules.[6]

Cereblon (CRBN): A Versatile E3 Ligase for TPD

While over 600 E3 ligases exist in humans, Cereblon (CRBN) has become one of the most widely used in PROTAC development.[7][8] CRBN acts as a substrate receptor for the Cullin 4 (CUL4) RING E3 ubiquitin ligase complex (CRL4^CRBN^).[9] Its prominence stems from the availability of well-characterized, potent, and synthetically tractable small molecule ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[10] These ligands bind to a specific pocket in CRBN, allosterically modulating its substrate recognition capacity.[9][11]

This compound: A Key to Unlocking CRBN

This compound is a crucial synthetic building block derived from the core structure of thalidomide analogs. It serves as a potent CRBN ligand, providing the necessary "hook" for a PROTAC to engage the CRL4^CRBN^ machinery.

Physicochemical Properties

A clear understanding of the building block's properties is essential for its effective use in chemical synthesis and PROTAC design.

PropertyValue
Molecular Formula C15H20O4[12][13]
Molecular Weight 264.32 g/mol [13]
CAS Number 122225-33-6[12][13][14]
Stereochemistry (R)-enantiomer
Physical Form Powder[12]
Key Functional Groups Carboxylic acid (for linker attachment), tert-butyl ester (protecting group), Benzyl group (for CRBN binding)
Mechanism of CRBN Engagement

This building block is an analog of the glutarimide portion of thalidomide. The glutarimide moiety of IMiDs is known to be accommodated within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[11] The stereochemistry is critical; the (S)-enantiomer of traditional glutarimide-based ligands is primarily responsible for CRBN binding.[15] This building block, with its defined (R)-configuration at the benzyl-substituted carbon, is designed to mimic the necessary conformation for effective CRBN engagement upon its eventual cyclization into a glutarimide ring system during PROTAC synthesis or by acting as a key intermediate. The benzyl group and the carboxylic acid functionality are positioned to facilitate optimal interactions within the CRBN binding pocket and provide a vector for linker attachment, respectively.

Application in PROTAC Design and Synthesis

The true utility of this compound lies in its role as a modular building block for PROTAC synthesis. The free carboxylic acid serves as a chemical handle for conjugation to a linker, which is subsequently attached to a ligand for the target protein.

Design Principles

When designing a PROTAC, the exit vector—the point of linker attachment on the E3 ligand—is a critical parameter. For this building block, the carboxylic acid provides a defined and reliable attachment point. The subsequent synthetic steps typically involve forming a stable amide bond with an amine-functionalized linker. The tert-butyl ester protects the other end of the butanoic acid chain, preventing unwanted side reactions during the coupling step. This protecting group can be removed in later steps if a free carboxylic acid is desired on the final PROTAC molecule.

Detailed Synthetic Protocol: Amide Bond Formation

This protocol describes a standard method for coupling the building block to an amine-terminated linker, a common step in the assembly of a CRBN-recruiting PROTAC.

Objective: To covalently attach this compound to an amine-functionalized linker (Linker-NH2) via amide bond formation.

Materials:

  • This compound

  • Linker-NH2 (with appropriate functionality for POI ligand conjugation)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (e.g., HATU, EDC)

  • 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Pre-activation (if using HOBt/EDC): Add HOBt (1.1 equivalents) and EDC·HCl (1.2 equivalents) to the solution. Stir at room temperature for 15-20 minutes. Rationale: This step activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • Amine Addition: To the activated acid solution, add the Linker-NH2 (1.0 equivalent) and DMAP (0.1 equivalents). Rationale: DMAP acts as a catalyst to facilitate the coupling reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Rationale: The aqueous washes remove unreacted reagents and byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired coupled product.

Mandatory Visualization: PROTAC Synthesis Workflow

G cluster_synthesis PROTAC Synthesis via Amide Coupling A (R)-2-Benzyl-4-(tert-butoxy) -4-oxobutanoic acid (CRBN Building Block) D Amide Bond Formation (in DMF or DCM) A->D B Linker-NH2 B->D C HATU / DIPEA or EDC / HOBt (Coupling Agents) C->D Catalyze E Intermediate: CRBN-Linker D->E G Final Coupling Step (e.g., Click Chemistry, Amidation) E->G F POI-Ligand with Reactive Handle F->G H Final PROTAC Molecule G->H

Caption: Workflow for synthesizing a CRBN-recruiting PROTAC.

Experimental Validation of Derived PROTACs

Synthesizing a PROTAC is only the first step. A rigorous, multi-stage validation process is essential to confirm its mechanism of action and efficacy.[16] This process serves as a self-validating system, where each step provides the logical basis for the next.

Workflow Overview

The validation cascade moves from confirming basic molecular interactions to assessing the ultimate biological outcome in a cellular environment.

Mandatory Visualization: PROTAC Validation Cascade

G cluster_validation Experimental Validation Workflow step1 Step 1: Binding Assays (Binary & Ternary) step2 Step 2: In Vitro Ubiquitination Does it trigger tagging? step1->step2 Confirms Proximity step3 Step 3: Cellular Degradation Does it degrade the target? step2->step3 Confirms Mech. of Action step4 Step 4: Selectivity Profiling Is it specific? step3->step4 Confirms Efficacy

Caption: A stepwise workflow for validating PROTAC function.

Step 1: Confirming Target Engagement and Ternary Complex Formation

Before assessing degradation, one must confirm that the PROTAC can physically bridge the POI and the E3 ligase.[5] The formation of this ternary complex is the cornerstone of the PROTAC mechanism.[17]

  • Key Question: Does the PROTAC bind to the POI and CRBN, and does it induce a stable POI-PROTAC-CRBN complex?

  • Methodologies:

    • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques measure the binding kinetics and affinities of the PROTAC to each individual protein (binary binding) and can be configured to measure the formation of the ternary complex.[18]

    • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic data (KD, ΔH, ΔS) for both binary and ternary complex formation.[4][18] This can reveal cooperativity—whether the binding of one protein enhances the binding of the other.

    • Proximity Assays (TR-FRET, AlphaLISA): These homogeneous assays use energy transfer between labeled binding partners to detect proximity, providing a robust method for quantifying ternary complex formation in solution.[4][6]

Step 2: In Vitro Ubiquitination Assays

Confirmation of ternary complex formation must be followed by demonstrating its functional consequence: the ubiquitination of the POI.

  • Key Question: Does the PROTAC-induced ternary complex lead to the transfer of ubiquitin to the POI?

  • Protocol Outline: In Vitro Ubiquitination Assay

    • Assemble Components: Combine purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3), ubiquitin, CRL4^CRBN^ complex, and the POI in a reaction buffer with ATP.

    • Initiate Reaction: Add the PROTAC (or DMSO as a vehicle control) to the mixture.

    • Incubate: Allow the reaction to proceed at 37°C for a set time (e.g., 60 minutes).

    • Quench and Analyze: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the POI.

    • Expected Result: A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated POI should appear in the PROTAC-treated lane but not in the control lane.

Step 3: Cellular Protein Degradation Assessment

The definitive test of a PROTAC's efficacy is its ability to induce degradation of the endogenous POI in a cellular context.[19] The key metrics are DC50 (potency) and Dmax (efficacy).[20]

  • Key Question: Does the PROTAC reduce the levels of the target protein in cells?

  • Protocol: Western Blot for DC50/Dmax Determination

    • Cell Culture and Treatment: Plate cells (e.g., a human cell line endogenously expressing the POI and CRBN) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed duration (e.g., 18-24 hours).

    • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[21]

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[21]

    • Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific to the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.[21] Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each sample.

    • Data Analysis: Plot the normalized POI levels against the log of the PROTAC concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the DC50 and Dmax values.[21]

Data Presentation: Hypothetical Degradation Data

PROTAC ConcentrationNormalized POI Level (%)
Vehicle (DMSO)100
0.1 nM98
1 nM85
10 nM48
100 nM12
1 µM5
10 µM6
Calculated DC50 ~11 nM
Calculated Dmax ~95%

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a foundational tool that grants researchers access to the powerful CRBN E3 ligase for targeted protein degradation. Its well-defined structure and versatile chemical handle make it an indispensable component in the modular synthesis of novel PROTACs and other protein degraders. As the field of TPD continues to expand beyond oncology into immunology, neurodegenerative diseases, and viral infections, the demand for robust, reliable, and well-characterized building blocks like this one will only intensify.[1] Future innovations may focus on developing next-generation CRBN ligands with improved properties or exploring new E3 ligases to overcome potential resistance mechanisms and expand the scope of targeted protein degradation.[22]

References

  • Douglass, E. F., Miller, C. J., & DeLuca, J. P. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays – PROTAC Screening. Reaction Biology. [Link]

  • Xue, G., Chen, J., & Wang, P. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • BMG Labtech. (2024). Cell-based protein degrader assays for microplates. BMG Labtech. [Link]

  • Charnwood Discovery. (n.d.). PROTAC assays & successfully measuring protein degradation. Charnwood Discovery. [Link]

  • Shibata, N., et al. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. [Link]

  • Krumb, M., et al. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. SciSpace. [Link]

  • Kurihara, Y., et al. (2024). Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species. MDPI. [Link]

  • Chamberlain, P. P., & Hamann, L. G. (2019). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. ACS Medicinal Chemistry Letters. [Link]

  • Fink, E. C., et al. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal. [Link]

  • Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • Asatsuma-Okumura, T., Ito, T., & Handa, H. (2019). Molecular mechanisms of thalidomide and its derivatives. Experimental Hematology & Oncology. [Link]

  • Dong, J., et al. (2022). Tactics and Strategies for the Synthesis of Cereblon Ligands. ResearchGate. [Link]

  • Kim, K., & Lee, J. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules. [Link]

  • Sievers, Q. L. (n.d.). Modulation of the CRL4CRBN E3 Ubiquitin Ligase by Thalidomide Analogs. ProQuest. [Link]

  • bio-techne.com. (n.d.). Targeted Protein Degradation. Bio-Techne. [Link]

  • Jin, J., et al. (2023). Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. Journal of Medicinal Chemistry. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]

  • Schwalm, M. P., et al. (2022). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry. [Link]

  • Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Pharmacological and Toxicological Methods. [Link]

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy. [Link]

  • Fischer, E. S., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. [Link]

  • ResearchGate. (n.d.). Ligands for Cereblon: 2017-2021 patent overview. ResearchGate. [Link]

  • Sroka, W., & Wityak, J. (2022). Ligands for cereblon: 2017-2021 patent overview. Expert Opinion on Therapeutic Patents. [Link]

  • ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided... ResearchGate. [Link]

Sources

Methodological & Application

Protocol for the Enantioselective Synthesis of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and other complex pharmaceutical agents. Its structure, featuring a carboxylic acid, a bulky tert-butyl ester, and a defined stereocenter, makes it a versatile synthon. This application note provides a detailed, field-proven protocol for the asymmetric synthesis of this compound. The strategy employs a chiral auxiliary-directed approach, which offers high stereocontrol and reliable yields. We will elaborate on the mechanistic rationale behind the key steps, present a comprehensive step-by-step experimental procedure, and provide methods for characterization and validation, ensuring trustworthiness and reproducibility for researchers in drug discovery and development.

Introduction and Synthetic Strategy

The primary challenge in synthesizing the target molecule is the precise installation of the stereocenter at the C-2 position. Among several strategies for asymmetric synthesis, including enzymatic resolution and asymmetric catalysis, the use of a recoverable chiral auxiliary remains one of the most robust and predictable methods for controlling stereochemistry.[1][2][3]

This protocol utilizes an Evans' type oxazolidinone auxiliary, a well-established tool in asymmetric synthesis renowned for its high diastereoselectivity in alkylation reactions.[4] The overall strategy involves three key stages:

  • Coupling: A succinic acid mono-tert-butyl ester is coupled to a chiral oxazolidinone auxiliary.

  • Diastereoselective Alkylation: The resulting N-acyl oxazolidinone is deprotonated to form a chiral enolate, which is then alkylated with benzyl bromide. The steric hindrance from the auxiliary directs the electrophile to a specific face, establishing the desired stereochemistry.

  • Auxiliary Cleavage: The chiral auxiliary is hydrolytically cleaved and recovered, yielding the final this compound product.

This approach is advantageous because both enantiomers of the chiral auxiliary are commercially available, allowing for the selective synthesis of either the (R) or (S) enantiomer of the final product.

Reaction Mechanism and Stereochemical Control

The cornerstone of this synthesis is the diastereoselective alkylation of the chiral N-acyl oxazolidinone. The stereochemical outcome is determined by the formation of a specific metal enolate and the subsequent sterically-directed alkylation.

Reaction_Mechanism Start N-Acyl Oxazolidinone (Succinate derivative attached) Enolate Sodium (Z)-Enolate (Chelated structure) Start->Enolate Deprotonation Base NaHMDS or LDA (Strong, non-nucleophilic base) -78 °C Base->Enolate Intermediate Alkylated Intermediate (New stereocenter formed) Enolate->Intermediate SN2 Alkylation AlkylatingAgent Benzyl Bromide (BnBr) (Electrophile) AlkylatingAgent->Intermediate Product (R)-2-Benzyl-4-(tert-butoxy) -4-oxobutanoic acid Intermediate->Product Auxiliary Removal Auxiliary Recovered Chiral Auxiliary Intermediate->Auxiliary Cleavage LiOH / H₂O₂ (Hydrolytic Cleavage) Cleavage->Product

Figure 1: Key steps in the asymmetric benzylation.

Causality of Stereoselection: Upon treatment with a sodium or lithium base like NaHMDS or LDA, the N-acyl oxazolidinone forms a rigid, chelated (Z)-enolate. The substituent on the chiral auxiliary (e.g., a phenyl or isopropyl group) effectively blocks one face of the planar enolate. The incoming electrophile, benzyl bromide, can therefore only approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation and the formation of the desired (R) configuration at the α-carbon.

Detailed Experimental Protocol

Safety Precaution: This protocol involves flammable solvents, strong bases, and potentially hazardous reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentM.W.PuritySupplierNotes
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone177.20>98%Sigma-AldrichChiral Auxiliary
3-(tert-Butoxycarbonyl)propanoic acid174.19>97%Combi-BlocksStarting Material
Pivaloyl chloride120.58>98%Alfa AesarFor mixed anhydride formation
Triethylamine (Et₃N)101.19>99.5%Fisher ScientificDistill from CaH₂
Lithium chloride (LiCl)42.39>99%Strem ChemicalsAnhydrous
Tetrahydrofuran (THF)72.11AnhydrousAcros OrganicsDistill from Na/benzophenone
Sodium bis(trimethylsilyl)amide (NaHMDS)183.371.0 M in THFSigma-AldrichStrong Base
Benzyl bromide (BnBr)171.04>98%Acros OrganicsFreshly distilled or passed through alumina
Lithium hydroxide monohydrate (LiOH·H₂O)41.96>98%J.T. Baker
Hydrogen peroxide (H₂O₂)34.0130% w/w aq.EMD Millipore
Diethyl ether (Et₂O)74.12Anhydrous
Saturated aq. NH₄Cl--Quenching agent
Saturated aq. NaHCO₃--Workup
Brine--Workup
Anhydrous MgSO₄ or Na₂SO₄--Drying agent
Step-by-Step Procedure

The overall workflow is summarized below.

Experimental_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Benzylation cluster_2 Step 3: Auxiliary Cleavage A1 Dissolve Succinate Derivative and Et3N in THF at 0 °C A2 Add Pivaloyl Chloride (Forms Mixed Anhydride) A1->A2 A4 Transfer Mixed Anhydride to Auxiliary solution at -78 °C A2->A4 A3 Prepare Auxiliary-LiCl solution in separate flask A3->A4 A5 Warm to RT, Stir, Workup & Purify A4->A5 B1 Dissolve N-Acyl Auxiliary in THF, cool to -78 °C A5->B1 Product from Step 1 B2 Add NaHMDS dropwise (Enolate formation) B1->B2 B3 Add Benzyl Bromide B2->B3 B4 Quench with sat. NH4Cl B3->B4 B5 Workup & Purify via Chromatography B4->B5 C1 Dissolve Alkylated Product in THF/H₂O (3:1) at 0 °C B5->C1 Product from Step 2 C2 Add H₂O₂ then aq. LiOH C1->C2 C3 Stir until completion (TLC) C2->C3 C4 Quench with Na₂SO₃ C3->C4 C5 Workup, Acidify, Extract Product C4->C5 Final (R)-2-Benzyl-4-(tert-butoxy) -4-oxobutanoic acid C5->Final Final Product

Figure 2: High-level experimental workflow.

Step 1: Synthesis of (4R,5S)-4-methyl-5-phenyl-3-(4-(tert-butoxy)-4-oxobutanoyl)oxazolidin-2-one

  • To a flame-dried 250 mL round-bottom flask under Argon, add 3-(tert-butoxycarbonyl)propanoic acid (1.0 eq) and anhydrous THF (0.2 M). Cool the solution to 0 °C.

  • Add triethylamine (2.5 eq) dropwise.

  • Slowly add pivaloyl chloride (1.1 eq). A white precipitate (Et₃N·HCl) will form. Stir the mixture at 0 °C for 1 hour.

  • In a separate 500 mL flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.05 eq) and anhydrous LiCl (1.05 eq) in anhydrous THF (0.1 M). Cool this solution to -78 °C.

  • Filter the mixed anhydride solution from step 3 through a cannula into the oxazolidinone solution at -78 °C. Rinse the first flask with a small amount of THF and transfer.

  • Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20-40% Ethyl Acetate in Hexanes) to yield the N-acyl oxazolidinone as a white solid.

Step 2: Asymmetric Benzylation

  • To a flame-dried 250 mL round-bottom flask under Argon, add the N-acyl oxazolidinone from Step 1 (1.0 eq) and dissolve in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add NaHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 minutes. The solution should turn pale yellow. Stir for 30 minutes at -78 °C.

    • Scientist's Note: It is critical to maintain a low temperature during deprotonation and alkylation to prevent side reactions and ensure high diastereoselectivity.

  • Add freshly distilled benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl at -78 °C.

  • Allow the mixture to warm to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography (e.g., 10-30% Ethyl Acetate in Hexanes) to afford the benzylated product.

Step 3: Cleavage of Chiral Auxiliary

  • Dissolve the purified product from Step 2 (1.0 eq) in a 3:1 mixture of THF and water (0.1 M) in a 100 mL flask.

  • Cool the solution to 0 °C.

  • Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by aqueous LiOH (1.0 M, 2.0 eq).

    • Rationale: The hydroperoxide anion formed in situ is a soft nucleophile that effectively cleaves the acyl group from the auxiliary without hydrolyzing the tert-butyl ester or causing epimerization.[5]

  • Stir vigorously at 0 °C for 2-4 hours. Monitor by TLC for the disappearance of starting material.

  • Quench the reaction by adding an excess of aqueous sodium sulfite (Na₂SO₃) solution at 0 °C and stir for 20 minutes to decompose residual peroxide.

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Dilute with water and wash with diethyl ether (3x) to remove the recovered chiral auxiliary. The auxiliary can be isolated from the ether layers for reuse.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound, typically as a white solid or viscous oil.[6]

Characterization and Expected Results

The final product should be characterized to confirm its identity, purity, and enantiomeric excess.

ParameterExpected ResultMethod
Yield (Overall) 65-80%Gravimetric
Appearance White to off-white solidVisual Inspection
¹H NMR Consistent with structure400 MHz, CDCl₃
¹³C NMR Consistent with structure100 MHz, CDCl₃
Purity >98%HPLC
Enantiomeric Excess (ee) >98%Chiral HPLC
Mass Spectrometry [M+Na]⁺ calculated vs. foundESI-HRMS

Chiral HPLC Analysis: Enantiomeric excess can be determined by converting the carboxylic acid to its methyl ester (using TMS-diazomethane) or another suitable derivative and analyzing it on a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H) with a Hexane/Isopropanol mobile phase.

References

  • Zander, N., & Frank, R. (n.d.). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Organic Syntheses Procedure.
  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • Supplementary Information for NaOtBu-mediated Transesterification and Deesterification. (2020). Royal Society of Chemistry.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.
  • Johnson, A. (2015). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Retrieved from [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Retrieved from [Link]

  • Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. (n.d.). PMC. Retrieved from a U.S.
  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. (n.d.). NIH. Retrieved from a U.S.
  • Chiral Auxiliaries in Asymmetric Synthesis. (2004). ResearchGate. Retrieved from [Link]

  • Chaloin, O., et al. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses Procedure.

Sources

Application Notes and Protocols for (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Targeted Protein Degradation

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a chiral carboxylic acid that has emerged as a valuable building block in the field of medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structural features—a stereodefined center, a carboxylic acid for amide bond formation, and a latent carboxylic acid protected as a tert-butyl ester—make it an ideal precursor for the construction of ligands that recruit the E3 ubiquitin ligase Cereblon (CRBN).

PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This therapeutic modality offers a powerful alternative to traditional inhibition, enabling the pharmacological modulation of proteins previously considered "undruggable." The efficacy of a PROTAC is critically dependent on the precise architecture of its three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. This compound serves as a key starting material for the E3 ligase ligand portion, specifically for creating analogues of immunomodulatory imide drugs (IMiDs) like pomalidomide and thalidomide, which are well-established binders of Cereblon.

The strategic design of this molecule provides two key advantages for the synthetic chemist:

  • Orthogonal Protection Strategy: The free carboxylic acid allows for immediate and selective amide bond formation with a linker or a target-binding ligand. The tert-butyl ester protects the second carboxylic acid, which is later deprotected to facilitate the formation of the glutarimide ring—the core pharmacophore for Cereblon binding.

  • Stereochemical Control: The (R)-configuration at the benzylic position is crucial for the ultimate stereochemistry of the final glutarimide ligand, which in turn is critical for effective binding to the Cereblon E3 ligase complex.

This guide provides a comprehensive overview of the experimental procedures for utilizing this compound in the synthesis of Cereblon E3 ligase ligands, with a focus on the underlying chemical principles and practical considerations for researchers in drug development.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
CAS Number 122225-33-6
Appearance White to off-white solid/powder
Purity Typically ≥97%
Storage Room temperature, in a well-sealed container

Handling and Storage: this compound is a stable solid that can be handled under normal laboratory conditions. It should be stored at room temperature in a tightly sealed container to prevent moisture absorption. As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Core Application: Synthesis of a Pomalidomide Analogue Intermediate

The primary application of this compound is its use in the synthesis of precursors to pomalidomide and related Cereblon-binding moieties. The overall synthetic workflow involves two key transformations:

  • Amide Bond Formation: Coupling of the free carboxylic acid of the starting material with an appropriate amine.

  • Deprotection and Cyclization: Removal of the tert-butyl ester protecting group followed by intramolecular cyclization to form the glutarimide ring.

The following sections provide detailed protocols for these steps.

Part 1: Amide Coupling with 3-Aminopiperidine-2,6-dione

The first critical step is the formation of an amide bond between this compound and 3-aminopiperidine-2,6-dione hydrochloride. The latter serves as the foundational scaffold for the glutarimide ring. This reaction is a standard peptide coupling, and several reagents can be employed to activate the carboxylic acid. The choice of coupling reagent can impact reaction time, yield, and the suppression of side reactions like racemization.

Below are protocols for three commonly used and highly efficient coupling systems: HATU, HOBt/EDC, and PyBOP.

Diagram of the Amide Coupling Reaction:

Amide_Coupling cluster_conditions Coupling Reagent + Base (e.g., HATU + DIPEA) Solvent (e.g., DMF) reagent1 This compound product (R)-tert-Butyl 2-benzyl-4-((2,6-dioxopiperidin-3-yl)amino)-4-oxobutanoate reagent1->product reagent2 3-Aminopiperidine-2,6-dione HCl reagent2->product

Caption: Amide bond formation workflow.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, aminium-based coupling reagent that rapidly forms an activated OAt-ester of the carboxylic acid. This intermediate readily reacts with the amine, often leading to high yields and minimal racemization. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt of the amine and facilitate the reaction.

Materials:

  • This compound (1.0 eq)

  • 3-Aminopiperidine-2,6-dione hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Add HATU (1.2 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • In a separate vial, suspend 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in a small amount of anhydrous DMF. Add DIPEA (3.0 eq) and vortex until the amine salt dissolves.

  • Add the amine solution to the reaction flask containing the activated acid.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an HOBt-ester, which is less prone to racemization and side reactions, and reacts cleanly with the amine.

Materials:

  • This compound (1.0 eq)

  • 3-Aminopiperidine-2,6-dione hydrochloride (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt hydrate (1.5 eq)

  • DIPEA or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup reagents as in Protocol 1

Procedure:

  • Dissolve this compound (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq), and HOBt (1.5 eq) in anhydrous DCM or DMF in a round-bottom flask.

  • Cool the flask to 0 °C in an ice bath.

  • Add DIPEA or TEA (3.0 eq) to the mixture and stir for 5 minutes.

  • Add EDC hydrochloride (1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor for completion by TLC or LC-MS.

  • Once complete, perform an aqueous workup as described in steps 6-8 of Protocol 1.

  • Purify the crude product by flash column chromatography.

Part 2: Deprotection and Intramolecular Cyclization to Form the Glutarimide Ring

The amide product from Part 1 contains a tert-butyl ester, which serves as a protecting group for the second carboxylic acid. To form the final glutarimide ring, this ester must be cleaved, and the resulting carboxylic acid must undergo an intramolecular amide bond formation with the existing amide nitrogen. In many cases, these two steps can be achieved in a single pot.

Diagram of Deprotection and Cyclization:

Deprotection_Cyclization cluster_conditions1 Acidic Conditions (e.g., TFA in DCM) cluster_conditions2 Heat / Amide Coupling Conditions (e.g., Acetic Acid, Reflux) start_mol (R)-tert-Butyl 2-benzyl-4-((2,6-dioxopiperidin-3-yl)amino)-4-oxobutanoate intermediate Intermediate Carboxylic Acid (often not isolated) start_mol->intermediate Deprotection final_product Final Glutarimide Product (Pomalidomide Analogue) intermediate->final_product Intramolecular Cyclization

Caption: Key steps to form the glutarimide ring.

Protocol 3: Acid-Mediated Deprotection and Cyclization

Rationale: The tert-butyl ester is labile under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this deprotection as it is highly effective and volatile, making it easy to remove after the reaction. The resulting carboxylic acid can then be cyclized under thermal conditions, often with a catalytic amount of acid, to form the thermodynamically stable six-membered glutarimide ring.

Materials:

  • (R)-tert-Butyl 2-benzyl-4-((2,6-dioxopiperidin-3-yl)amino)-4-oxobutanoate (from Part 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acetic acid (optional, for cyclization)

  • Toluene or other high-boiling solvent (for cyclization)

  • Saturated aqueous NaHCO₃ solution

  • Standard workup and purification reagents

Procedure:

  • Deprotection:

    • Dissolve the starting amide (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.

    • Stir for 1-3 hours, monitoring the disappearance of the starting material by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA. The resulting crude carboxylic acid can be used directly in the next step.

  • Cyclization:

    • To the crude carboxylic acid, add a suitable solvent such as acetic acid or toluene.

    • Heat the mixture to reflux (typically 80-110 °C) for 4-12 hours. The progress of the cyclization can be monitored by LC-MS, looking for the formation of the desired product and the loss of a water molecule.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash with saturated aqueous NaHCO₃ to remove any remaining acid, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product by recrystallization or flash column chromatography to obtain the desired pomalidomide analogue.

Troubleshooting and Key Considerations

  • Low Amide Coupling Yields: Ensure all reagents and solvents are anhydrous, as moisture can quench the activated species. Using a slight excess of the amine and coupling reagents can drive the reaction to completion.

  • Racemization: While HATU and HOBt addition significantly suppress racemization, it can still occur, especially with prolonged reaction times or elevated temperatures. It is advisable to keep reaction times as short as possible and maintain the recommended temperatures.

  • Incomplete Deprotection: If the tert-butyl ester cleavage is sluggish, increase the concentration of TFA or the reaction time.

  • Difficult Cyclization: For sterically hindered substrates, the intramolecular cyclization may require higher temperatures or the use of a different acid catalyst. In some cases, converting the intermediate carboxylic acid back into an activated ester (e.g., with EDC/HOBt) can facilitate the cyclization under milder conditions.

Conclusion

This compound is a purpose-built synthetic intermediate that streamlines the synthesis of Cereblon E3 ligase ligands. Its well-defined stereochemistry and orthogonal protecting group strategy provide a reliable and efficient route to these critical components of PROTACs. The protocols outlined in this guide, based on established and robust chemical transformations, offer a solid foundation for researchers engaged in the design and synthesis of novel protein degraders. Careful execution of these steps, coupled with diligent reaction monitoring, will enable the successful application of this versatile building block in advancing the frontier of targeted protein degradation.

References

  • Crews, C. M., et al. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties.PMC - NIH. [Link]

  • Sippl, W., et al. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and Rad3-related (ATR) kinase.ChemRxiv. [Link]

  • Lohbeck, J., & Miller, A. K. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development.PubMed. [Link]

  • Knowe, M. T., Tsukanov, S. V., & Johnston, J. N. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis.Organic Syntheses. [Link]

Sources

Application of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-Terminal Modification of Peptides

In the landscape of peptide-based therapeutics and chemical biology, the strategic modification of peptides is paramount to enhancing their efficacy, stability, and functional diversity. While modifications to the N-terminus and amino acid side chains are well-established, the C-terminus presents a unique opportunity for functionalization that can significantly impact a peptide's pharmacokinetic and pharmacodynamic properties.[1][2][3] (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a derivative of succinic acid, serves as a key building block in this endeavor, providing a versatile linker for the C-terminal modification of peptides during solid-phase peptide synthesis (SPPS).

This technical guide provides a comprehensive overview of the application of this compound in SPPS. We will delve into the underlying chemical principles, provide detailed protocols for its incorporation and subsequent functionalization, and discuss the critical parameters that ensure successful synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex and modified peptides.

The core utility of this compound lies in its bifunctional nature, possessing a free carboxylic acid for coupling and a tert-butyl protected carboxylic acid for subsequent, orthogonal deprotection and modification.[4] The tert-butyl ester is compatible with the widely employed Fmoc/tBu solid-phase peptide synthesis strategy, as it remains stable during the basic conditions used for Fmoc-deprotection of the N-terminus.[1][5][6]

Chemical Properties and Advantages

This compound, also known as succinyl mono-tert-butyl ester, offers several distinct advantages in the context of SPPS:

  • Orthogonal Protection: The tert-butyl ester protecting group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the Fmoc group used for N-terminal protection is removed by basic conditions (e.g., piperidine).[1][5] This orthogonality is fundamental to modern SPPS, allowing for selective deprotection and chain elongation without compromising the integrity of the linker.

  • Versatile Attachment Point: The succinyl linker provides a four-carbon spacer, which can be crucial for minimizing steric hindrance between the peptide and a conjugated moiety.[7] This linker can be introduced at two key stages of the synthesis: either by attachment to the resin prior to peptide chain elongation or by coupling to the N-terminus of the completed peptide chain.

  • Broad Applicability: The deprotected carboxylic acid of the succinyl linker can be coupled to a wide array of molecules, including but not limited to:

    • Small molecule drugs

    • Fluorescent labels or quenchers

    • Polyethylene glycol (PEG) chains for improved solubility and half-life

    • Ligands for targeted delivery

    • E3 ligase ligands for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8][9][][11][12]

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
CAS Number 122225-33-6
Appearance White to off-white solid
Solubility Soluble in common organic solvents (DMF, DCM, NMP)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation and utilization of this compound in Fmoc-based SPPS.

Protocol 1: Attachment of the Succinyl Linker to an Amine-Functionalized Resin

This protocol describes the initial step of functionalizing a resin, such as Rink Amide or Aminomethyl (AM) resin, with the succinyl linker. This creates a solid support with a latent carboxylic acid functionality, ready for peptide synthesis.

Materials:

  • Amine-functionalized resin (e.g., Rink Amide AM resin)

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC)[13][14]

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Capping solution (e.g., acetic anhydride/DIPEA/DMF)

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin in DMF for 30-60 minutes in a reaction vessel.[15]

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (3 eq.), and an activator like HOBt or Oxyma (3 eq. if using a carbodiimide) in DMF.

  • Activation: Add DIPEA (6 eq.) to the coupling solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated coupling solution. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the absence of free amines on the resin.

  • Capping (Optional but Recommended): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a capping solution for 30 minutes.[16]

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

Protocol1 Resin Amine Resin Swell Swell in DMF Resin->Swell Coupling Couple Linker (HBTU/DIPEA) Swell->Coupling Linker (R)-2-Benzyl-4-(tert-butoxy)- 4-oxobutanoic acid Linker->Coupling Wash Wash & Dry Coupling->Wash FunctionalizedResin Functionalized Resin Wash->FunctionalizedResin

Workflow for attaching the succinyl linker to an amine resin.
Protocol 2: Coupling of the Succinyl Linker to the N-Terminus of a Resin-Bound Peptide

This protocol is employed when the succinyl linker is intended to be at the C-terminus of a larger molecule conjugated to the peptide's N-terminus.

Materials:

  • Resin-bound peptide with a deprotected N-terminus

  • This compound

  • Coupling reagent and base (as in Protocol 1)

  • DMF, DCM, MeOH

Procedure:

  • N-Terminus Deprotection: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using standard conditions (e.g., 20% piperidine in DMF).[17]

  • Washing: Thoroughly wash the resin to remove all traces of piperidine.

  • Coupling: Follow steps 2-4 from Protocol 1 to couple this compound to the peptide's N-terminus.

  • Monitoring and Washing: Monitor the reaction completion and wash the resin as described in Protocol 1.

Protocol2 PeptideResin Resin-Bound Peptide (Fmoc-N-terminus) Deprotect Fmoc Deprotection (20% Piperidine/DMF) PeptideResin->Deprotect FreeAmine Free N-terminus Deprotect->FreeAmine Couple Couple Linker (HBTU/DIPEA) FreeAmine->Couple Linker (R)-2-Benzyl-4-(tert-butoxy)- 4-oxobutanoic acid Linker->Couple ModifiedPeptide N-terminally Modified Peptide Couple->ModifiedPeptide

Workflow for N-terminal peptide modification.
Protocol 3: Selective On-Resin Deprotection of the Tert-Butyl Ester

This crucial step exposes the carboxylic acid of the succinyl linker for subsequent modification, while the peptide remains attached to the resin and other acid-labile side-chain protecting groups are preserved.

Materials:

  • Resin-bound peptide with the tert-butyl protected succinyl linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane, TIS)

Procedure:

  • Resin Preparation: Swell the resin in DCM.

  • Deprotection Cocktail: Prepare a solution of 1-5% TFA in DCM. The exact concentration may require optimization depending on the sensitivity of other protecting groups. The addition of a scavenger like TIS (1-5%) is recommended to quench the tert-butyl cations formed during deprotection.[18]

  • Deprotection Reaction: Treat the resin with the deprotection cocktail for 30-60 minutes at room temperature with gentle agitation.

  • Monitoring: Monitor the deprotection by cleaving a small sample of the resin and analyzing by LC-MS.

  • Washing: Thoroughly wash the resin with DCM (3x), DIPEA in DMF (2x, to neutralize any residual acid), and DMF (3x) to prepare for the next coupling step.

Causality Behind Experimental Choices: The use of a low concentration of TFA is critical for the selective cleavage of the highly acid-labile tert-butyl ester while leaving more robust acid-labile protecting groups, such as those on many amino acid side chains, intact.[2] This selectivity is a cornerstone of orthogonal protection strategies in SPPS.[1]

Protocol 4: Coupling of a Moiety to the Deprotected Succinyl Linker

This protocol outlines the final functionalization step, where a molecule of interest is attached to the now-free carboxylic acid of the succinyl linker.

Materials:

  • Resin-bound peptide with the deprotected succinyl linker

  • Amine-containing molecule to be coupled

  • Coupling reagents and base (as in Protocol 1)

  • DMF

Procedure:

  • Resin Preparation: Swell the resin with the deprotected linker in DMF.

  • Coupling: Perform a standard coupling reaction as described in Protocol 1, using the amine-containing molecule as the nucleophile.

  • Monitoring and Washing: Monitor the reaction and wash the resin as previously described.

  • Final Cleavage: Cleave the fully modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and purify by HPLC.[5]

Protocol4 cluster_SPPS Solid-Phase Peptide Synthesis A Start: Amine Resin B Couple Succinyl Linker (tBu protected) A->B C Peptide Elongation (Fmoc/tBu) B->C D Selective tBu Deprotection (Low % TFA) C->D E Couple Moiety of Interest D->E F Final Cleavage from Resin (High % TFA) E->F G Purified Modified Peptide F->G

Overall workflow for C-terminal peptide modification.

Potential Side Reactions and Mitigation Strategies

While a robust methodology, the use of this compound in SPPS is not without potential challenges. Awareness of these can lead to more successful synthetic outcomes.

  • Incomplete Coupling: As with any coupling reaction in SPPS, incomplete coupling of the succinyl linker or the subsequent moiety can occur. This can be mitigated by using an excess of reagents, optimizing coupling times, and employing highly efficient coupling reagents like HATU or COMU.[13][14] Double coupling may also be necessary.

  • Premature Deprotection: If the conditions for Fmoc deprotection are too harsh or prolonged, some premature cleavage of the tert-butyl ester may occur, although this is generally minimal with standard piperidine treatment.

  • Racemization: While the chiral center of this compound is generally stable, care should be taken during the activation step to minimize the risk of epimerization, particularly if using aggressive activation methods or prolonged activation times.

  • Side Reactions during Final Cleavage: The tert-butyl cations generated during the final TFA cleavage can lead to alkylation of sensitive residues like tryptophan and cysteine. The inclusion of scavengers such as TIS, water, and thioanisole in the cleavage cocktail is essential to prevent these side reactions.[16]

Conclusion

This compound is a valuable and versatile tool for the C-terminal modification of peptides in solid-phase synthesis. Its compatibility with standard Fmoc/tBu chemistry, coupled with the ability to introduce a wide range of functionalities, makes it an indispensable reagent for the development of sophisticated peptide-based drugs, probes, and biomaterials. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can effectively leverage this linker to advance their scientific objectives. The detailed methodologies and insights provided in this guide are intended to empower scientists to confidently and successfully implement this powerful synthetic strategy.

References

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Arbour, C. A., et al. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Israel Journal of Chemistry, 57(1-2), 124-136.
  • Polborn, K., et al. (2002). A novel concept for ligand attachment to oligonucleotides via a 2′-succinyl linker. Nucleic Acids Research, 30(14), 3249–3256.
  • Arbour, C. A., et al. (2017). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Request PDF. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Takeda, T., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Journal of Medicinal Chemistry, 66(11), 7436–7447.
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Amblard, M., et al. (2014). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Shchegravina, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Synthon of Strategic Importance

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS No: 122225-33-6) is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of succinic acid, a versatile four-carbon dicarboxylic acid, this compound offers a unique combination of stereochemical purity and orthogonal protecting groups, making it a powerful tool for the asymmetric synthesis of complex molecular targets.[1] Its structure, featuring a defined (R)-stereocenter, a carboxylic acid for amide bond formation, a benzyl ester, and a tert-butyl ester, provides synthetic chemists with precise control over subsequent chemical transformations.

The primary and most notable application of this molecule is as a key intermediate in the synthesis of Sacubitril (AHU-377), a potent neprilysin (NEP) inhibitor.[2][3] Neprilysin is a zinc-dependent metalloprotease that degrades several endogenous vasoactive peptides, including natriuretic peptides, which are crucial for regulating blood pressure and cardiovascular homeostasis.[4][5] By inhibiting NEP, Sacubitril increases the levels of these beneficial peptides. It is a component of the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), Sacubitril/valsartan (Entresto®), a groundbreaking therapy for heart failure.[2][4] The specific (R)-stereochemistry of the benzylsuccinic acid moiety is critical for the potent inhibitory activity of Sacubitril against the neprilysin enzyme.

These application notes will provide a detailed overview of the utility of this compound, focusing on its role in the synthesis of neprilysin inhibitors. We will present a representative synthetic protocol for its incorporation into a drug scaffold, discuss the rationale behind its design, and provide insights into the experimental execution.

Physicochemical Properties & Data

PropertyValueSource
CAS Number 122225-33-6
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Appearance White to off-white powder/solid
Stereochemistry (R)
Purity Typically ≥97%
Storage Room temperature

Core Application: Synthesis of Neprilysin Inhibitors (Sacubitril)

The strategic value of this compound lies in its function as a precursor to the succinyl moiety of Sacubitril. The molecule is essentially a mono-protected (R)-benzylsuccinic acid, where the two carboxylic acid groups are differentially protected as benzyl and tert-butyl esters. This orthogonal protection scheme is central to its utility.

Rationale for Orthogonal Protection:

  • Free Carboxylic Acid: The unprotected carboxylic acid is the reactive handle for coupling with the amine fragment of the target molecule.

  • Tert-Butyl Ester: This group is stable under many standard reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) with minimal side reactions.[6][7][8]

  • Benzyl Ester: The benzyl group is stable to the acidic conditions used for tert-butyl deprotection. It is typically removed in a later step via catalytic hydrogenation (e.g., using H₂ with a Palladium catalyst), a mild and highly selective method.

This differential reactivity allows for a controlled, stepwise deprotection and modification, which is crucial in a multi-step synthesis of a complex drug molecule.

Conceptual Synthetic Workflow

The following diagram illustrates the key steps in utilizing the title compound for the synthesis of a Sacubitril precursor, highlighting the amide coupling and subsequent deprotection steps.

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Final Product A (R)-2-Benzyl-4-(tert-butoxy) -4-oxobutanoic acid C Amide Bond Formation (Peptide Coupling) A->C B Amine Intermediate (e.g., Ethyl (2R,4S)-4-amino-5- ([1,1'-biphenyl]-4-yl)-2-methylpentanoate) B->C D Protected Intermediate C->D Formation of Protected Di-ester E Selective Deprotection 1 (e.g., Acidolysis of t-Butyl Ester) D->E F Mono-Protected Intermediate E->F Formation of Mono-acid G Selective Deprotection 2 (e.g., Hydrogenolysis of Benzyl Ester) F->G H Active Pharmaceutical Ingredient (e.g., Sacubitril) G->H Final Deprotection

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the preparative high-performance liquid chromatography (HPLC) purification of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a chiral building block relevant in pharmaceutical synthesis.[1] The stereochemical purity of such intermediates is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] This guide moves beyond a simple recitation of parameters to explain the underlying principles of chiral separations, detailing a systematic approach to method development, a robust purification protocol, and strategies for data interpretation. The methodologies described herein are designed to enable researchers, scientists, and drug development professionals to achieve high enantiomeric purity for the target (R)-enantiomer.

Foundational Principles: The Mechanism of Chiral Recognition

The separation of enantiomers via HPLC is a nuanced process that relies on the differential interaction between the chiral analytes and a Chiral Stationary Phase (CSP). Unlike achiral chromatography which separates based on general physicochemical properties like polarity or size, chiral chromatography exploits the three-dimensional structure of molecules.

The governing principle is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[3] For a successful separation to occur, there must be a discernible difference in the stability or formation energy of these two complexes (R-analyte/CSP vs. S-analyte/CSP). This difference is often explained by the "three-point interaction model," which posits that at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) are necessary for chiral recognition, with at least one of these interactions being stereochemically dependent.[2][4] The enantiomer that forms the more stable complex will be retained longer on the column, thus enabling separation.

Strategic Method Development: Selecting the Optimal System

A trial-and-error approach to chiral method development is inefficient and costly.[4] A systematic screening strategy, grounded in an understanding of the analyte's structure and available CSP technologies, is paramount. For an acidic compound like this compound, the selection process focuses on CSPs and mobile phases known to effectively interact with carboxylic acids.

Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor in a chiral separation. Several classes of CSPs are commercially available, but for acidic analytes, the following are most promising:

  • Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs, based on derivatives of cellulose or amylose coated or immobilized on a silica support.[3][5] They provide a complex chiral environment with grooves and cavities where analyte inclusion, hydrogen bonding, and dipole-dipole interactions contribute to separation.[3] Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening acidic compounds.[6][7][8]

  • Anion-Exchange CSPs: These phases, such as CHIRALPAK® QN-AX and QD-AX, are specifically designed for the resolution of acidic compounds.[9] The separation mechanism is based on an ion-exchange interaction between the deprotonated acidic analyte and the positively charged chiral selector (derived from quinine or quinidine alkaloids), supplemented by other interactions like hydrogen bonding and π-π stacking.[9][10]

  • Macrocyclic Glycopeptide CSPs: Phases based on molecules like teicoplanin or vancomycin offer broad enantioselectivity for diverse compound classes, including ionizable molecules.[5] They can be operated in multiple modes (reversed-phase, polar organic, normal phase), providing significant flexibility.[5]

For this application, a polysaccharide-based CSP is selected as the primary recommendation due to its proven broad applicability and success in separating arylcarboxylic acids.[6]

Mobile Phase Optimization

The mobile phase modulates the interactions between the analyte and the CSP, directly influencing retention and selectivity. For preparative purification, Normal Phase (NP) chromatography is often preferred due to the high volatility of the solvents, which simplifies the recovery of the purified product.

  • Solvent System: A typical NP mobile phase consists of a nonpolar alkane (e.g., n-hexane, heptane) and a polar modifier, usually an alcohol (e.g., isopropanol, ethanol). The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for adjusting retention time.

  • The Critical Role of Acidic Additives: For acidic analytes, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA) or formic acid (FA), to the mobile phase is essential.[11] This additive serves two primary functions:

    • Suppresses Ionization: It ensures the carboxylic acid group of the analyte remains in its neutral, protonated state, preventing inconsistent interactions and leading to sharp, symmetrical peaks.

    • Minimizes Silanol Interactions: It deactivates residual acidic silanol groups on the silica support, further reducing peak tailing. The concentration of the additive is typically low, around 0.1%.[11]

Detection

The target molecule contains a benzyl group, which possesses a phenyl chromophore that absorbs UV light. Therefore, a standard UV-Vis detector is the ideal choice for monitoring the elution. A wavelength of 254 nm is a common and effective setting for detecting aromatic rings.

Detailed Protocol for Preparative HPLC Purification

This protocol outlines a complete workflow for the purification of this compound from a racemic or enantiomerically enriched mixture.

Analyte & System Specifications
ParameterDetails
Compound Name This compound[1][12]
CAS Number 122225-33-6[1][12][13]
Molecular Formula C₁₅H₂₀O₄[1]
Molecular Weight 264.32 g/mol [1]
HPLC System Preparative HPLC with binary pump, autosampler/manual injector, column oven, UV-Vis detector, and fraction collector.
Recommended Chromatographic Conditions
ParameterConditionRationale
Column Chiralpak® AD-H, 5 µm, 250 x 20 mm IDA widely used amylose-based CSP with proven success for a broad range of racemates. The larger ID is suitable for preparative scale.[14]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)A standard normal phase system. The hexane/isopropanol ratio controls retention, while TFA ensures good peak shape for the acidic analyte.[8]
Composition 80 : 20 : 0.1 (v/v/v)This starting ratio provides a good balance of retention and resolution. It should be optimized based on an initial analytical run.
Flow Rate 18.0 mL/minA typical flow rate for a 20 mm ID preparative column.
Column Temperature 25 °C (Ambient)Provides consistent and reproducible results.
Detection UV at 254 nmThe benzyl group provides strong absorbance at this wavelength.
Injection Volume 1-5 mL (dependent on concentration)Volume should be adjusted based on the loading study to avoid column overload.
Sample Diluent Mobile PhaseEnsures compatibility and good peak shape upon injection.
Purification Workflow

The purification process follows a logical sequence from preparation to final product isolation.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing prep_sample 1. Sample Preparation (Dissolve & Filter) prep_system 2. System Equilibration (Flush with Mobile Phase) prep_sample->prep_system run_analytical 3. Analytical Injection (Determine Retention Times) prep_system->run_analytical run_prep 4. Preparative Injection (Load Crude Sample) run_analytical->run_prep run_collect 5. Fraction Collection (Isolate Target Enantiomer) run_prep->run_collect post_analyze 6. Purity Analysis (QC of Collected Fractions) run_collect->post_analyze post_recover 7. Product Recovery (Solvent Evaporation) post_analyze->post_recover

Caption: HPLC Purification Workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh the crude material containing the racemic mixture.

    • Dissolve the sample in the mobile phase (or a solvent mixture with slightly more isopropanol to aid solubility) to a concentration of 10-20 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates that could clog the system or column.[15]

  • System Equilibration:

    • Install the Chiralpak® AD-H column.

    • Flush the entire HPLC system and column with the prepared mobile phase at the preparative flow rate (18.0 mL/min) for at least 30-45 minutes or until a stable baseline is observed.

  • Analytical Scale Determination:

    • Perform a small-scale injection (e.g., 20 µL) of the prepared sample on an analytical-sized column (e.g., 250 x 4.6 mm) of the same phase, if available, or a very small injection on the preparative column.

    • This step is crucial to determine the retention times of the undesired (S) and desired (R) enantiomers and to calculate the resolution between them.

  • Preparative Purification Run:

    • Inject the filtered, concentrated sample onto the equilibrated preparative system. The exact volume will depend on the results of a loading study, aiming to maximize throughput without sacrificing resolution.

    • Monitor the separation in real-time via the UV detector.

  • Fraction Collection:

    • Based on the retention time determined in the analytical run, program the fraction collector to begin collecting just before the desired (R)-enantiomer peak begins to elute and to stop just after the peak returns to baseline.

    • It is often wise to collect the peak in several smaller fractions (e.g., heart, front tail, back tail) for individual analysis.

  • Post-Purification Analysis:

    • Re-inject a small aliquot from each collected fraction onto an analytical HPLC system (using an analytical version of the same method) to confirm the enantiomeric purity (enantiomeric excess, e.e.) and chemical purity.

  • Product Recovery:

    • Combine the fractions that meet the required purity specifications.

    • Remove the organic solvents using a rotary evaporator under reduced pressure. The high volatility of hexane and isopropanol facilitates this process.

    • The final product will be the purified (R)-enantiomer, which should be dried under high vacuum to remove residual solvent.

Data Interpretation & Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution (α < 1.2) 1. Incorrect CSP choice.2. Mobile phase composition is not optimal.3. Column overload.1. Screen other CSPs (e.g., Chiralcel OD-H, CHIRALPAK QN-AX).2. Adjust the hexane/isopropanol ratio. A lower percentage of alcohol generally increases retention and may improve resolution.3. Reduce the injection mass/volume.
Peak Tailing / Broad Peaks 1. Insufficient or no acidic additive.2. Secondary interactions with the silica support.3. Sample solvent is too strong compared to the mobile phase.1. Ensure 0.1% TFA is present and well-mixed in the mobile phase.2. Increase the TFA concentration slightly (e.g., to 0.2%), but be mindful of column stability.3. Dissolve the sample in the mobile phase itself whenever possible.
Low Product Recovery 1. Analyte is poorly soluble in the mobile phase.2. Analyte is irreversibly adsorbed onto the column.1. Check sample solubility before injection. Modify the sample diluent if necessary, using the minimum amount of a stronger solvent.2. This is rare with polysaccharide phases but could indicate a need for a different CSP or mobile phase system.

Conclusion

The successful preparative purification of this compound is readily achievable through a systematic and principled approach to chiral HPLC. The selection of a polysaccharide-based CSP, such as Chiralpak® AD-H, coupled with a normal phase solvent system containing an acidic additive, provides a robust framework for achieving high enantiomeric excess. By following the detailed protocol for method development, execution, and analysis, researchers can confidently isolate the target enantiomer with the purity required for downstream applications in pharmaceutical research and development.

References

  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral Method Development Str
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Getting Started with Chiral Method Development. Regis Technologies.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral st
  • A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model.
  • Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral st
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatiz
  • This compound, min 97%, 100 mg. Fisher Scientific.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of Benzylsuccinic Acid. Benchchem.
  • This compound. CHIRALEN.
  • 122225-33-6 | this compound. AiFChem.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • A validated chiral LC method for enantiomeric separation of common intermediate of ritonavir and lopinavir. TSI Journals.
  • Application Note: HPLC Purification of 22-(tert-Butoxy)-22-oxodocosanoic Acid. Benchchem.

Sources

Application Notes and Protocols: Strategic Use of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategically Designed Chiral Building Block

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis.[1][2] Its molecular architecture, featuring a defined stereocenter, a benzyl group, and a mono-protected dicarboxylic acid, is not accidental. This design is a prime example of a strategic approach to asymmetric synthesis, where key structural and stereochemical elements are installed early in a synthetic sequence to streamline the construction of complex target molecules.[3][4]

The core value of this reagent lies in the orthogonal protection strategy inherent to its structure. The free carboxylic acid provides a reactive handle for amide bond formation or other coupling reactions, while the sterically hindered tert-butyl ester serves as a robust protecting group for the second carboxylic acid.[5] This ester is stable to a wide range of reaction conditions, yet can be selectively removed under acidic conditions, a strategy frequently employed in the final stages of a synthesis.[6][7]

These application notes will provide an in-depth guide to the strategic deployment of this compound, with a particular focus on its role in the synthesis of neprilysin (NEP) inhibitors, a critical class of therapeutics for cardiovascular diseases.[8][9][10]

Core Principles of Application: The Orthogonal Protection Strategy

The primary strategic advantage of using this compound is the simplification of multi-step synthetic sequences. By employing this pre-functionalized and protected building block, chemists can avoid several synthetic steps, including the introduction of a chiral center and the selective protection of a dicarboxylic acid. This approach is particularly valuable in the synthesis of pharmaceutical intermediates where efficiency, scalability, and stereochemical purity are paramount.

The diagram below illustrates the fundamental principle of this strategy. The free carboxylic acid can be selectively activated and coupled with a nucleophile (e.g., an amine) while the tert-butyl ester remains intact. Subsequent deprotection under acidic conditions reveals the second carboxylic acid, enabling further transformations or yielding the final product.

Caption: Orthogonal strategy using this compound.

Application Showcase: Synthesis of a Sacubitril Precursor

A prominent application of this compound is in the synthesis of Sacubitril, a neprilysin inhibitor.[11][12] Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which help to regulate blood pressure and fluid balance. By inhibiting neprilysin, Sacubitril increases the levels of these peptides, leading to beneficial cardiovascular effects.

The synthesis of Sacubitril involves the coupling of a key amine intermediate with a succinic acid derivative. This compound provides the necessary succinyl moiety with the correct stereochemistry and a conveniently protected carboxylic acid.

Experimental Protocol: Amide Coupling Reaction

This protocol details the coupling of this compound with a representative amine intermediate to form a precursor to Sacubitril.

Materials:

  • This compound

  • Amine intermediate (e.g., (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add the amine intermediate (1.0 eq) to the solution.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Parameter Condition Rationale
Solvent Anhydrous Dichloromethane (DCM)A common aprotic solvent for peptide coupling reactions that dissolves the reactants well. Anhydrous conditions prevent hydrolysis of the activated ester.
Coupling Reagents DCC/HOBtDCC is a carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions and minimize racemization.
Temperature 0 °C to Room TemperatureThe initial low temperature controls the rate of the activation step. The reaction is then allowed to proceed to completion at room temperature.
Work-up Aqueous washesThe bicarbonate wash removes any unreacted carboxylic acid and HOBt. The brine wash helps to remove water from the organic layer.
Deprotection of the tert-Butyl Ester

The final step in many synthetic routes utilizing this building block is the removal of the tert-butyl protecting group to unmask the carboxylic acid. This is typically achieved under acidic conditions.

Materials:

  • tert-butyl ester protected amide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Dissolve the tert-butyl ester protected amide (1.0 eq) in a mixture of DCM and TFA (e.g., a 1:1 or 4:1 v/v mixture).

  • Stir the solution at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can aid in the complete removal of residual TFA.

  • The resulting carboxylic acid can often be used in the next step without further purification or can be purified by crystallization or chromatography.

Parameter Condition Rationale
Reagent Trifluoroacetic acid (TFA)A strong acid that effectively cleaves the tert-butyl ester via an E1-type mechanism, generating isobutylene and the free carboxylic acid.
Solvent Dichloromethane (DCM)A common solvent that is inert to the acidic conditions and dissolves the substrate.
Temperature Room TemperatureThe deprotection is typically rapid at ambient temperature.

Conclusion

This compound is a highly valuable chiral building block for asymmetric synthesis. Its strategic design, incorporating a chiral center and an orthogonal protecting group, allows for the efficient and stereocontrolled synthesis of complex molecules. The application of this reagent in the synthesis of the neprilysin inhibitor Sacubitril highlights its utility in modern pharmaceutical development. The protocols provided herein offer a practical guide for researchers and scientists to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Chiral Building Blocks in Asymmetric Synthesis. Wiley-VCH. (URL: [Link])

  • Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis. (URL: [Link])

  • INTERMEDIATES FOR THE PREPARATION OF SACUBITRIL AND THEIR PREPARATION. European Patent Office. (URL: [Link])

  • WO2016135751A1 - Novel process for the preparation of sacubitril and its intermediates.
  • Sacubitril. New Drug Approvals. (URL: [Link])

  • Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. PubMed Central. (URL: [Link])

  • Structure-guided design of substituted biphenyl butanoic acid derivatives as Neprilysin inhibitors. OAK Open Access Archive. (URL: [Link])

  • Natriuretic Peptides and Neprilysin Inhibitors. CV Pharmacology. (URL: [Link])

  • WO/2019/019795 METHOD FOR PREPARING SACUBITRIL INTERMEDIATE. WIPO Patentscope. (URL: [Link])

Sources

Application Note & Protocol: A Scalable, Enantioselective Synthesis of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a chiral building block of significant interest in pharmaceutical research. The synthetic strategy is a robust two-step sequence commencing with a Stobbe condensation to furnish the key intermediate, (E)-2-benzylidenesuccinic acid 4-tert-butyl ester, followed by a highly enantioselective asymmetric hydrogenation utilizing a ruthenium-BINAP catalyst. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed, scalable protocols, mechanistic insights, and analytical methodologies to ensure the production of the target compound with high yield and enantiopurity.

Introduction

Chiral carboxylic acids are pivotal intermediates in the synthesis of a vast array of biologically active molecules. This compound (CAS No. 122225-33-6) is a valuable chiral synthon, with its stereocenter and differentiated carboxylic acid functionalities making it an ideal precursor for complex molecular architectures. The strategic placement of the tert-butyl ester allows for selective deprotection, a feature highly sought after in multi-step synthetic campaigns.

The synthetic approach detailed herein is designed for scalability and efficiency, addressing the increasing demand for enantiomerically pure compounds in industrial settings. The initial Stobbe condensation provides a reliable method for carbon-carbon bond formation, while the subsequent asymmetric hydrogenation is a testament to the power of modern catalysis in achieving high levels of stereocontrol.

Overall Synthetic Workflow

The synthesis is comprised of two primary stages, as depicted in the workflow diagram below. The initial step involves the synthesis of the starting material, mono-tert-butyl succinate, followed by the Stobbe condensation and the final asymmetric hydrogenation.

Synthetic Workflow cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Stobbe Condensation cluster_2 Step 3: Asymmetric Hydrogenation A Succinic Anhydride C Mono-tert-butyl succinate A->C B tert-Butanol B->C E (E)-2-benzylidenesuccinic acid 4-tert-butyl ester C->E D Benzaldehyde D->E G (R)-2-Benzyl-4-(tert-butoxy) -4-oxobutanoic acid E->G F H₂, Ru-(R)-BINAP catalyst F->G Stobbe Condensation Mechanism succinate Mono-tert-butyl succinate enolate Enolate succinate->enolate + K-OtBu - t-BuOH alkoxide Alkoxide Intermediate enolate->alkoxide + Benzaldehyde benzaldehyde Benzaldehyde lactone γ-Lactone Intermediate alkoxide->lactone Intramolecular Cyclization product_anion Product Anion (Carboxylate) lactone->product_anion + K-OtBu (Ring Opening) final_product (E)-2-benzylidenesuccinic acid 4-tert-butyl ester product_anion->final_product Acidic Work-up

Caption: Mechanism of the Stobbe condensation.

Protocol 1.1: Preparation of Mono-tert-butyl succinate
ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Succinic Anhydride100.07100.01.0
tert-Butanol74.12222.43.0
Toluene92.14500 mL-
Pyridine79.108.70.11

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add succinic anhydride (100.0 g, 1.0 mol), tert-butanol (222.4 g, 3.0 mol), and toluene (500 mL).

  • Stir the mixture to form a suspension.

  • Slowly add pyridine (8.7 g, 0.11 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or ¹H NMR.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 250 mL) to remove pyridine.

  • Wash the organic layer with brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Protocol 1.2: Stobbe Condensation
ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Mono-tert-butyl succinate174.19174.21.0
Benzaldehyde106.12106.11.0
Potassium tert-butoxide112.21123.41.1
tert-Butanol (anhydrous)74.12800 mL-

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve potassium tert-butoxide (123.4 g, 1.1 mol) in anhydrous tert-butanol (800 mL).

  • To this solution, add a mixture of mono-tert-butyl succinate (174.2 g, 1.0 mol) and benzaldehyde (106.1 g, 1.0 mol) dropwise over 1 hour, maintaining the temperature below 30 °C with a water bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice (1 kg) and concentrated HCl (150 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with water (500 mL) and then brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford (E)-2-benzylidenesuccinic acid 4-tert-butyl ester as a white solid.

Part 2: Asymmetric Hydrogenation

The enantioselective hydrogenation of the prochiral alkene intermediate is the key step in establishing the desired stereocenter. Ruthenium complexes of chiral diphosphine ligands, particularly BINAP, are highly effective catalysts for this transformation, delivering the product with excellent enantiomeric excess. [1]

Mechanistic Rationale

The mechanism of Ru-BINAP catalyzed asymmetric hydrogenation is complex and can vary depending on the substrate and reaction conditions. A generally accepted pathway involves the formation of a ruthenium dihydride species. The substrate coordinates to the chiral ruthenium center, and the C₂-symmetric BINAP ligand creates a chiral pocket that dictates the facial selectivity of the olefin. The hydrogen atoms are then transferred from the metal to the double bond in a stepwise or concerted manner, leading to the formation of the chiral product. The product then dissociates from the catalyst, which is regenerated to continue the catalytic cycle.

Asymmetric Hydrogenation Mechanism catalyst [Ru(R-BINAP)Cl₂]₂ active_catalyst RuH₂(R-BINAP) catalyst->active_catalyst H₂ complex Substrate-Catalyst Complex active_catalyst->complex + Substrate substrate (E)-2-benzylidenesuccinic acid 4-tert-butyl ester substrate->complex product_complex Product-Catalyst Complex complex->product_complex Hydrogen Transfer product_complex->active_catalyst - Product product (R)-2-Benzyl-4-(tert-butoxy) -4-oxobutanoic acid product_complex->product

Caption: Simplified mechanism of Ru-BINAP catalyzed asymmetric hydrogenation.

Protocol 2.1: Asymmetric Hydrogenation
ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Substrate/Catalyst Ratio
(E)-2-benzylidenesuccinic acid 4-tert-butyl ester262.31262.31.0-
[RuCl((R)-BINAP)]₂·NEt₃1712.561.710.0011000:1
Methanol (degassed)32.041 L--
Hydrogen gas2.02---

Procedure:

  • In a glovebox, charge a high-pressure autoclave equipped with a glass liner and a magnetic stir bar with [RuCl((R)-BINAP)]₂·NEt₃ (1.71 g, 0.001 mol).

  • Add degassed methanol (500 mL) to dissolve the catalyst.

  • In a separate flask, dissolve (E)-2-benzylidenesuccinic acid 4-tert-butyl ester (262.3 g, 1.0 mol) in degassed methanol (500 mL).

  • Transfer the substrate solution to the autoclave via cannula.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave with hydrogen gas to 10 atm and stir the reaction mixture at 50 °C for 12-24 hours.

  • Monitor the reaction progress by ¹H NMR or HPLC by carefully taking aliquots.

  • After completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to remove the catalyst and any byproducts, affording this compound as a colorless oil or a white solid.

Analytical Characterization

Table of Expected Analytical Data
CompoundTechniqueExpected Data
(E)-2-benzylidenesuccinic acid 4-tert-butyl ester¹H NMRδ (ppm): 7.8-7.9 (s, 1H, =CH), 7.2-7.5 (m, 5H, Ar-H), 3.4-3.5 (s, 2H, CH₂), 1.4-1.5 (s, 9H, t-Bu)
This compound¹H NMRδ (ppm): 10.0-11.0 (br s, 1H, COOH), 7.1-7.3 (m, 5H, Ar-H), 3.0-3.2 (m, 1H, CH), 2.8-3.0 (m, 2H, CH₂-Ar), 2.4-2.6 (m, 2H, CH₂-COO), 1.4 (s, 9H, t-Bu)
This compound¹³C NMRδ (ppm): 178-180 (COOH), 170-172 (COO-tBu), 138-140 (Ar-C), 128-130 (Ar-CH), 126-128 (Ar-CH), 80-82 (C(CH₃)₃), 45-47 (CH), 38-40 (CH₂-Ar), 35-37 (CH₂-COO), 28 (C(CH₃)₃)
This compoundChiral HPLCEnantiomeric excess (>98% ee) can be determined using a chiral stationary phase column (e.g., Chiralcel OD-H or similar) with a mobile phase of hexane/isopropanol containing a small amount of trifluoroacetic acid. The retention times of the (R) and (S) enantiomers will be distinct.
This compoundOptical RotationA specific optical rotation value should be measured and compared with literature values to confirm the absolute stereochemistry.

Conclusion

The protocols detailed in this application note describe a scalable and efficient synthesis of this compound. The combination of a robust Stobbe condensation and a highly enantioselective asymmetric hydrogenation provides a reliable route to this valuable chiral building block. The provided mechanistic insights and analytical guidelines will aid researchers and process chemists in the successful implementation and scale-up of this synthesis, contributing to the advancement of pharmaceutical and chemical research.

References

  • Organic Chemistry Reaction. (2026, January 1). Stobbe Condensation: Definition, Examples, Reagents and Mechanism. Retrieved January 12, 2026, from [Link]

  • Juniper Publishers. (2022, May 5). Stobbe Condensation. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Stobbe condensation. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols: (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a chiral carboxylic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a stereocenter adjacent to a carboxylic acid and a tert-butyl ester, makes it a valuable building block in the synthesis of complex molecules, including inhibitors of enzymes such as carboxypeptidase A.[1] The tert-butyl ester provides a sterically hindered protecting group that can be selectively removed under acidic conditions, allowing for orthogonal chemical strategies in multi-step syntheses.

These application notes provide a comprehensive guide to the laboratory-scale synthesis of this compound. The protocols described herein are based on established chemical principles and analogous transformations reported in the literature, offering a rational and reproducible approach for researchers in organic synthesis and drug discovery.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available (R)-2-benzylsuccinic acid.[2][3] The core of this strategy involves the selective mono-esterification of the dicarboxylic acid. A direct selective esterification is challenging; therefore, the strategy proceeds via an intramolecular dehydration to form the cyclic anhydride, followed by a regioselective ring-opening with tert-butanol.

The causality behind this experimental choice lies in the predictable reactivity of cyclic anhydrides. The formation of (R)-2-benzylsuccinic anhydride provides a reactive intermediate where the two carbonyl groups are chemically differentiated by the adjacent chiral center and benzyl group. Subsequent nucleophilic attack by the sterically demanding tert-butanol is anticipated to occur preferentially at the less sterically hindered carbonyl (C4), leading to the desired product.

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Regioselective Ring Opening A (R)-2-Benzylsuccinic Acid B (R)-2-Benzylsuccinic Anhydride A->B Acetic Anhydride (Ac₂O) Heat C (R)-2-Benzylsuccinic Anhydride D This compound C->D tert-Butanol (t-BuOH) Pyridine (cat.) Heat

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

PART 1: Synthesis of (R)-2-Benzylsuccinic Anhydride

This protocol is adapted from standard procedures for the preparation of cyclic anhydrides from dicarboxylic acids using a dehydrating agent such as acetic anhydride or acetyl chloride.[4][5]

Materials and Equipment:

  • (R)-2-Benzylsuccinic acid (C₁₁H₁₂O₄, MW: 208.21 g/mol )[6]

  • Acetic anhydride (Ac₂O)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (R)-2-benzylsuccinic acid (1.0 eq) and acetic anhydride (2.0-3.0 eq).

  • Reaction: Gently heat the mixture with stirring. The solid (R)-2-benzylsuccinic acid will gradually dissolve. Continue heating the clear solution at reflux for 2-3 hours to ensure complete conversion to the anhydride.

  • Crystallization: Remove the heat source and allow the reaction mixture to cool to room temperature. The (R)-2-benzylsuccinic anhydride will begin to crystallize.

  • Isolation: Once at room temperature, place the flask in an ice bath to maximize crystal formation. Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold diethyl ether to remove residual acetic anhydride and acetic acid. Dry the product under vacuum to obtain (R)-2-benzylsuccinic anhydride as a crystalline solid.

PART 2: Synthesis of this compound

This protocol is based on the regioselective ring-opening of a substituted succinic anhydride by an alcohol. The use of a bulky nucleophile like tert-butanol is expected to favor attack at the less sterically hindered carbonyl group (C4).

Materials and Equipment:

  • (R)-2-Benzylsuccinic anhydride

  • tert-Butanol (t-BuOH)

  • Pyridine (catalytic amount)

  • Toluene or Dichloromethane (solvent)

  • Round-bottom flask

  • Reflux condenser or inert gas inlet

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve (R)-2-benzylsuccinic anhydride (1.0 eq) in a suitable solvent such as toluene or dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Reagents: Add tert-butanol (1.1-1.5 eq) to the solution, followed by a catalytic amount of pyridine.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer successively with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography to obtain the final product.

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₀O₄[7]
Molecular Weight 264.32 g/mol [7]
Appearance Solid[3]
Purity ≥97%[7]
Storage Room temperature, sealed in dry conditions[3]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons and benzylic CH₂), the chiral proton at C2, the diastereotopic protons at C3, and the singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, the aliphatic carbons of the succinic acid backbone, and the quaternary and methyl carbons of the tert-butyl group.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak or a fragment corresponding to the loss of the tert-butyl group.

Safety Precautions

  • Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is flammable and has a strong, unpleasant odor. It is also toxic if inhaled, ingested, or absorbed through the skin. All manipulations should be carried out in a fume hood.

  • Organic solvents such as diethyl ether, toluene, and ethyl acetate are flammable. Keep away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of anhydride Incomplete reaction or hydrolysis during work-up.Ensure the reaction goes to completion by extending the reflux time. Use anhydrous conditions and cold solvent for washing.
Formation of diester Use of excess tert-butanol or prolonged reaction time.Use a stoichiometric amount of tert-butanol and monitor the reaction closely by TLC.
Difficult purification Presence of unreacted starting materials or byproducts.Optimize the reaction conditions to maximize conversion. Employ careful column chromatography for purification.

Conclusion

The protocols outlined in these application notes provide a robust and logical pathway for the synthesis of this compound. By following these procedures and adhering to good laboratory practices, researchers can reliably produce this valuable chiral building block for their synthetic endeavors. The key to this synthesis is the strategic use of a cyclic anhydride intermediate to control the regioselective introduction of the tert-butyl ester.

References

  • Supporting Information - 13C ; DEPT135 ; HSQC) and HRMS spectra.
  • Organic Syntheses. succinic anhydride. [Link]

  • Sci-Hub. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation. [Link]

  • Google Patents. Preparation method of (S)-2-benzylsuccinic acid.
  • National Center for Biotechnology Information. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. [Link]

  • Google Patents.
  • PubChem. (R)-2-Benzylsuccinic acid. [Link]

  • PrepChem.com. Synthesis of Preparation succinic anhydride. [Link]

  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Organic Syntheses. benzoic anhydride. [Link]

  • PubChem. (R)-2-Benzylsuccinic acid. [Link]

  • AbacipharmTech. 2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. [Link]

  • National Center for Biotechnology Information. Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product. [Link]

Sources

Application Notes and Protocols: (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid as a Linker in PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[3][4] While the warhead and anchor provide target specificity and E3 ligase engagement, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][5]

A well-designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2] Linker design has evolved from simple, flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated structures that impart conformational rigidity.[3] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and enhancing the stability of the ternary complex.[6]

This application note focuses on the use of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid , a bifunctional linker that incorporates a rigid benzyl group. We will explore the rationale for its use, provide detailed protocols for its synthesis and incorporation into PROTACs, and discuss its potential advantages in the development of novel protein degraders.

The Benzyl Succinate Motif: Rationale for Use

The inclusion of a benzyl group in the linker backbone offers several potential advantages in PROTAC design:

  • Conformational Rigidity: The phenyl ring of the benzyl group introduces a degree of rigidity into the linker, which can help to optimize the spatial orientation of the warhead and anchor moieties for effective ternary complex formation.[3] This can lead to improved degradation efficiency and selectivity.

  • Potential for Pi-Stacking Interactions: The aromatic ring of the benzyl group can engage in π-stacking interactions with aromatic residues on the surface of the POI or the E3 ligase. Such interactions can contribute to the stability of the ternary complex, a key factor for potent protein degradation. A notable example is the PROTAC ACBI1, which utilizes a benzyl-containing linker to degrade SMARCA2/4 and PBRM1 by recruiting the von Hippel-Lindau (VHL) E3 ligase.[7][8]

  • Modulation of Physicochemical Properties: The benzyl group can influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability. Careful consideration of the entire linker structure is necessary to achieve a desirable balance of these properties.

This compound provides a versatile scaffold for PROTAC synthesis. The carboxylic acid functionality allows for straightforward amide bond formation with amine-containing warheads or E3 ligase ligands, while the tert-butyl ester serves as a protecting group for the other carboxylic acid, which can be deprotected in a later step if needed for further modification or to reveal a secondary attachment point.

Synthesis of this compound

Protocol 1: Proposed Synthesis of this compound

This protocol involves the formation of the anhydride followed by regioselective opening with tert-butanol.

Step 1: Formation of (R)-2-Benzylsuccinic Anhydride

  • To a solution of (R)-2-benzylsuccinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add acetic anhydride (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess acetic anhydride under reduced pressure to yield (R)-2-benzylsuccinic anhydride, which can be used in the next step without further purification.

Step 2: Regioselective Opening of the Anhydride

  • Dissolve the crude (R)-2-benzylsuccinic anhydride (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.0 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Table 1: Materials for the Synthesis of this compound

ReagentCAS NumberMolecular FormulaNotes
(R)-2-Benzylsuccinic acid21307-97-1C₁₁H₁₂O₄Starting material
Acetic Anhydride108-24-7C₄H₆O₃Reagent for anhydride formation
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous solvent
Tetrahydrofuran (THF)109-99-9C₄H₈OAnhydrous solvent
Potassium tert-butoxide865-47-4C₄H₉KOReagent for anhydride opening
Ethyl Acetate141-78-6C₄H₈O₂Extraction solvent
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄Drying agent
Hydrochloric Acid (1M)7647-01-0HClFor acidification
Brine (saturated NaCl solution)7647-14-5NaClFor washing

Incorporation into a PROTAC Scaffold: A Step-by-Step Guide

The synthesized this compound can be readily incorporated into a PROTAC molecule through standard amide coupling reactions. The general strategy involves the sequential coupling of the linker to an amine-functionalized warhead (or E3 ligase ligand) followed by coupling to the second amine-functionalized component.

Diagram 1: General Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis Modular PROTAC Synthesis cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Second Amide Coupling linker (R)-2-Benzyl-4-(tert-butoxy)- 4-oxobutanoic acid coupling1 Amide Bond Formation linker->coupling1 warhead Amine-functionalized Warhead (POI Ligand) warhead->coupling1 e3_ligand Amine-functionalized E3 Ligase Ligand coupling2 Amide Bond Formation e3_ligand->coupling2 intermediate Linker-Warhead Intermediate coupling1->intermediate intermediate->coupling2 protac Final PROTAC coupling2->protac

Caption: Modular synthesis of a PROTAC using the benzyl-succinate linker.

Protocol 2: Amide Coupling of the Linker to an Amine-Functionalized Warhead

This protocol describes the first coupling step to generate a linker-warhead intermediate.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine-functionalized warhead (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add a peptide coupling reagent such as HATU (1.2 eq) or HBTU (1.2 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the linker-warhead intermediate.

Protocol 3: Final PROTAC Assembly

This protocol describes the second coupling step to furnish the final PROTAC molecule.

  • Reaction Setup: Dissolve the purified linker-warhead intermediate (1.0 eq) and the amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN or a VHL ligand) (1.1 eq) in anhydrous DMF.

  • Coupling: Follow the same activation and base addition steps as described in Protocol 2 (using HATU/HBTU and DIPEA).

  • Reaction and Work-up: Stir the reaction at room temperature until completion, as monitored by LC-MS. Perform the same work-up procedure as in Protocol 2.

  • Final Purification: Purify the final PROTAC using preparative HPLC to achieve high purity.

  • Characterization: Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.

Table 2: Common Reagents for Amide Coupling

ReagentFunctionNotes
HATUPeptide Coupling ReagentHighly efficient, minimizes racemization.
HBTUPeptide Coupling ReagentAnother common and effective coupling agent.
DIPEANon-nucleophilic BaseUsed to neutralize acids formed during the reaction.
DMFSolventAnhydrous grade is essential for the reaction.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule can be used to induce the degradation of the target protein. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Diagram 2: PROTAC Mechanism of Action

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degradation->Recycling Recycling->PROTAC Catalytic Cycle

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Biological Evaluation of PROTACs

After successful synthesis and characterization, the biological activity of the newly synthesized PROTAC should be evaluated. Key assays include:

  • Target Protein Degradation: Western blotting is a standard method to quantify the reduction in the levels of the POI in cells treated with the PROTAC. A dose-response and time-course experiment should be performed to determine the DC₅₀ (concentration for 50% degradation) and the kinetics of degradation.

  • Selectivity: Proteomics-based approaches (e.g., mass spectrometry) can be employed to assess the selectivity of the PROTAC and identify any off-target protein degradation.

  • Ternary Complex Formation: Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex and to determine the binding affinities.

  • Functional Assays: Cell-based assays relevant to the function of the POI (e.g., cell proliferation, apoptosis) should be conducted to demonstrate the downstream pharmacological effects of protein degradation.

Conclusion

This compound represents a valuable building block for the synthesis of PROTACs with linkers that possess a degree of conformational rigidity. The benzyl group can favorably influence the properties of the resulting PROTAC, potentially leading to enhanced degradation potency and improved drug-like characteristics. The protocols provided in this application note offer a comprehensive guide for the synthesis of this linker and its incorporation into novel PROTAC molecules. As the field of targeted protein degradation continues to advance, the rational design of linkers using scaffolds such as the one described herein will be paramount to the development of the next generation of highly effective and selective protein-degrading therapeutics.

References

  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed.55, 1966-1973 (2016).
  • Gadd, M. S. et al. Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Burslem, G. M. & Crews, C. M. Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell181, 102-114 (2020).
  • Schneekloth, A. R., Pucheault, M., Tae, H. S. & Crews, C. M. Targeted intracellular protein degradation induced by a small molecule: a new therapeutic strategy. Bioorg. Med. Chem. Lett.18, 5904-5908 (2008).
  • Winter, G. E. et al.
  • Bondeson, D. P. et al. Catalytic in vivo protein knockdown by small-molecule PROTACs.
  • Zengerle, M., Chan, K.-H. & Ciulli, A. The Cullin-RING E3 Ubiquitin Ligase Machinery: A New Drug Target. Handb. Exp. Pharmacol.230, 65-108 (2015).
  • Farnaby, W. et al. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Kofink, C. et al. ACBI1: A PROTAC that selectively degrades SMARCA2 and SMARCA4. opnMe.com, Boehringer Ingelheim. Available at: [Link]. (Accessed: 14th January 2026).

  • Edmondson, S. D. et al. A-770041, a Novel and Potent Nonpeptide Orally Active Inhibitor of Human Renin. J. Med. Chem.42, 2286-2296 (1999).
  • Hughes, S. J. et al. The discovery of potent, orally bioavailable, and selective inhibitors of the sodium-dependent phosphate cotransporter 2b (NaPi2b) for the treatment of hyperphosphatemia. J. Med. Chem.54, 5323-5334 (2011).
  • Ciulli, A. The nuts and bolts of PROTACs: a practical guide to design, synthesis, and characterization. Sliding-Clamp Dna Polymerases 1-59 (2020).
  • An, S. & Fu, L. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine36, 553-562 (2018).
  • Steinebach, C., Lindner, S. & Gütschow, M. A toolbox for the design of Cereblon-directed PROTACs. Drug Discov. Today Technol.31, 47-54 (2019).
  • Organic Syntheses. Available at: [Link]. (Accessed: 14th January 2026).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, protocol optimization, and a mechanistic understanding of this critical synthesis. The target molecule is a valuable chiral building block in medicinal chemistry, often utilized in the synthesis of enzyme inhibitors.[1][2] This guide provides field-proven insights to help you maximize yield, ensure stereochemical integrity, and streamline purification.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the most likely causes and how can I address them?

A1: Low yield is a common issue that can stem from several factors throughout the experimental process.[3] A systematic approach is the best way to diagnose the root cause.

  • Incomplete Reaction: The primary synthetic route involves the regioselective ring-opening of (R)-2-benzylsuccinic anhydride with tert-butanol. This reaction may not reach completion due to insufficient reaction time, suboptimal temperature, or catalyst inefficiency.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots. If starting anhydride is still present after the standard reaction time, consider extending the duration or slightly increasing the temperature (not exceeding 50-60°C to avoid side reactions).

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of tert-butanol to the anhydride is a frequent cause of poor yield.

    • Solution: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of tert-butanol (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can promote the formation of the di-ester byproduct.

  • Product Loss During Workup: Significant product can be lost during aqueous extraction and washing steps. The target molecule has both a free carboxylic acid and a bulky nonpolar region, giving it some solubility in both aqueous and organic phases, especially if the pH is not controlled.

    • Solution: During the aqueous wash, ensure the pH of the aqueous layer is kept acidic (pH ~3-4) using a mild acid like 1M KHSO₄ to keep the product protonated and preferentially in the organic layer.[4] Perform multiple extractions (at least 3x) with your chosen organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.

  • Impurity of Starting Materials: The purity of the starting (R)-2-benzylsuccinic anhydride is critical. The presence of the diacid ((R)-2-benzylsuccinic acid) will complicate the reaction and purification.

    • Solution: Ensure the anhydride is pure and completely dry before use. If starting from the diacid, the conversion to the anhydride using reagents like acetyl chloride or acetic anhydride must be driven to completion.

Q2: I am observing significant formation of the di-tert-butyl 2-benzylsuccinate byproduct. How can I suppress this side reaction?

A2: The formation of the di-ester is a classic competitive side reaction in mono-esterification of dicarboxylic acids.[5] It occurs when the initially formed monoester is esterified a second time.

  • Mechanism: This side reaction is favored by harsh conditions, such as high temperatures and the presence of strong activating agents or catalysts that can activate the second carboxylic acid.

  • Solutions:

    • Control Stoichiometry: Strictly limit the amount of tert-butanol to no more than 1.2 equivalents relative to the anhydride.

    • Temperature Management: Maintain a moderate reaction temperature. For catalyzed reactions (e.g., with DMAP), proceed at room temperature or slightly above. Avoid high-temperature reflux conditions.

    • Controlled Reagent Addition: Add the tert-butanol solution dropwise to the solution of the anhydride and catalyst. This maintains a low instantaneous concentration of the alcohol, favoring the initial mono-addition over the subsequent esterification.

Q3: How can I ensure high regioselectivity for the desired 4-tert-butoxy isomer over the 1-tert-butoxy isomer?

A3: This is the central challenge of this synthesis. Fortunately, the inherent structure of (R)-2-benzylsuccinic anhydride provides a strong bias for the desired outcome.

  • Steric Hindrance: The carbonyl group at the C1 position is alpha to the bulky benzyl group. The carbonyl at the C4 position is sterically unencumbered. A bulky nucleophile like tert-butanol will preferentially attack the less hindered C4 carbonyl.

  • Optimizing for Selectivity:

    • Use a Bulky Alcohol: The use of tert-butanol itself is the primary driver of selectivity. Using a smaller alcohol (e.g., methanol) would result in a much lower regioselectivity.

    • Low Temperature: Running the reaction at lower temperatures (0°C to room temperature) enhances the kinetic control of the reaction, further favoring attack at the sterically more accessible site.

Q4: I am concerned about the potential for racemization at the C2 chiral center. What conditions should I avoid?

A4: The proton at the C2 position is benzylic and alpha to a carbonyl, making it susceptible to epimerization (racemization) under certain conditions, particularly strong base.

  • Conditions to Avoid:

    • Strong Bases: Avoid using strong, non-nucleophilic bases like DBU or strong alkoxides (e.g., sodium tert-butoxide) to catalyze the reaction, as they can deprotonate the C2 position.

    • Prolonged Exposure to High/Low pH: During workup and purification, minimize the time the product is exposed to strongly acidic or basic conditions.

  • Recommended Conditions:

    • A mild, nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or pyridine is sufficient to catalyze the ring-opening without causing significant racemization.

    • Maintain neutral or mildly acidic conditions during workup and purification.

Q5: What is the most effective method for purifying the final product?

A5: Purification requires separating the desired mono-ester from unreacted starting material, the di-ester byproduct, and any regioisomers.

  • Flash Column Chromatography: This is the most reliable method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The less polar di-ester will elute first, followed by the desired mono-ester product. The unreacted diacid (if any) will remain at the baseline. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape for the carboxylic acid product.

  • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an effective final purification step. Suitable solvent systems often include ethyl acetate/hexanes or diethyl ether/petroleum ether.

Optimized Synthesis Protocol

This protocol for the regioselective ring-opening of (R)-2-benzylsuccinic anhydride is designed to maximize yield and purity.

Step 1: Reagent Preparation and Setup

  • In a flame-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), dissolve (R)-2-benzylsuccinic anhydride (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv) to the solution.

  • In a separate flask, prepare a solution of tert-butanol (1.1 equiv) in anhydrous DCM.

Step 2: Reaction

  • Cool the anhydride/DMAP solution to 0°C using an ice bath.

  • Add the tert-butanol solution dropwise to the cooled, stirring anhydride solution over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.[4]

  • Monitor the reaction by TLC (e.g., 3:7 Ethyl Acetate:Hexanes with 1% Acetic Acid) until the starting anhydride spot has been consumed.

Step 3: Workup and Extraction

  • Dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash with 1M KHSO₄ solution (2x).

  • Wash with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue by silica gel flash column chromatography, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Combine fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a solid or viscous oil.

Data Summary Table

The following table summarizes the expected outcomes based on variations in key reaction parameters.

ParameterConditionExpected Yield of Mono-esterFormation of Di-ester ByproductNotes
t-BuOH Equiv. 1.1 equivHighLowOptimal for driving reaction to completion while minimizing side products.
2.0 equivModerate-LowHighSignificant byproduct formation reduces the yield of the desired product.
Catalyst DMAP (0.1 eq)HighLowEfficient catalysis with minimal risk of racemization.
Pyridine (1.1 eq)ModerateLowSlower reaction, may require gentle heating (40-50°C).
NoneVery LowNegligibleUncatalyzed reaction is extremely slow.
Temperature 0°C to RTHighLowMaximizes kinetic control and regioselectivity.
60°C (Reflux)ModerateModerate-HighIncreased risk of di-ester formation and potential side reactions.

Visual Diagrams

Synthetic Pathway

Synthesis_Pathway cluster_reagents Reagents cluster_products Products Anhydride (R)-2-Benzylsuccinic Anhydride Reaction Reaction Anhydride->Reaction DCM, 0°C to RT tBuOH tert-Butanol (1.1 eq) tBuOH->Reaction DMAP DMAP (cat.) DMAP->Reaction Product (R)-2-Benzyl-4-(tert-butoxy) -4-oxobutanoic acid Byproduct Di-tert-butyl 2-benzylsuccinate Reaction->Product Major Pathway (Attack at C4) Reaction->Byproduct Side Reaction (Over-esterification)

Caption: Synthetic route for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_diagnosis Diagnosis & Solution Start Low Yield Observed Analyze Analyze Crude by TLC/NMR Start->Analyze SM_Present High % of Starting Anhydride? Analyze->SM_Present Check SM spot Diester_Present High % of Di-ester? Analyze->Diester_Present Check byproduct spot Workup_Loss Crude Yield Low? Analyze->Workup_Loss Check mass balance Sol_SM Solution: - Increase reaction time - Check catalyst activity SM_Present->Sol_SM Sol_Diester Solution: - Reduce t-BuOH to 1.1 eq - Lower reaction temp. Diester_Present->Sol_Diester Sol_Workup Solution: - Ensure acidic pH during wash - Increase # of extractions Workup_Loss->Sol_Workup

Caption: Diagnostic flowchart for troubleshooting low reaction yield.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]3]

  • Lee, M., Jin, Y., & Kim, D. H. (1999). 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation. Bioorganic & Medicinal Chemistry, 7(8), 1755–1760.[6]

  • Wischang, D., Pistorius, D., Al-Dilaimi, A., et al. (2024). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. International Journal of Molecular Sciences, 25(2), 999.[7]

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. Retrieved from [Link]4]

  • Wischang, D., Pistorius, D., Al-Dilaimi, A., et al. (2024). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. National Center for Biotechnology Information. Retrieved from [Link]2]

  • Google Patents. (1999). Process for producing benzylsuccinic acid derivatives. Retrieved from ]

Sources

Technical Support Center: Synthesis of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chiral building block. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to navigate potential challenges and optimize their synthetic outcomes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1][2][3] Its structure, featuring a chiral center and two distinct carboxylic acid functionalities—one as a free acid and the other as a tert-butyl ester—makes it a versatile synthon. However, this structural complexity also presents specific challenges during its synthesis. This guide will address the most common side reactions and procedural pitfalls, providing scientifically grounded explanations and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and Formation of Di-tert-butyl 2-benzylsuccinate

Q1: I am observing a significant amount of a non-polar byproduct in my reaction mixture, leading to a low yield of the desired mono-ester. 1H NMR analysis suggests the formation of di-tert-butyl 2-benzylsuccinate. What causes this, and how can I prevent it?

A1: The formation of the di-ester is a common side reaction that points to an issue with the selective mono-esterification or mono-hydrolysis step.

Root Cause Analysis:

The synthesis of this compound often starts from benzylsuccinic anhydride or a related precursor. The introduction of the tert-butyl ester group needs to be highly selective.

  • Over-esterification: If using a method like acid-catalyzed esterification with isobutene or tert-butanol, the conditions might be too harsh or the reaction time too long, leading to the esterification of both carboxylic acid groups.[4][5] The proton-catalyzed reaction proceeds via a tert-butyl cation, which can react with either carboxyl group.[6]

  • Non-selective Starting Material: If the synthesis starts from a di-ester (e.g., dimethyl 2-benzylsuccinate) followed by selective hydrolysis, the conditions for hydrolysis might not be sufficiently chemoselective to differentiate between the two ester groups effectively.

Preventative Measures & Solutions:

  • Controlled Esterification of the Anhydride: A reliable method is the ring-opening of 2-benzylsuccinic anhydride with potassium tert-butoxide in an anhydrous solvent like diethyl ether. This reaction is generally rapid and selective.[7] It is crucial to use freshly prepared potassium tert-butoxide and ensure the solvent is completely dry, as any residual tert-butanol or water can lead to side reactions and lower yields.[7]

  • Enzymatic Hydrolysis: For syntheses starting from a prochiral disubstituted succinate diester, enzymatic hydrolysis offers excellent enantio- and regioselectivity.[8] Enzymes like Alcalase® can selectively hydrolyze one ester group, leaving the other intact and affording the desired chiral half-ester with high enantiomeric excess.[8]

  • Careful Control of Acid-Catalyzed Reactions: If employing acid catalysis, use milder acids like p-toluenesulfonic acid and carefully monitor the reaction progress by TLC or GC to stop it once the mono-ester is predominantly formed.[9] Using a stoichiometric amount of the tert-butylating agent is also critical.

Troubleshooting Protocol: Confirming Di-ester Formation

G

Diagram 1. Workflow for confirming di-ester byproduct.
Issue 2: Racemization of the Chiral Center

Q2: My final product shows a low enantiomeric excess (ee). What conditions during the synthesis could be causing racemization at the α-carbon?

A2: Racemization is a critical issue that undermines the primary goal of an asymmetric synthesis. It typically occurs under conditions that facilitate the formation of an enolate or a related planar intermediate at the chiral center.

Root Cause Analysis:

The proton on the carbon alpha to the carbonyl group (the chiral center) is acidic. Strong bases or prolonged exposure to heat can deprotonate this position, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity.

  • Strongly Basic Conditions: The use of strong, non-hindered bases (e.g., sodium hydroxide, potassium hydroxide) for hydrolysis or other transformations can easily cause epimerization.[8][10]

  • Elevated Temperatures: Heating the reaction mixture for extended periods, especially in the presence of even mild bases or acids, can provide enough energy to overcome the activation barrier for enolization.

  • Equilibrating Conditions: Certain reaction conditions, such as those used in some alkylation or condensation reactions, are designed to be reversible and can lead to racemization if not carefully controlled.

Preventative Measures & Solutions:

  • Use of Mild Bases: For any steps requiring a base, opt for milder, non-nucleophilic bases. For instance, in purification, use sodium bicarbonate (NaHCO₃) for washes instead of stronger bases. If a stronger base is required for a reaction, use it at low temperatures (e.g., -78 °C) and for the shortest possible time.

  • Avoid Excessive Heat: Maintain the lowest effective temperature throughout the synthesis, workup, and purification steps.

  • Enzymatic Methods: As mentioned previously, enzymatic methods are performed under mild, physiological pH and temperature conditions, which are ideal for preserving stereochemical integrity.[8][11]

  • Racemization Test Protocol: If you suspect racemization, you can test the stability of your chiral product under specific conditions.

Experimental Protocol: Racemization Stability Test

  • Dissolve a small, enantiomerically pure sample of the final product in the solvent used in the problematic step.

  • Add a stoichiometric amount of the base or acid used in that step.

  • Stir the mixture at the temperature of the reaction for the same duration.

  • Quench the reaction, work up, and analyze the enantiomeric excess using chiral HPLC or a similar method. This will confirm if the chosen conditions are responsible for the loss of optical purity.

Issue 3: Unintended Hydrolysis of the tert-Butyl Ester

Q3: During workup or a subsequent reaction step, I am losing my tert-butyl protecting group, resulting in the formation of (R)-2-benzylsuccinic acid. How can I avoid this premature deprotection?

A3: The tert-butyl ester is specifically chosen for its stability to basic and nucleophilic conditions but its lability under acidic conditions.[7][12] Accidental hydrolysis indicates exposure to acidic environments.

Root Cause Analysis:

The tert-butyl ester is readily cleaved by acids via a mechanism involving the formation of a stable tert-butyl cation.[6]

  • Acidic Workup: Washing the organic layer with strong aqueous acids (e.g., 1M HCl) can be sufficient to cause partial or complete hydrolysis, especially with prolonged contact time.

  • Acidic Chromatography: Using un-neutralized silica gel for column chromatography can lead to deprotection on the column. Silica gel is inherently acidic.

  • Subsequent Reaction Conditions: Attempting a reaction on the free carboxylic acid moiety under acidic conditions will invariably cleave the tert-butyl ester. Molecular iodine has also been shown to catalyze this hydrolysis.[13]

Preventative Measures & Solutions:

  • Neutral or Mildly Basic Workup: Use saturated aqueous sodium bicarbonate (NaHCO₃) or brine for aqueous washes instead of strong acids. If an acid wash is necessary to remove basic impurities, use a weak acid like dilute citric acid or ammonium chloride and minimize contact time.

  • Neutralize Silica Gel: Before performing column chromatography, the silica gel can be neutralized by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~0.1-1% v/v) and then packing the column.

  • Orthogonal Protection Strategy: The very purpose of using a tert-butyl ester is its orthogonal stability relative to other protecting groups. Ensure that any subsequent chemical transformations are compatible with its acid sensitivity. For example, if you need to protect the free acid as a benzyl ester, the subsequent hydrogenolysis to remove the benzyl group will not affect the tert-butyl ester.

Data Summary: Stability of tert-Butyl Ester

ConditionStability of tert-Butyl EsterPotential Side Product
Strong Acid (e.g., TFA, 6M HCl)Labile(R)-2-Benzylsuccinic acid
Mild Acid (e.g., Acetic Acid, I₂)Slowly Cleaved(R)-2-Benzylsuccinic acid
Strong Base (e.g., NaOH, KOH)Generally Stable[12]Potential Racemization
Nucleophiles (e.g., LiAlH₄, RMgBr)Generally Stable[7]Reaction at other sites
Hydrogenolysis (H₂, Pd/C)StableNo reaction

Logical Flow for Troubleshooting Synthesis

G

Diagram 2. A logical decision tree for troubleshooting common issues.

References

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Practical Approach for Enantio- and Diastereocontrol in the Synthesis of 2,3-Disubstituted Succinic Acid Esters: Synthesis of the pan-Notch Inhibitor BMS-906024. ResearchGate. [Link]

  • Ester synthesis by transesterification - Organic Chemistry Portal. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. [Link]

  • Chemo-enzymatic synthesis of chiral 2-substituted succinic acid derivatives. Tetrahedron: Asymmetry, 1995, 6(11), 2851-2860. [Link]

  • Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. ResearchGate. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Mild and Efficient Method for Preparation of tert-Butyl Esters. ResearchGate. [Link]

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. [Link]

  • Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. ResearchGate. [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. [Link]

  • Process for the preparation of succinic acid di-tert.-butylester.
  • A Mild Protocol for the Conversion of Simple Esters to tert-Butyl Esters. The Journal of Organic Chemistry, 1999, 64(18), 6917-6918. [Link]

  • Process for the preparation of di-tert-butyl succinate.
  • Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Sci-Hub. [Link]

  • Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]

  • Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst. Semantic Scholar. [Link]

  • Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. PMC - NIH. [Link]

  • This compound, min 97%, 100 mg. [Link]

  • 2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid - AbacipharmTech-Global Chemical supplier. [Link]

Sources

Purification challenges of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: Why is the final yield of my purified product significantly lower than expected after column chromatography?

Answer:

Low recovery after chromatographic purification can stem from several factors related to the chemical properties of your target compound and the chosen chromatographic conditions.

  • On-Column Degradation: this compound possesses a free carboxylic acid and an acid-labile tert-butyl ester. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the tert-butyl ester to isobutylene and the corresponding diacid. This degradation is often exacerbated by prolonged exposure to the stationary phase.

    • Solution:

      • Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, such as 0.1-1% triethylamine or pyridine, in your elution solvent. This neutralizes the acidic sites on the silica surface.

      • Use Alumina: Consider using neutral or basic alumina as your stationary phase, which is less likely to cause acid-catalyzed deprotection.

      • Swift Purification: Do not let your compound sit on the column for an extended period. A flash chromatography setup is highly recommended to minimize the residence time.

  • Poor Solubility and Streaking: The compound may have limited solubility in less polar solvent systems, leading to streaking on the column and incomplete elution.

    • Solution:

      • Optimize the Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate or a small amount of methanol or acetic acid. The inclusion of a small amount of acetic acid in the mobile phase can improve peak shape by preventing the deprotonation of the carboxylic acid on the silica surface, which can lead to tailing.

  • Irreversible Adsorption: The free carboxylic acid can strongly and sometimes irreversibly bind to the polar stationary phase.

    • Solution:

      • Acidify the Mobile Phase: Adding a small amount of a volatile acid, like 0.1-1% acetic acid or formic acid, to your mobile phase can suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and improving recovery. Note that this approach should be used cautiously due to the acid sensitivity of the tert-butyl ester. A careful balance is necessary.

Workflow for Optimizing Chromatographic Purification

Caption: Decision tree for troubleshooting low yields in chromatographic purification.

Question 2: My NMR analysis shows the presence of the corresponding diacid and other unexpected signals. What are the likely impurities and how can I remove them?

Answer:

The presence of the diacid, (R)-2-benzylsuccinic acid, is a common impurity resulting from the cleavage of the tert-butyl ester. Other impurities can arise from the synthetic route. A plausible synthesis involves the alkylation of a succinic acid derivative with a benzyl halide.[1]

  • Common Impurities and Their Sources:

ImpurityLikely Source
(R)-2-Benzylsuccinic acidHydrolysis of the tert-butyl ester during synthesis workup or purification under acidic conditions.
Succinic acid/mono-tert-butyl succinateIncomplete benzylation of the starting material.
Benzyl bromide/benzyl alcoholResiduals from the alkylation step.
(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acidRacemization of the chiral center under acidic or basic conditions.
  • Purification Strategy for Removing Common Impurities:

  • Aqueous Workup: A carefully controlled aqueous workup can remove some impurities. A wash with a mild base, like a saturated sodium bicarbonate solution, will extract the desired carboxylic acid into the aqueous layer, leaving non-acidic impurities (like benzyl bromide) in the organic layer. Subsequently, acidifying the aqueous layer (e.g., with cold, dilute HCl) and extracting with an organic solvent (e.g., ethyl acetate) will recover the product. However, be mindful that strong acids can promote tert-butyl ester cleavage.

  • Recrystallization: This is an excellent method for purifying solid compounds.[2] The choice of solvent is critical.

    • Protocol for Recrystallization:

      • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, toluene, or a mixture of ethyl acetate and hexanes).

      • Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Solvent Selection for Recrystallization:

Solvent SystemRationale
Ethyl acetate/HexanesGood for compounds of intermediate polarity. The product is dissolved in hot ethyl acetate, and hexanes are added until turbidity is observed, followed by slow cooling.
TolueneCan be effective for aromatic compounds.
Diethyl ether/Petroleum etherAnother option for compounds of intermediate polarity.
  • Chiral HPLC: To separate the (R) and (S) enantiomers if racemization has occurred, chiral HPLC is the method of choice.[3][4] This requires a specialized chiral stationary phase (CSP).

Question 3: How can I confirm the enantiomeric purity of my final product?

Answer:

Ensuring the stereochemical integrity of your compound is crucial. Several methods can be employed to determine the enantiomeric excess (ee).

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[5]

    • Principle: A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to different retention times.

    • General Protocol:

      • Dissolve a small sample of your product in the mobile phase.

      • Inject the sample onto a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD).

      • Use a mobile phase typically consisting of a mixture of hexanes and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

      • The ratio of the peak areas of the two enantiomers will give you the enantiomeric excess.

  • NMR Spectroscopy with a Chiral Derivatizing Agent:

    • Principle: React your carboxylic acid with a chiral alcohol or amine to form diastereomeric esters or amides. The protons or carbons in these diastereomers are in different chemical environments and will exhibit distinct signals in the NMR spectrum.

    • Example Protocol:

      • In an NMR tube, dissolve your compound and a slight excess of a chiral resolving agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine).

      • Add a coupling agent (e.g., DCC or EDC).

      • Acquire a high-resolution proton or carbon NMR spectrum.

      • Integrate the corresponding signals for the two diastereomers to determine the ratio.

Logical Flow for Purity Assessment

Caption: Workflow for assessing the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[6][7]

Q2: Is this compound stable under acidic and basic conditions?

A2: No, it has limited stability. The tert-butyl ester is susceptible to cleavage under acidic conditions to yield (R)-2-benzylsuccinic acid and isobutylene.[3] Strong bases can lead to hydrolysis of the ester and may also promote racemization at the alpha-carbon. Mild basic conditions, such as those used in an extractive workup with sodium bicarbonate, are generally tolerated for short periods, especially at low temperatures.

Q3: What solvents are suitable for dissolving this compound?

A3: It is generally soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and DMSO.[8] Its solubility in less polar solvents like hexanes is limited. For recrystallization, solvent systems like ethyl acetate/hexanes or toluene are good starting points.[9]

Q4: Can I use recrystallization to separate the (R) and (S) enantiomers?

A4: Direct recrystallization of a racemic mixture will not separate the enantiomers. To use crystallization for chiral resolution, you must first form diastereomeric salts by reacting the racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or brucine). These diastereomeric salts have different solubilities and can be separated by fractional crystallization.[10] After separation, the chiral base is removed by an acid wash to yield the pure enantiomer.

References

  • Phenomenex. Chiral HPLC Column. Phenomenex. [Link]

  • ResearchGate. (2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Discover the Synthesis and Applications of (S)-2-Benzylsuccinic Acid. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • PMC. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. PMC. [Link]

  • Valliappan Kannappan. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [Link]

  • Google Patents.
  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Frontiers. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]

  • Google Patents.
  • ResearchGate. (2025). The crystal structure of 2-benzylsuccinic acid, C11H12O6 Z. Kristallogr. - New Cryst. Struct.. ResearchGate. [Link]

  • ResearchGate. (2025). Determination and correlation of the solubility for succinic acid in five different organic solvents. ResearchGate. [Link]

  • Semantic Scholar. COCRYSTALLIZATION ACYCLOVIR-SUCCINIC ACID USING SOLVENT EVAPORATION METHODS. Semantic Scholar. [Link]

  • PMC. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. PMC. [Link]

  • PubMed. [Design, synthesis and hypoglycemic activity of alpha-benzylsuccinic acid derivatives]. PubMed. [Link]

Sources

Improving the stability of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Welcome to the technical support center for this compound (CAS No. 122225-33-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound. Here, you will find practical, in-depth guidance to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The main stability issue arises from the tert-butyl ester functional group. This group is highly susceptible to cleavage under acidic conditions, which results in the formation of the corresponding dicarboxylic acid and either tert-butanol or isobutylene.[1][2] While stable under neutral and basic conditions, even trace amounts of acid can initiate this degradation.[1][2]

Q2: I've noticed a change in the consistency of my solid sample. What could be the cause?

A2: A change in the physical appearance of your solid sample, such as clumping or developing a syrupy consistency, can be an indicator of degradation. This is often due to the absorption of atmospheric moisture, which can lead to slow hydrolysis of the tert-butyl ester, especially if the material has been exposed to acidic vapors in the lab environment.

Q3: My NMR spectrum shows unexpected peaks. What are the likely degradation products?

A3: The most common degradation products are (R)-2-benzylsuccinic acid, tert-butanol, and isobutylene. In an NMR spectrum, you would typically observe the disappearance of the characteristic tert-butyl singlet (around 1.4-1.5 ppm in CDCl₃) and the appearance of new signals corresponding to the degradation products. Monitoring the integration of the tert-butyl peak relative to other protons on the molecule is a reliable way to assess purity.

Q4: Can I use this compound in reactions that require acidic conditions?

A4: It is strongly advised to avoid acidic conditions when using this compound if the intent is to keep the tert-butyl ester intact. The tert-butyl ester is considered a protecting group that is specifically cleaved by acids.[3][4] If your synthetic route requires an acidic step, it should be performed after the chemistry involving the intact this compound is complete, with the understanding that this will deprotect the ester.

Troubleshooting Guide

Issue 1: Sample Degradation During Storage

Symptoms:

  • Reduced purity over time as confirmed by LC-MS or NMR.

  • Changes in physical appearance (e.g., from a crystalline solid to a waxy or oily substance).

  • Inconsistent results in subsequent experiments.

Root Cause Analysis: The degradation during storage is almost always due to inadvertent exposure to moisture and/or acidic conditions. The tert-butyl ester hydrolysis is autocatalytic, as the carboxylic acid product can further catalyze the degradation.

Recommended Actions:

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C or -20°C[5]Reduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and CO₂ (which can form carbonic acid).
Container Tightly sealed, amber glass vial[6]Protects from light and moisture ingress.
Location Store away from strong acids and oxidizers.Prevents contamination from acidic vapors.

Protocol for Long-Term Storage:

  • Ensure the compound is completely dry before storage. If necessary, dry under high vacuum for several hours.

  • Place the compound in a clean, dry amber glass vial.

  • Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes.

  • Quickly and tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).

  • For added protection, wrap the cap with Parafilm®.

  • Store the vial in a refrigerator or freezer at the recommended temperature.

Issue 2: Degradation During Experimental Workup

Symptoms:

  • Low yield of the desired product containing the intact tert-butyl ester.

  • Presence of the deprotected diacid in the crude product mixture.

Root Cause Analysis: Aqueous acidic conditions during extractions or purification steps are the most common cause of degradation during workup. For example, using a strong acid to neutralize a basic solution can create a low pH environment that rapidly cleaves the tert-butyl ester.

Workflow for a Stable Workup:

cluster_0 Reaction Quenching & Neutralization cluster_1 Extraction cluster_2 Drying & Concentration Quench Quench reaction with saturated aq. NaHCO₃ or KHCO₃ solution Check_pH Check pH > 7.5 Quench->Check_pH Adjust_pH If pH < 7.5, add more bicarbonate solution Check_pH->Adjust_pH [pH is low] Extract Extract with an appropriate organic solvent (e.g., EtOAc, DCM) Check_pH->Extract [pH is optimal] Adjust_pH->Check_pH Wash Wash organic layer with brine Extract->Wash Dry Dry organic layer over anhydrous Na₂SO₄ or MgSO₄ Wash->Dry Filter Filter drying agent Dry->Filter Concentrate Concentrate in vacuo at low temperature (<40°C) Filter->Concentrate

Caption: Recommended workflow for a non-acidic workup.

Protocol for a Non-Acidic Aqueous Workup:

  • Quenching: Quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃). Avoid using strong bases like NaOH or KOH if other base-labile functional groups are present.

  • pH Monitoring: Carefully monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Ensure the pH remains at or above 7.5 throughout the extraction process.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Remove the solvent under reduced pressure, ensuring the bath temperature does not exceed 40°C.

Issue 3: Instability during Purification (Silica Gel Chromatography)

Symptoms:

  • Streaking of the compound on the TLC plate.

  • Recovery of the deprotected diacid from the column.

  • Low overall recovery of the desired compound.

Root Cause Analysis: Standard silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds like this compound during chromatography.

Recommended Actions:

Protocol for Neutralized Silica Gel Chromatography:

  • Prepare a Neutralized Slurry: Prepare a slurry of silica gel in your desired eluent. For every 100 g of silica gel, add 1 mL of a neutralizing agent like triethylamine or pyridine.

  • Equilibrate the Column: Pack the column with the neutralized silica slurry and equilibrate with the mobile phase containing a small amount (0.1-0.5%) of the same neutralizing agent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute and Collect: Elute the column with the neutralized mobile phase and collect the fractions.

  • Monitor Fractions: Monitor the fractions by TLC. The desired product should elute as a well-defined spot.

Understanding the Degradation Pathway

The acid-catalyzed hydrolysis of the tert-butyl ester is a well-understood mechanism that proceeds through a stable tertiary carbocation intermediate. This knowledge is crucial for designing stable experimental conditions.

Caption: Acid-catalyzed degradation of the tert-butyl ester.

References

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. 1

  • Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic. 7

  • A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives - Benchchem. 2

  • 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid - Smolecule. 8

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Who we serve. 3

  • DO2A-tert-butyl ester-SDS-MedChemExpress. 5

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? 9

  • Hydrolysis of tert-butyl esters present in N-protected amino acids. - ResearchGate. 10

  • Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry. 4

  • TERT-BUTYL ACETATE - Sdfine.

  • Safety Data Sheet - CymitQuimica. 11

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF. 12

  • d - Strem.

  • Safety Data Sheet - Key Organics. 6

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. 13

Sources

Technical Support Center: Troubleshooting Peptide Coupling with (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for peptide coupling reactions involving (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. This molecule, a derivative of glutamic acid, presents specific challenges in peptide synthesis due to the steric hindrance imparted by the benzyl group at the α-carbon and the bulky tert-butyl ester protecting the side-chain carboxyl group. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the coupling of this and structurally similar amino acids.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid to couple?

A1: The primary challenge arises from steric hindrance. The bulky benzyl group at the alpha-carbon physically obstructs the approach of the incoming nucleophile (the N-terminal amine of the growing peptide chain) to the activated carboxyl group.[1] This steric clash slows down the rate of peptide bond formation and can lead to incomplete reactions or low yields when using standard coupling protocols.[2]

Q2: My standard carbodiimide (e.g., DCC, DIC) coupling is failing. Why, and what should I use instead?

A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric barrier presented by this amino acid.[1] They form an O-acylisourea intermediate which, while reactive, may not be sufficiently electrophilic to react efficiently with the sterically encumbered amine.[3]

For sterically hindered couplings, it is highly recommended to switch to more powerful in-situ activating reagents. These include:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective.[1] They react with the carboxylic acid to form highly reactive activated esters (OAt or OBt esters), which can overcome the steric barrier more effectively.[4]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings.[1] A key advantage of phosphonium salts over uronium salts is that they do not cause guanidinylation of the N-terminal amine, a common side reaction that terminates the peptide chain.[5]

Q3: What is the role of additives like HOBt or OxymaPure®, and are they necessary with stronger coupling reagents?

A3: Additives are crucial for two main reasons: enhancing reactivity and suppressing racemization.[6][7]

  • Mechanism of Action: In carbodiimide-mediated couplings, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® react with the initial O-acylisourea intermediate to form a more stable, yet highly reactive, activated ester.[3][8] This prevents the rearrangement of the O-acylisourea to an unreactive N-acylurea.[3][6]

  • Racemization Suppression: The activation of the carboxyl group can make the α-proton more acidic, leading to its abstraction and subsequent racemization, especially in the presence of a base.[7][9] Additives like HOBt and its more effective, non-explosive alternative, OxymaPure®, significantly reduce the risk of epimerization.[6][8] Even when using potent uronium or phosphonium reagents like HATU (which already contains a HOAt moiety), the addition of an external additive is still a common practice to ensure high coupling efficiency and maintain chiral purity.[6]

Q4: Can I just increase the reaction time or temperature to improve a low-yielding coupling?

A4: Yes, but with caution.

  • Reaction Time: Increasing the reaction time from a standard 1-2 hours to overnight can often drive a sluggish, sterically hindered coupling to completion.[1]

  • Temperature: Gently heating the reaction can help overcome the activation energy.[1] However, elevated temperatures also significantly increase the risk of racemization.[6][10] Microwave-assisted peptide synthesis is a highly effective technique that uses microwave energy to rapidly heat the reaction, often driving difficult couplings to completion quickly and efficiently while minimizing side reactions.[1][11]

Section 2: Troubleshooting Guide for Common Issues

This section provides a systematic approach to diagnosing and solving specific problems encountered when using this compound.

Issue 1: Low Coupling Yield / Incomplete Reaction

Symptoms:

  • Kaiser test (for primary amines) or Chloranil test (for secondary amines) remains positive after coupling.

  • Mass spectrometry of the crude product shows a significant peak corresponding to the unreacted peptide chain (deletion sequence).

Troubleshooting Workflow:

G cluster_0 Problem: Low Coupling Yield cluster_1 cluster_2 cluster_3 cluster_4 Start Low Yield Detected Reagent Step 1: Evaluate Coupling Reagent Start->Reagent Initial Check Solvent Step 2: Optimize Solvent System Reagent->Solvent If using potent reagent Reagent_Detail Using DCC/DIC? Switch to HATU, HCTU, or PyBOP. Reagent->Reagent_Detail Conditions Step 3: Adjust Reaction Conditions Solvent->Conditions If solvent is optimal Solvent_Detail Using DMF? Switch to NMP or a DCM/DMF/NMP mixture. Solvent->Solvent_Detail DoubleCouple Step 4: Implement Double Coupling Conditions->DoubleCouple If still incomplete Conditions_Detail Extend reaction time (e.g., overnight). Consider gentle heating or microwave synthesis. Conditions->Conditions_Detail Result Problem Resolved DoubleCouple->Result Final Strategy DoubleCouple_Detail Perform a second coupling with fresh reagents before deprotecting the next amino acid. DoubleCouple->DoubleCouple_Detail

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Explanations:

  • Cause A: Insufficient Reagent Potency: As discussed in the FAQ, standard carbodiimides are often inadequate.[1]

    • Solution: Switch to a more potent uronium/phosphonium salt like HATU or PyBOP.[1] These reagents generate highly reactive esters capable of overcoming the steric hindrance.

  • Cause B: Poor Solvation & Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid-phase support, making the N-terminal amine inaccessible.[1] The solvent's ability to maintain the peptide chain in a solvated, extended conformation is critical.[12]

    • Solution: N-methylpyrrolidone (NMP) is often a superior solvent to Dimethylformamide (DMF) due to its enhanced solvating properties.[1] For particularly challenging sequences, using a solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[1][13]

  • Cause C: Insufficient Reaction Time/Energy: Steric hindrance dramatically slows the reaction kinetics.[1]

    • Solution 1 (Time): Increase the coupling time significantly, for example, from 1 hour to 4 hours or even overnight.[1]

    • Solution 2 (Energy): Increase the reaction temperature. Standard automated synthesizers can often be set to run at elevated temperatures (e.g., 50-75°C), which can dramatically reduce coupling times while maintaining or improving purity.[14] Microwave-assisted synthesis is particularly effective for this purpose.[11]

Issue 2: Epimerization (Racemization) at the α-Carbon

Symptoms:

  • Chiral HPLC or LC-MS analysis of the crude peptide shows a diastereomeric impurity, often eluting very close to the main product peak.

  • NMR analysis shows peak doubling for the protons adjacent to the chiral center .

Root Causes and Mitigation Strategies:

G cluster_0 Epimerization Control Epimerization Epimerization Detected Base Evaluate Base Epimerization->Base Activation Check Activation Epimerization->Activation Temp Control Temperature Epimerization->Temp Base_Sol Use weaker base (NMM, Collidine) instead of DIPEA. Base->Base_Sol Activation_Sol Ensure additive (Oxyma, HOBt) is present. Avoid pre-activation times > 5 mins. Activation->Activation_Sol Temp_Sol Run coupling at lower temperature (e.g., 0°C to RT). Temp->Temp_Sol

Caption: Key factors for minimizing epimerization.

  • Cause A: Overly Strong Base: The base used in the coupling reaction (e.g., DIPEA, NMM) can directly abstract the α-proton from the activated amino acid, leading to racemization.[6][9] This is particularly problematic with highly activated species.

    • Solution: Use a weaker, more sterically hindered base like sym-collidine in place of DIPEA.[6] Additionally, use the minimum necessary amount of base—typically 2 equivalents relative to the carboxylic acid.

  • Cause B: Oxazolone Formation: The activated carboxyl group can undergo intramolecular cyclization to form an oxazolone intermediate.[7][9] The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization.[9]

    • Solution: The use of additives like HOBt or, more effectively, OxymaPure® is the best defense.[6][8] These additives rapidly convert the initial activated species into an active ester, which is less prone to oxazolone formation.[3]

  • Cause C: Excessive Temperature or Pre-activation Time: Both prolonged exposure to activating conditions and high temperatures increase the likelihood of racemization.[6]

    • Solution: Keep pre-activation times (the time the amino acid is mixed with the coupling reagent and base before being added to the resin) to a minimum (1-5 minutes).[1] If heating is necessary to achieve coupling, perform careful optimization to find the lowest effective temperature.

Issue 3: Side Reaction Involving the tert-Butyl Ester

Symptoms:

  • Mass spectrometry reveals a product with a mass loss of 56 Da, corresponding to the loss of the tert-butyl group.

  • The final peptide is more polar than expected during RP-HPLC purification.

Root Cause and Mitigation:

  • Cause: Premature Deprotection: The tert-butyl ester is designed to be stable to the basic conditions of Fmoc deprotection but labile to strong acids like Trifluoroacetic Acid (TFA).[15][16] However, repeated exposure to milder acidic conditions or prolonged synthesis times can lead to some degree of premature cleavage. While less common, certain coupling conditions could potentially facilitate this.

    • Solution: This is generally not a major issue under standard Fmoc-SPPS conditions. Ensure that no acidic additives are being used unnecessarily. If this side reaction is confirmed, it may be necessary to re-evaluate the overall protecting group strategy, though for most applications, the tert-butyl ester is highly reliable.[16] The final global deprotection step with a high concentration of TFA (e.g., 95%) is designed to remove this group cleanly.[17]

Section 3: Recommended Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach for coupling this compound.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, prepare the activation solution immediately before use:

    • This compound (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

    • Dissolve all components in a minimal volume of NMP or DMF.

  • Pre-activation: Allow the solution to stand for 1-5 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.

Protocol 2: Double Coupling for Extremely Difficult Sequences

If a single coupling (even with HATU) proves incomplete, a double coupling is the next logical step.

  • Perform steps 1-5 from Protocol 1.

  • After the first coupling reaction time, drain the reaction vessel.

  • Do not wash the resin.

  • Immediately add a freshly prepared activation solution (as described in Protocol 1, Step 2).

  • Allow the second coupling to proceed for an additional 2-4 hours.

  • Proceed to the washing step (Protocol 1, Step 6).

Section 4: Data Summary

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Reagent ClassExample(s)Relative ReactivityKey AdvantagesCommon Issues
Carbodiimide DCC, DICLowLow cost.[4]Low efficiency for hindered couplings; DCU byproduct is insoluble (DCC).[4]
Uronium/Aminium HBTU, HATUHigh to Very HighFast reactions, effective for hindered couplings.[4]Can cause guanidinylation of the N-terminus; HATU is more expensive.[5]
Phosphonium PyBOP, PyAOPHighExcellent for hindered couplings; does not cause guanidinylation.[2]Byproducts can be more difficult to remove in solution phase.
Oxyme-based COMUVery HighHigh reactivity, often superior to HBTU; non-explosive additive (Oxyma).[18]Higher cost.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Retrieved January 14, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved January 14, 2026, from [Link]

  • Lee, Y., & Lee, Y. S. (2019). Recent development of peptide coupling reagents in organic synthesis. Molecules, 24(5), 848.
  • Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(12), 1885-1904.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved January 14, 2026, from [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2013).
  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022).
  • DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. (n.d.). Retrieved January 14, 2026, from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). Retrieved January 14, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

  • A Novel Carbodiimide Coupling Method for Synthetic Peptides. Enhanced Anti-Peptide Antibody Responses. (1993). Journal of Immunological Methods, 166(1), 1-8.
  • Common Problems in Peptide Synthesis - News - Biorunstar. (2024, August 23). Retrieved January 14, 2026, from [Link]

  • Gentile, F., & Pellegrino, S. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4945.
  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv.
  • Peptide synthesis - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • The greening of peptide synthesis. (2017, March 2). RSC Publishing - The Royal Society of Chemistry.
  • The role of temperature in Solid Phase Peptide Synthesis (SPPS) - CSBio. (n.d.). Retrieved January 14, 2026, from [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2019). Organic Process Research & Development, 23(10), 2206-2214.
  • Procedures to Improve Difficult Couplings. (2025, August 10).
  • Epimerisation in Peptide Synthesis. (2020). Molecules, 25(12), 2824.
  • Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides. (n.d.).
  • WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. (n.d.).
  • Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization*. (2025, August 6).
  • In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? (2021, May 26). Chemistry Stack Exchange.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024, April 29). YouTube.
  • t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. (1959). Journal of the American Chemical Society, 81(21), 5677-5680.

Sources

Byproduct formation in (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS 122225-33-6) is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents.[1] Its structure, featuring a single stereocenter, a free carboxylic acid, and a tert-butyl protected distal acid, makes it ideal for introducing specific stereochemistry in complex molecules. However, the very features that make it useful also present distinct challenges. The proton alpha to the carboxylic acid is susceptible to deprotonation, creating a significant risk of epimerization, while the tert-butyl ester can be prematurely cleaved under unintended acidic conditions.

This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help researchers anticipate and resolve common side reactions and byproduct formations. Our goal is to ensure the stereochemical integrity and chemical purity of your target compounds.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction shows a significant loss of optical purity. What is the most likely cause?

Answer: The most common cause of lost optical purity (epimerization or racemization) during reactions with this molecule is the formation of an oxazol-5(4H)-one (also known as an azlactone) intermediate.[2][3]

  • Mechanism: When you activate the carboxylic acid (e.g., with a coupling reagent), the alpha-proton becomes highly acidic. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, scrambling the original (R)-stereochemistry.[2][3]

  • Contributing Factors:

    • Excess Base: Using a strong or sterically unhindered base, or more than the required equivalents, can accelerate proton abstraction.[4]

    • High Temperature: Higher reaction temperatures provide the energy needed to overcome the activation barrier for both oxazolone formation and deprotonation.[5]

    • Polar Solvents: Polar solvents like DMF can stabilize the charged enolate intermediate, favoring the epimerization pathway.[5]

    • Extended Reaction Times: Allowing the activated species to exist for prolonged periods before it reacts with the desired nucleophile increases the opportunity for epimerization.

FAQ 2: I've isolated a major byproduct with a mass corresponding to the starting material minus 56 amu. What is it?

Answer: A mass loss of 56 atomic mass units corresponds to the loss of isobutylene (C4H8), which indicates the cleavage of the tert-butyl ester protecting group. The resulting byproduct is (R)-2-benzylsuccinic acid.

  • Cause: The tert-butyl ester is highly sensitive to acid.[6] This cleavage can be caused by:

    • Acidic Reagents: Using amine salts (e.g., amine hydrochlorides) without adding a sufficient amount of a non-nucleophilic base to neutralize them.

    • Acidic Contaminants: Trace acids in solvents, reagents, or on glassware.

    • Lewis Acids: Certain metal-containing reagents or additives can act as Lewis acids and catalyze the cleavage. For example, ZnBr₂ is used specifically for this purpose.[7][8]

FAQ 3: My crude reaction mixture is difficult to purify, showing a persistent, insoluble white solid. What is this byproduct?

Answer: If you are using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent, the insoluble white solid is almost certainly N,N'-dicyclohexylurea (DCU).[9][10]

  • Formation: DCU is the stoichiometric byproduct of the DCC-mediated coupling reaction.[11]

  • Removal: While DCU is notoriously insoluble in many common solvents like dichloromethane (DCM), making filtration the primary removal method, trace amounts can be difficult to eliminate.[10][12] Switching to a more soluble carbodiimide like Diisopropylcarbodiimide (DIC) or a water-soluble one like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can circumvent this issue, as their corresponding urea byproducts remain in solution and are removed during workup.[9][13]

FAQ 4: Besides my desired product, I see another major peak in the LC-MS with the same mass. What could this be?

Answer: An unexpected product with the same mass as your desired product is most likely a diastereomer, resulting from the epimerization of the starting material's chiral center as described in FAQ 1. Another, less common, possibility is the formation of a stable N-acylurea byproduct if you are using a carbodiimide coupling agent.

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and a carbodiimide, can undergo an intramolecular O-to-N acyl rearrangement.[14][15] This forms a stable and unreactive N-acylurea, which terminates the reaction pathway for that portion of the material.[12][13][15] This side reaction is minimized by using additives like HOBt or by ensuring the nucleophile (amine) is present to trap the O-acylisourea intermediate quickly.[14][16]

Troubleshooting Guides & Protocols

Guide 1: Minimizing Epimerization During Amide Coupling

This guide provides a systematic approach to reducing the loss of stereochemical integrity during amide bond formation.

G start Problem: Significant Epimerization Detected (>2%) cond1 Are you using a carbodiimide (DCC, EDC) without an additive? start->cond1 step1 Action: Add 1.1 eq. of an additive like HOBt or Oxyma Pure. Rationale: Forms a less reactive, more stable active ester, reducing oxazolone formation. cond1->step1 Yes cond2 Is the reaction temperature > 0°C? cond1->cond2 No step1->cond2 step2 Action: Run the reaction at 0°C or lower. Rationale: Reduces the rate of proton abstraction and oxazolone formation. cond2->step2 Yes cond3 Are you using a strong base (e.g., DBU) or >1.5 eq. of DIPEA? cond2->cond3 No step2->cond3 step3 Action: Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or use a maximum of 1.1-1.2 eq. of DIPEA. cond3->step3 Yes cond4 Is the reaction run in a polar aprotic solvent (e.g., DMF)? cond3->cond4 No step3->cond4 step4 Action: Screen less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Rationale: Less polar solvents destabilize the enolate intermediate. cond4->step4 Yes end Result: Epimerization Minimized cond4->end No step4->end

Caption: Troubleshooting flowchart for epimerization.

  • Dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Add the amine nucleophile (1.1 eq) to the solution.

  • If the amine is provided as a hydrochloride salt, add N-methylmorpholine (NMM) (1.1 eq) and stir for 5 minutes.

  • Slowly add a solution of DIC or EDC (1.1 eq) in DCM to the reaction mixture.

  • Maintain the temperature at 0 °C and monitor the reaction by TLC or LC-MS every 30 minutes.

  • Once the starting material is consumed (typically 2-4 hours), proceed with an aqueous workup.

Guide 2: Preventing Premature t-Butyl Ester Cleavage

When using an amine hydrochloride (Amine-HCl) or other salt, pre-neutralization is critical.

  • Dissolve the Amine-HCl (1.1 eq) in the chosen reaction solvent (e.g., DCM).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1-1.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes. This generates the free amine in situ.

  • In a separate flask, prepare the solution of the carboxylic acid and coupling agent as per the standard protocol.

  • Transfer the neutralized amine solution to the activated carboxylic acid solution to initiate the coupling.

  • Solvents: Use anhydrous grade solvents from a freshly opened bottle or a solvent purification system. Avoid solvents that may contain acidic stabilizers.

  • Glassware: Oven-dry all glassware and cool under an inert atmosphere to remove adsorbed acidic moisture. If necessary, rinse glassware with a dilute solution of a tertiary amine (e.g., 1% triethylamine in hexane) and dry thoroughly before use.

Analytical Methods for Byproduct Detection

Proper identification and quantification of byproducts are essential for process optimization.

Byproduct ClassRecommended Analytical TechniqueKey Observations
Epimer/Diastereomer Chiral HPLC or Chiral SFC[3]Separation of two peaks with identical mass spectra. Requires a specialized chiral column (e.g., Chiralpak series).
t-Butyl Cleavage LC-MS, ¹H NMRLC-MS: Detects a peak with M-56. ¹H NMR: Disappearance of the t-butyl singlet (~1.4 ppm) and potential appearance of a new broad acid proton signal.
N-Acylurea LC-MS, ¹H NMRLC-MS: Detects a peak with M + [Mass of Carbodiimide]. ¹H NMR: Appearance of complex signals in the aliphatic region corresponding to the carbodiimide backbone (e.g., cyclohexyl protons for DCC).
Coupling Reagent Byproducts HPLC-UV, LC-MSDCU/DIU: Often visible as a precipitate; can be detected by LC-MS. HBTU/HATU byproducts: Soluble and detectable by LC-MS.[17]
  • Sample Prep: Dilute a small aliquot of the crude reaction mixture in the mobile phase.

  • Column: Use a suitable chiral stationary phase column (e.g., Daicel Chiralpak AD-H or similar).

  • Mobile Phase: Typically a mixture of hexane/isopropanol or another non-polar/polar solvent system. An isocratic method is preferred for baseline separation.

  • Detection: UV detector set to an appropriate wavelength for the aromatic ring of the benzyl group (e.g., 254 nm).

  • Quantification: Integrate the peak areas of the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (% ee) or the ratio of diastereomers. The goal is typically >98% ee for the desired product.

References

  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. Retrieved from [Link]

  • Varkhedkar, K., & Fields, G. B. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Carbodiimide. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Singh, A., Sharma, P., & Kumar, P. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Letters in Organic Chemistry, 20(11), 939-957. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]

  • Ismail, I., & Razali, M. R. (2021). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 23(1), 1-19.
  • Narayan, S., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Retrieved from [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Izdebski, J., & Pełka, J. (1990). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 35(6), 539-541. [Link]

  • Varkhedkar, K., & Fields, G. B. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Retrieved from [Link]

  • Shokri, A., & Vil, V. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(4), 2215-2222. [Link]

  • Epimerization of Peptide. (n.d.). Retrieved from [Link]

  • Amide Formation from Carboxylic Acids using DCC (Carbodiimide Coupling). (n.d.). OrgoSolver. Retrieved from [Link]

  • Du, Y., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(15), 7580–7587. [Link]

  • Rebek, J., Jr., & Gaviña, F. (2008). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Organic Letters, 10(19), 4263–4265. [Link]

  • Peptide synthesis. (2024, January 1). In Wikipedia. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Kozłowska, M., et al. (2022). Extension of an Ultra-High Performance Liquid Chromatography–MS/MS Method for the Determination of C3 Epimers of 25-Hydroxyl Derivatives of Vitamin D in Human Plasma. Journal of Analytical Methods in Chemistry, 2022, 5698389. [Link]

  • Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. (2021). ResearchGate. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). Osaka University. Retrieved from [Link]

  • Du, Y., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. ACS Publications. Retrieved from [Link]

  • Ismail, I., & Razali, M. R. (2021). Epimerisation in Peptide Synthesis. Semantic Scholar. Retrieved from [Link]

  • Ismail, I., & Razali, M. R. (2021). Epimerisation in Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Ismail, I., & Razali, M. R. (2021). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (2013). Royal Society of Chemistry. Retrieved from [Link]

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22(22), 4420-4435. [Link]

Sources

Technical Support Center: (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential racemization issues during their experiments. As a chiral building block, maintaining the stereochemical integrity of this molecule is paramount for achieving desired biological activity and avoiding unforeseen toxicological profiles in downstream applications. This resource provides in-depth, field-proven insights to help you mitigate and resolve racemization challenges.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a chirally pure compound (containing only one enantiomer, in this case, the R-enantiomer) into an equal mixture of both enantiomers (a racemic mixture).[1] For this compound, the stereocenter at the C2 position is susceptible to inversion. The hydrogen atom at this position (the α-proton) is acidic because it is adjacent to the carboxylic acid's carbonyl group. Under certain conditions, particularly basic or highly acidic environments, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent protonation can occur from either face of this planar intermediate, leading to the formation of both the R and S enantiomers, thus resulting in racemization.[2] This is a critical issue in drug development and other stereospecific applications, as the S-enantiomer may have different, reduced, or even undesirable biological activity compared to the desired R-enantiomer.

Q2: Under what experimental conditions is racemization most likely to occur?

A2: Racemization is most prevalent during reactions that involve the activation of the carboxylic acid group, a common step in amide bond formation (peptide coupling). The key factors that promote racemization are:

  • Base: The presence of a base, especially a strong and sterically unhindered one, can readily abstract the acidic α-proton.[1][3][4]

  • Temperature: Higher reaction temperatures increase the rate of chemical reactions, including the enolization process that leads to racemization.[5][6]

  • Coupling Reagent: The choice of coupling reagent is critical. Highly reactive intermediates formed by some coupling reagents are more prone to forming racemizable intermediates.[1]

  • Reaction Time: Prolonged exposure to conditions that favor racemization will naturally lead to a greater loss of chiral purity.

Q3: How can I detect and quantify racemization in my sample?

A3: The most reliable and widely used method for detecting and quantifying racemization is Chiral High-Performance Liquid Chromatography (HPLC) .[7] This technique uses a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, allowing them to be separated into two distinct peaks. By comparing the peak areas, the enantiomeric excess (e.e.) or the percentage of each enantiomer can be accurately determined. Developing a robust chiral HPLC method is a crucial first step for any work involving this compound.

Troubleshooting Guide: High Racemization Observed

This section addresses scenarios where you have detected significant levels of the undesired S-enantiomer in your product.

Problem 1: High levels of racemization detected after a peptide coupling reaction.
  • Probable Cause: The combination of coupling reagent, base, and temperature has created an environment conducive to racemization via an oxazolone or direct enolization pathway.[1][3] Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) are known to accelerate proton abstraction and increase the risk of racemization.[3][5]

  • Solutions:

    • Optimize Your Base Selection: Switch from strong, non-hindered bases (like DIPEA or triethylamine) to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, and 2,4,6-collidine is a sterically hindered base, both of which are known to minimize racemization.[3][5]

    • Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature. Starting at 0°C is a standard practice to reduce the rate of racemization.[5] For particularly sensitive couplings, temperatures as low as -20°C may be beneficial.

    • Change Your Coupling Reagent: If using a carbodiimide like DCC or DIC alone, the risk of racemization is high. Always use carbodiimides in conjunction with a racemization-suppressing additive. For more challenging couplings, consider switching to onium salt-based reagents (e.g., HBTU, HATU, HCTU) or phosphonium salt-based reagents (e.g., PyBOP), which are generally associated with lower levels of racemization.[8]

    • Incorporate Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential when using carbodiimide coupling reagents.[9] They work by forming an active ester intermediate that is more stable and less prone to racemization than the O-acylisourea intermediate.[3] Oxyma and HOAt are generally considered more effective than HOBt at suppressing racemization.[3]

Best Practices for Preventing Racemization

Proactive measures are the most effective way to maintain the chiral integrity of this compound.

Recommended Coupling Conditions

The following table provides a summary of recommended reagents and conditions to minimize racemization during peptide coupling.

ParameterRecommendedUse with CautionRationale
Coupling Reagent HATU, HCTU, COMU, PyAOPDCC, DIC (without additives)Onium/phosphonium reagents form active esters less prone to forming racemizable oxazolone intermediates.[3]
Additive Oxyma, HOAtHOBtOxyma and HOAt are more effective at suppressing racemization than HOBt.[3] Essential for carbodiimide chemistry.
Base NMM, 2,4,6-CollidineDIPEA, TriethylamineWeaker or sterically hindered bases reduce the rate of α-proton abstraction, which is the key step in racemization.[5]
Temperature 0°C to Room Temperature> 40°CLower temperatures slow down the rate of enolization and subsequent racemization.[5][6]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)While DMF is a common solvent, some studies suggest it can be more prone to facilitating racemization than less polar solvents.
Experimental Workflow for Minimizing Racemization

The following diagram illustrates a recommended workflow for a typical coupling reaction designed to preserve stereochemical integrity.

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_analysis Workup & Analysis reagent (R)-2-Benzyl-4-(tert-butoxy)- 4-oxobutanoic acid in DCM cool Cool all solutions to 0°C reagent->cool amine Amine component in DCM amine->cool coupling_sol Prepare Coupling Solution: HATU + NMM in DCM coupling_sol->cool add_reagent Add carboxylic acid to coupling solution cool->add_reagent preactivate Pre-activate for 1-2 minutes add_reagent->preactivate add_amine Add amine component to the activated mixture preactivate->add_amine react React at 0°C for 2-4 hours add_amine->react workup Aqueous Workup react->workup purify Purification (e.g., Chromatography) workup->purify analyze Analyze by Chiral HPLC purify->analyze

Caption: Recommended low-temperature coupling workflow.

Mechanism of Base-Catalyzed Racemization

Understanding the underlying mechanism is key to preventing racemization. The following diagram illustrates the critical enolate intermediate pathway.

G R_acid (R)-Enantiomer (Chirally Pure) Enolate Planar Enolate (Achiral Intermediate) R_acid->Enolate + Base - H⁺ Enolate->R_acid + H⁺ S_acid (S)-Enantiomer (Racemized Product) Enolate->S_acid + H⁺

Sources

Technical Support Center: Catalyst Selection for (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. This valuable chiral building block is essential in the development of various pharmaceutical agents. Achieving high yield and, critically, high enantiopurity requires careful selection of a catalytic system and rigorous optimization of reaction parameters.

This guide is structured to provide direct, actionable advice for researchers at the bench. It is divided into a general Frequently Asked Questions (FAQs) section to cover foundational concepts and a detailed Troubleshooting Guide to address specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What are the primary catalytic strategies for synthesizing this compound?

There are two predominant, highly effective asymmetric catalytic strategies to produce the target molecule:

  • Asymmetric Desymmetrization of a Prochiral Anhydride: This approach involves the ring-opening of benzylsuccinic anhydride with tert-butanol. A chiral catalyst, typically an organocatalyst, selectively facilitates the attack at one of the two enantiotopic carbonyl groups, yielding the desired (R)-enantiomer of the mono-ester.[1]

  • Asymmetric Hydrogenation of a Prochiral Alkene: This method starts with a precursor like 2-benzylidenesuccinic acid 4-(tert-butyl) ester. A chiral transition metal complex, commonly rhodium-based, catalyzes the enantioselective reduction of the carbon-carbon double bond to generate the chiral center.[2]

Q2: How do I choose between Asymmetric Desymmetrization and Asymmetric Hydrogenation?

The choice depends primarily on precursor availability, catalyst cost, and process safety considerations.

  • Choose Asymmetric Desymmetrization if:

    • Benzylsuccinic anhydride is readily available or easily synthesized.

    • You prefer to avoid high-pressure hydrogenation equipment.

    • Organocatalysis is a preferred method in your lab, as catalysts like modified cinchona alkaloids are often commercially available and effective at low loadings.[1]

  • Choose Asymmetric Hydrogenation if:

    • The corresponding 2-benzylidenesuccinic acid monoester is your available starting material.

    • You have access to high-pressure hydrogenation reactors and the necessary safety infrastructure.

    • Rhodium-catalyzed hydrogenations are well-established in your laboratory, as a wide variety of chiral phosphine ligands can be screened.[3]

Below is a decision-making workflow to guide your selection.

start Start: Synthesize this compound precursor What is your primary starting material? start->precursor anhydride Benzylsuccinic Anhydride precursor->anhydride Anhydride alkene 2-Benzylidenesuccinic acid mono-tert-butyl ester precursor->alkene Alkene method1 Strategy: Asymmetric Desymmetrization anhydride->method1 method2 Strategy: Asymmetric Hydrogenation alkene->method2 catalyst1 Catalyst Type: Chiral Amine (e.g., Cinchona Alkaloid) or Chiral Phosphoric Acid method1->catalyst1 catalyst2 Catalyst Type: Chiral Rhodium-Phosphine Complex method2->catalyst2

Caption: Decision workflow for selecting a synthetic strategy.

Q3: Can you explain the general mechanism of the catalysts in these reactions?

For Asymmetric Desymmetrization (with a Chiral Amine Catalyst): The mechanism is generally understood to proceed via one of two pathways, with general base catalysis often being favored energetically.[4]

  • Nucleophilic Catalysis: The chiral amine (e.g., a modified Cinchona alkaloid) attacks one of the anhydride's carbonyl groups to form a chiral acylammonium intermediate. This intermediate is highly electrophilic and is then attacked by tert-butanol, leading to the product and regenerating the catalyst.

  • General Base Catalysis: The chiral amine acts as a base, deprotonating the tert-butanol. The resulting tert-butoxide is a much stronger nucleophile and attacks the anhydride. The catalyst simultaneously uses hydrogen bonding to stabilize the transition state, directing the attack to one specific carbonyl group to impart stereoselectivity.[4]

For Asymmetric Hydrogenation (with a Rhodium-Bisphosphine Catalyst): The mechanism involves the formation of a chiral catalyst-substrate complex.

  • Oxidative Addition: Molecular hydrogen (H₂) adds to the rhodium(I) catalyst center.

  • Substrate Coordination: The prochiral alkene substrate coordinates to the chiral rhodium complex. The chiral ligands create a sterically defined environment, forcing the substrate to bind in a specific orientation.

  • Migratory Insertion & Reductive Elimination: The hydrogen atoms are transferred sequentially to the carbon-carbon double bond. The resulting saturated product then dissociates, regenerating the active catalyst for the next cycle. The enantioselectivity is determined by the facial selectivity of hydrogen delivery, which is controlled by the chiral ligand framework.[3]

Q4: Why is the purity of my starting materials and solvents so critical?

Substrate and solvent purity are paramount for the success of any catalytic reaction, especially in asymmetric synthesis.[5]

  • Catalyst Poisoning: Impurities (e.g., water, oxygen, sulfur compounds, or other nucleophiles/bases) can irreversibly bind to the catalyst's active site, rendering it inactive. This leads to low or no conversion. Transition metal catalysts are particularly sensitive.[6]

  • Lowered Selectivity: Impurities can sometimes act as competing catalysts or ligands, opening up non-selective background reaction pathways that erode the enantiomeric excess (ee).

  • Side Reactions: Impurities in the substrate can lead to the formation of byproducts that complicate purification and reduce the overall yield.[5]

Best Practice: Always use freshly purified substrates and anhydrous, degassed solvents for these sensitive reactions.

Part 2: Troubleshooting Guide

This section is designed in a problem-and-solution format to address specific experimental issues.

Problem 1: Low Enantioselectivity (Low ee)

Observing poor enantiomeric excess is a common but solvable issue in asymmetric catalysis. A systematic approach is the key to diagnosis.[7][8]

cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst start Low Enantioselectivity (ee) Observed temp Is Temperature Optimized? start->temp cat_purity Is Catalyst Pure & Active? start->cat_purity sub_purity Is Substrate Pure? start->sub_purity solvent Is Solvent Appropriate? temp->solvent sol_temp sol_temp temp->sol_temp Run a temperature screen (e.g., RT, 0°C, -20°C, -40°C). conc Are Concentrations Correct? solvent->conc sol_solvent sol_solvent solvent->sol_solvent Screen a range of solvents (e.g., Toluene, Ether, CH2Cl2, THF). sol_conc sol_conc conc->sol_conc Check stoichiometry. Dilution can sometimes improve ee. sol_cat sol_cat cat_purity->sol_cat Verify source, age, handling. Handle under inert gas. sol_sub sol_sub sub_purity->sol_sub Repurify substrate (recrystallize/distill). end_node High Enantioselectivity Achieved sol_cat->end_node sol_sub->end_node sol_temp->end_node sol_solvent->end_node sol_conc->end_node

Caption: A general workflow for troubleshooting low enantioselectivity.

Question: My enantiomeric excess (ee) is below 80%. Where do I start?

Answer: Start by systematically evaluating the "Big Three": Temperature, Solvent, and Catalyst Integrity.

1. Catalyst Integrity:

  • Cause: Chiral catalysts can degrade upon exposure to air, moisture, or light, or may be of insufficient purity from the supplier.

  • Solution:

    • Purchase catalysts from reputable suppliers and check the certificate of analysis.

    • Always handle air- and moisture-sensitive catalysts (especially organometallics) in an inert atmosphere (glovebox or Schlenk line).

    • For a new bottle of catalyst, run a benchmark reaction described in the literature to confirm its activity and selectivity.

2. Reaction Temperature:

  • Cause: Enantioselectivity is a result of the difference in activation energies (ΔΔG‡) for the formation of the two enantiomers. Lowering the temperature often increases this energy difference, favoring the formation of one enantiomer more significantly.[7]

  • Solution: Perform a temperature optimization study.

    • Protocol: Set up identical small-scale reactions and run them at different, precisely controlled temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C). Analyze the ee for each reaction to find the optimum. A significant improvement in ee is often observed at lower temperatures.[1]

3. Solvent Choice:

  • Cause: The solvent can dramatically influence the reaction by altering the conformation and stability of the catalyst-substrate complex in the transition state.[7] A solvent that provides good solubility but also promotes a more ordered transition state is ideal.

  • Solution: Conduct a solvent screen.

    • Protocol: Set up identical reactions in a range of anhydrous solvents with varying polarities (e.g., Toluene, Diethyl Ether, Dichloromethane, THF, Acetonitrile). Analyze the conversion and ee for each to identify the best-performing solvent.

Illustrative Data: Effect of Temperature and Solvent on Enantioselectivity

The following table shows hypothetical but representative data for an asymmetric desymmetrization of benzylsuccinic anhydride.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)ee (%)
11.0Toluene259585
21.0Toluene09291
31.0Toluene-208898
41.0Diethyl Ether-2090>99
51.0CH₂Cl₂-208594

As shown, decreasing the temperature from 25 °C to -20 °C significantly improved the ee (entries 1-3). A subsequent solvent screen at -20 °C identified diethyl ether as the optimal solvent (entry 4).

Problem 2: Low Yield or Incomplete Conversion

Low conversion can be caused by catalyst deactivation, insufficient catalyst loading, or suboptimal reaction conditions.

Question: My reaction stalls at 30% conversion even after 24 hours. What should I investigate?

Answer: This is a classic sign of catalyst deactivation or an insufficient catalyst-to-substrate ratio.

1. Catalyst Deactivation:

  • Cause: As mentioned in FAQ Q4, impurities in the substrate or solvent are a primary cause of catalyst death. For hydrogenation reactions, oxygen is a potent inhibitor.

  • Solution:

    • Protocol for Substrate Purification: Recrystallize solid starting materials. Distill liquid starting materials under reduced pressure. Ensure the material is thoroughly dried before use.

    • Protocol for Solvent Preparation: Use a solvent purification system (e.g., Grubbs apparatus) or freshly distilled solvents. For hydrogenations, thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.

2. Catalyst Loading:

  • Cause: While low catalyst loading is desirable, the amount may be insufficient for complete conversion, especially if minor impurities are present.

  • Solution: Perform a catalyst loading study.

    • Protocol: Set up parallel reactions with varying catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%). Monitor conversion over time to find the lowest loading that provides complete conversion in a reasonable timeframe without compromising selectivity.

3. Hydrogen Pressure (for Asymmetric Hydrogenation):

  • Cause: The pressure of hydrogen gas influences its concentration in the solution, which can affect the reaction rate.

  • Solution: If using a hydrogenation setup, optimize the H₂ pressure. Run the reaction at various pressures (e.g., 1 atm, 5 bar, 20 bar) to see if the rate and conversion improve. Note that in some cases, very high pressures can negatively impact enantioselectivity.

References
  • Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - ResearchGate. Available at: [Link]

  • Access to Chiral Succinimides by Rhodium-Catalyzed Asymmetric Transfer Hydrogenation | Request PDF - ResearchGate. Available at: [Link]

  • Desymmetrization of acid anhydride with asymmetric esterification catalyzed by chiral phosphoric acid. Available at: [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC - NIH. Available at: [Link]

  • A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Enantioselective Desymmetrization by Chiral Bifunctional H‐Bonding Organocatalysts - NIH. Available at: [Link]

  • Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Available at: [Link]

  • Desymmetrization of acid anhydride with asymmetric esterification catalyzed by chiral phosphoric acid: | Request PDF - ResearchGate. Available at: [Link]

  • Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis - Frontiers. Available at: [Link]

  • Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PMC - NIH. Available at: [Link]

  • Meeting Challenges in Asymmetric Synthesis - Pharmaceutical Technology. Available at: [Link]

  • Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst - Semantic Scholar. Available at: [Link]

  • Asymmetric Hydrogenation of Maleic Anhydrides Catalyzed by Rh/bisphosphine-thiourea: Efficient Construction of Chiral Succinic Anhydrides. Available at: [Link]

  • HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection | Annual Reviews. Available at: [Link]

  • Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate | Request PDF. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Catalytic Asymmetric Synthesis | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Asymmetric Synthesis. Available at: [Link]

  • Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives - Sci-Hub. Available at: [Link]

  • Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst | Scilit. Available at: [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo. Available at: [Link]

  • Role of catalyst in organic synthesis - Curr Trends Pharm Pharm Chem. Available at: [Link]

  • Chiral DMAP Catalysts in Asymmetric Synthesis - MSU chemistry. Available at: [Link]

  • PCSK9 ANTAGONIST BICYCLO-COMPOUNDS - European Patent Office - EP 3810129 B1 - Googleapis.com.
  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PubMed Central. Available at: [Link]

  • A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids - Brandeis University. Available at: [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Available at: [Link]

  • Green chemistry concept: Applications of catalysis in pharmacuetical industry - OAText. Available at: [Link]

  • Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters - The Aquila Digital Community. Available at: [Link]

  • 2.2.2.3 Substituted Benzyl Esters. Available at: [Link]

  • Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. - RTI International. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Solvent Effects in Reactions of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS 122225-33-6). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, practical guidance on navigating the critical role of solvent selection in reactions involving this versatile chiral building block. By understanding and controlling solvent effects, you can significantly improve reaction outcomes, including yield, purity, and stereochemical integrity.

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound, with a focus on solvent-based solutions.

Q1: My reaction yield is low or the rate is unexpectedly slow. How can solvent choice be the cause?

Answer:

Low yields and slow reaction rates are frequently tied to suboptimal solvent selection, which can impact reactant solubility, transition state stabilization, and reagent activity.

  • Solubility Issues: The target molecule possesses both a polar carboxylic acid and a nonpolar benzyl group, giving it complex solubility characteristics. If your starting material or reagents are not fully dissolved, the reaction becomes heterogeneous and the rate will drop significantly.

    • Recommendation: For reactions involving polar reagents like salts or hydrophilic amines, consider polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) . For less polar reactants, Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) are common choices. A solvent screen with small-scale reactions is often the best empirical approach.[1]

  • Transition State Stabilization: The solvent's ability to stabilize the transition state of the rate-determining step is crucial.[2] For instance, in amide bond formation, the transition state is often highly polar.

    • Recommendation: Polar aprotic solvents like DMF or DMSO can effectively stabilize charged intermediates and transition states, accelerating the reaction. However, be aware that these solvents have high boiling points, which can complicate product isolation.

  • Reagent Activity: The solvent can directly interact with your reagents. Protic solvents, for example, can solvate and deactivate anionic nucleophiles through hydrogen bonding.[2]

    • Recommendation: When using strong, basic nucleophiles, avoid protic solvents (e.g., alcohols, water). Stick to aprotic solvents like THF, DCM, or Ethyl Acetate (EtOAc) to ensure maximum nucleophilicity.

Q2: I'm observing epimerization at the C2 chiral center. What is the solvent's role and how can I prevent this?

Answer:

Loss of stereochemical purity at the alpha-carbon (C2) is a critical issue, typically proceeding through the formation of a planar enol or enolate intermediate.[3][4] The solvent plays a pivotal role in promoting or suppressing this pathway.

  • Mechanism of Racemization: The presence of a base can deprotonate the alpha-carbon, forming a planar enolate. Subsequent reprotonation can occur from either face, leading to a racemic mixture.[3][4][5] Similarly, acid catalysis can promote the formation of a planar enol, which also erases the chiral information.[3][4]

  • Solvent Effects on Racemization:

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can facilitate racemization by stabilizing the charged enolate intermediate and providing a source of protons for tautomerization.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): While they can dissolve the necessary reagents, their polarity can also stabilize the enolate, potentially increasing the risk of racemization, especially with a strong base.

    • Non-Polar Aprotic Solvents (e.g., Toluene, Dichloromethane): These are often the best choice to preserve stereochemical integrity. They do not effectively solvate charged intermediates, thus disfavoring the formation of the enolate.[6]

  • Practical Recommendations:

    • Avoid Strong Bases: If possible, use non-basic or weakly basic conditions. For amide couplings, use reagents that do not require a strong external base.

    • Choose a Non-Polar Solvent: Conduct the reaction in solvents like DCM or Toluene.

    • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can kinetically disfavor the deprotonation event that leads to racemization.

Q3: The tert-butyl ester is being cleaved prematurely. How do I choose a solvent to prevent this?

Answer:

The tert-butyl (tBu) ester is a valuable protecting group known for its stability to a wide range of conditions, except for strong acids.[7][8] Unintentional cleavage is almost always due to the presence of acid.

  • Sources of Acidity:

    • Reagents: Using acidic reagents (e.g., HCl, H2SO4) will rapidly cleave the tBu group.[8]

    • Solvent Degradation: Chlorinated solvents like Dichloromethane (DCM) can degrade over time, especially when exposed to light or impurities, to produce trace amounts of HCl.

    • Lewis Acids: Some Lewis acids can also facilitate tBu ester cleavage.[9]

  • Solvent Selection and Protocol Advice:

    • Use High-Purity, Anhydrous Solvents: Always use freshly opened or properly stored anhydrous solvents to minimize acidic impurities.

    • Consider Solvent Stabilizers: Some grades of DCM are sold with stabilizers like amylene. Be aware of what stabilizer is present and if it could interfere with your reaction.

    • Buffer the Reaction: If trace acid is unavoidable, consider adding a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge to act as an acid scavenger.

    • Alternative Solvents: If DCM is suspected to be the problem, consider switching to other aprotic solvents like Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), or Ethyl Acetate (EtOAc), which are not prone to generating acid.

Q4: I'm having difficulty with the work-up and purification. Can the solvent be the problem?

Answer:

Absolutely. The properties of the reaction solvent are critical for an efficient work-up.

  • High-Boiling Point Solvents: Solvents like DMF, DMSO, and N-Methyl-2-pyrrolidone (NMP) are excellent for many reactions but are difficult to remove under reduced pressure.

    • Solution: If you must use a high-boiling solvent, the primary method of removal is through aqueous extraction. Since these solvents are water-soluble, perform multiple washes (3-5x) with water or brine to pull the solvent from your organic layer (e.g., EtOAc or DCM).

  • Solvent/Product Polarity Mismatch: If your product has a different polarity than your extraction solvent, you will have poor recovery.

    • Solution: The target molecule has a free carboxylic acid, making it acidic. You can use this to your advantage. During work-up, you can extract it into a basic aqueous layer (e.g., 1 M NaHCO3), wash the organic layer to remove non-acidic impurities, and then re-acidify the aqueous layer (e.g., with 1 M HCl) and extract your pure product back into an organic solvent like EtOAc.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for amide coupling reactions with this acid?

Answer: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common solvents for amide coupling. A study on greener alternatives found that 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) are also highly effective and more environmentally friendly replacements.

  • DCM: Excellent for solubility of many organic compounds and easy to remove. A good first choice for standard coupling reagents like EDC/HOBt or HATU.

  • DMF: Use when reactants or coupling agents show poor solubility in DCM. Its high polarity can also accelerate some coupling reactions. Be prepared for a more involved aqueous work-up.

  • 2-MeTHF / EtOAc: Recommended as greener alternatives. They generally have good solvating properties and are suitable for many common coupling protocols.

Q2: What key solvent parameters should I consider for this molecule?

Answer: The three most important parameters to consider are:

  • Polarity and Dielectric Constant: This affects the solubility of your reactants and the stabilization of intermediates.[2] A higher dielectric constant generally favors reactions with polar or charged transition states.

  • Proticity: This distinguishes between protic (can donate H-bonds, e.g., water, ethanol) and aprotic (cannot donate H-bonds, e.g., DCM, THF) solvents. For this molecule, using aprotic solvents is generally recommended to avoid deactivating nucleophiles and to minimize racemization risk.[2]

  • Boiling Point: This is a practical consideration for both the reaction temperature and the ease of removal during product isolation.

Solvent Properties and Recommendations Table
SolventDielectric Constant (ε)TypeBoiling Point (°C)Common Application Notes
Dichloromethane (DCM)9.1Polar Aprotic40Good Default. Excellent solubility for many reagents. Risk of trace acid.
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153High Solubility. Use for difficult substrates. Complicates work-up.
Acetonitrile (ACN)37.5Polar Aprotic82Good for reactions with salts. Can be reactive in some cases.
Tetrahydrofuran (THF)7.6Polar Aprotic66Common, versatile solvent. Risk of peroxide formation.
2-Methyl-THF6.2Polar Aprotic80Greener Choice. Good replacement for DCM or THF.
Ethyl Acetate (EtOAc)6.0Polar Aprotic77Greener Choice. Good for extractions and chromatography.
Toluene2.4Non-Polar Aprotic111Minimizes Racemization. Use when stereochemical integrity is paramount.

Visualized Workflows & Mechanisms

Solvent Selection Decision Tree for Amide Coupling

This diagram provides a logical workflow for selecting an appropriate solvent for an amide coupling reaction involving this compound.

SolventSelection start Start: Amide Coupling Reaction solubility_check Are all reactants soluble in a standard solvent (e.g., DCM)? start->solubility_check polar_check Try a more polar aprotic solvent. Is solubility in DMF or 2-MeTHF sufficient? solubility_check->polar_check  No racemization_risk Is there a high risk of epimerization (e.g., strong base, high temperature)? solubility_check->racemization_risk  Yes dcm Use Dichloromethane (DCM). Monitor for acid-related side reactions. dmf Use DMF. Plan for aqueous work-up to remove solvent. polar_check->dmf  Yes insoluble Consider solvent mixtures or alternative coupling reagents. polar_check->insoluble  No dmf->racemization_risk toluene Use a non-polar solvent like Toluene to suppress enolate formation. racemization_risk->toluene  Yes no_racemization Proceed with chosen polar aprotic solvent (DCM, 2-MeTHF, DMF). racemization_risk->no_racemization  No

Caption: Decision tree for amide coupling solvent selection.

Mechanism of Solvent-Mediated Racemization

This diagram illustrates how a solvent environment can facilitate the loss of stereochemistry at the alpha-carbon via an enolate intermediate.

Racemization R_acid (R)-Acid (Chiral Center) enolate Planar Enolate Intermediate (Achiral) R_acid->enolate Base (B:) Deprotonation at α-C (Favored by polar solvents) S_acid (S)-Acid (Chiral Center) enolate->R_acid Protonation (H-B+) enolate->S_acid Protonation (H-B+) (Top or Bottom Attack)

Caption: Racemization pathway via a planar enolate intermediate.

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Pure. [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?[Link]

  • ten Holte, R. A. (2001). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen. [Link]

  • Mitrofanov, I., et al. (2022). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-liquids solvents. SciSpace. [Link]

  • Reddit. (2018). Is there a guide to selecting solvents for synthesis? r/OrganicChemistry. [Link]

  • Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. University of Toronto. [Link]

  • Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. [Link]

  • Wikipedia. (2024). Solvent effects. [Link]

  • PubMed. (1998). Spectroscopic investigations of solvent effect on chiral interactions. [Link]

  • Wu, D., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 8(26), 5885–5888. [Link]

Sources

Deprotection methods for the tert-butyl group in (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Deprotection of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Welcome to the technical support center for the deprotection of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of the tert-butyl ester in this compound.

Issue 1: Incomplete Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The tert-butyl group is cleaved under acidic conditions. If the reaction is incomplete, the acidity may be too low.

    • Solution:

      • Increase the concentration of trifluoroacetic acid (TFA). A common starting point is a 1:1 mixture of TFA and a solvent like dichloromethane (DCM).[1][2]

      • If using a milder acid, consider switching to a stronger one like TFA.

  • Insufficient Reaction Time: Deprotection reactions are not always instantaneous.

    • Solution: Extend the reaction time and monitor the progress periodically using TLC or LC-MS until the starting material is consumed.[1]

  • Presence of Water: Water in the reaction mixture can interfere with the deprotection process.

    • Solution: Use anhydrous solvents and reagents to minimize water content.

Troubleshooting Workflow for Incomplete Deprotection:

start Incomplete Deprotection Detected check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents increase_time Extend Reaction Time (Monitor by TLC/LC-MS) check_reagents->increase_time increase_acid Increase TFA Concentration (e.g., to 50% v/v in DCM) increase_time->increase_acid If still incomplete complete Reaction Complete increase_acid->complete

Caption: Workflow for addressing incomplete deprotection.

Issue 2: Formation of Side Products

Symptom: TLC or LC-MS analysis reveals the presence of unexpected impurities alongside the desired product.

Possible Causes & Solutions:

  • Alkylation by the tert-Butyl Cation: The tert-butyl cation generated during deprotection is an electrophile and can react with nucleophilic sites on your molecule or in the reaction mixture.[1][3]

    • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water (typically 2.5-5% of the TFA volume).[1]

  • Racemization: The chiral center in this compound could be susceptible to racemization under harsh acidic conditions.

    • Solution:

      • Employ milder deprotection conditions. Consider using aqueous phosphoric acid or zinc bromide as alternatives to TFA.[4][5][6][7]

      • Keep the reaction temperature low (e.g., 0 °C to room temperature) to minimize the risk of racemization.

Troubleshooting Workflow for Side Product Formation:

start Side Products Detected add_scavenger Add Scavenger (e.g., TIS) to Trap t-Butyl Cation start->add_scavenger milder_conditions Switch to Milder Deprotection Method (e.g., aq. H3PO4, ZnBr2) add_scavenger->milder_conditions If side products persist lower_temp Lower Reaction Temperature milder_conditions->lower_temp pure_product Pure Product Obtained lower_temp->pure_product

Caption: Workflow for mitigating side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of tert-butyl ester deprotection with TFA?

A1: The deprotection of a tert-butyl ester with trifluoroacetic acid (TFA) follows an acid-catalyzed elimination mechanism.[8][9] The process involves:

  • Protonation of the carbonyl oxygen of the ester by TFA.

  • Cleavage of the carbon-oxygen bond, resulting in the formation of the desired carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).

  • The tert-butyl cation is then neutralized, often by deprotonation to form isobutylene gas or by reacting with the trifluoroacetate anion.[8][10][11]

start t-Butyl Ester + TFA protonation Protonation of Carbonyl Oxygen start->protonation cleavage C-O Bond Cleavage protonation->cleavage products Carboxylic Acid + t-Butyl Cation cleavage->products neutralization t-Butyl Cation Quenched (forms Isobutylene) products->neutralization

Caption: Mechanism of TFA-mediated t-butyl ester deprotection.

Q2: How do I remove residual TFA from my product after the reaction?

A2: Complete removal of TFA can be challenging due to its high boiling point and potential to form salts with the product.[1][9] Effective methods include:

  • Rotary Evaporation: This is the initial step to remove the bulk of the TFA and solvent.

  • Co-evaporation: After initial concentration, dissolve the residue in a solvent like DCM or toluene and re-evaporate. Repeating this process multiple times helps to azeotropically remove residual TFA.[1]

  • Precipitation/Trituration: Dissolving the crude product in a minimal amount of a suitable solvent and precipitating it by adding a non-solvent like cold diethyl ether can help separate the product from TFA.[1][9]

  • Aqueous Workup: Neutralizing the crude product with a mild base during an aqueous workup can also be effective.[12]

Q3: Are there milder alternatives to TFA for deprotecting the tert-butyl ester?

A3: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed:

  • Aqueous Phosphoric Acid: This is an environmentally friendly and selective reagent for the deprotection of tert-butyl esters.[5][13]

  • Zinc Bromide (ZnBr₂): A Lewis acid that can effect chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups.[4][6][7]

  • Catalytic Tris(4-bromophenyl)aminium Radical Cation ("Magic Blue"): In combination with triethylsilane, this system offers a mild, transition-metal-free deprotection method.[4][5][14]

Q4: Can I selectively deprotect the tert-butyl ester in the presence of other acid-labile protecting groups?

A4: Selective deprotection can be challenging but is achievable under certain conditions. The choice of reagent is crucial. For instance, milder reagents like aqueous phosphoric acid or zinc bromide may offer better selectivity compared to strong acids like TFA.[4][5][6][7] The relative lability of the protecting groups will determine the feasibility of selective cleavage. It is advisable to perform a small-scale test reaction to determine the optimal conditions for your specific substrate.

Experimental Protocols

Standard TFA Deprotection Protocol
  • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) to the solution (1:1 v/v mixture of DCM and TFA).[9]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-5 hours).[1]

  • Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To remove residual TFA, perform co-evaporation with toluene or DCM (repeat 2-3 times).[1]

  • The crude product can be further purified by precipitation from a suitable solvent system (e.g., dissolving in minimal DCM and precipitating with cold diethyl ether), crystallization, or chromatography.[9]

Data Summary: Comparison of Deprotection Methods
Reagent/MethodTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM, room temp.[2][9]Fast and effective for most substrates.Harsh conditions may not be suitable for sensitive molecules; TFA removal can be difficult.[9]
Aqueous Phosphoric Acid 85 wt% aq. H₃PO₄ in an organic solvent, room temp. or slightly elevated.[4][5]Milder, environmentally benign, and selective.[5][13]May require longer reaction times or gentle heating.
Zinc Bromide (ZnBr₂) ZnBr₂ in DCM.[6][7]Mild Lewis acid conditions, can be chemoselective.[6][7]May not be effective for all substrates; can be inhibited by Lewis basic functional groups.[6]
"Magic Blue" / Triethylsilane Catalytic "Magic Blue" and triethylsilane.[5][14]Very mild, non-acidic, and transition-metal-free.[4][14]Reagents may be more expensive or less common.

References

  • Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester - Benchchem. (n.d.).
  • Step-by-Step Guide for t-Butyl Ester Deprotection with Trifluoroacetic Acid (TFA) - Benchchem. (n.d.).
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017, November 19).
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
  • How can I deprotect esters using TFA?. (2015, September 23).
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - ECHEMI. (n.d.).
  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. (n.d.).
  • Application Notes and Protocols: Deprotection of Acid-PEG14-t-butyl ester - Benchchem. (n.d.).
  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. (2023, January 31).
  • Cleavage of the tert-butyl ester without affecting other functional groups - Benchchem. (n.d.).
  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.).
  • tert-Butyl Ethers - Organic Chemistry Portal. (n.d.).
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. (n.d.).
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (n.d.).
  • TFA Deprotection | PDF | Chemistry | Physical Sciences - Scribd. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to Chiral Building Blocks in Asymmetric Synthesis: Benchmarking (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical science, and the choice of chiral building blocks is a pivotal decision in any synthetic strategy. This guide provides an in-depth comparison of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid , a valuable chiral building block, with other established alternatives in the realm of asymmetric synthesis. By examining experimental data and outlining detailed protocols, we aim to equip you with the necessary insights to make informed decisions for your specific synthetic challenges.

Introduction to Chiral Building Blocks and Asymmetric Synthesis

The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles. Asymmetric synthesis, the process of selectively creating a specific stereoisomer, is therefore a fundamental discipline in drug discovery and development.[1]

There are several strategies to achieve asymmetry in chemical synthesis, including the use of chiral catalysts, enzymes, and the "chiral pool" – naturally occurring chiral molecules.[2] Another powerful and widely employed strategy is the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1]

This compound belongs to the class of chiral dicarboxylic acid monoesters, which are versatile building blocks for the synthesis of a variety of chiral molecules, including substituted succinic acids and γ-butyrolactones. The presence of both a free carboxylic acid and a sterically demanding tert-butyl ester allows for differential functionalization and the introduction of chirality at the α-position.

This guide will focus on the application of these building blocks in one of the most fundamental carbon-carbon bond-forming reactions: the asymmetric alkylation of enolates. We will compare the performance of strategies involving this compound with two of the most reliable and extensively studied classes of chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine amides .

Performance Comparison in Asymmetric Alkylation

The asymmetric alkylation of enolates is a powerful method for the enantioselective synthesis of α-substituted carboxylic acids and their derivatives. The success of this reaction hinges on the ability of the chiral directing group to effectively shield one face of the enolate, thereby forcing the incoming electrophile to attack from the less hindered side.

This compound: A Chiral Succinate Approach

The underlying principle involves the formation of a rigid enolate structure where one face is sterically hindered by the chiral environment, directing the electrophile to the opposite face. The benzyl group at the 2-position of the target compound is expected to play a crucial role in creating this biased steric environment.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, chiral oxazolidinones are among the most reliable and widely used auxiliaries in asymmetric synthesis.[4][5] The acylated oxazolidinone can be deprotonated to form a rigid Z-enolate, where the substituent on the oxazolidinone effectively blocks one face of the enolate.

The stereochemical outcome of the alkylation is highly predictable and consistently delivers high levels of diastereoselectivity. The auxiliary can be subsequently cleaved under various conditions to afford the corresponding carboxylic acid, alcohol, or amide.[6]

Pseudoephedrine Amides

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective alternative to other methods.[7] Both enantiomers of pseudoephedrine are readily available and inexpensive. Amides derived from pseudoephedrine undergo highly diastereoselective alkylations upon enolization in the presence of lithium chloride.[7][8]

A significant advantage of the pseudoephedrine auxiliary is the often crystalline nature of the resulting alkylated amides, which can simplify purification by recrystallization.[9] Furthermore, the auxiliary can be cleaved under acidic or basic conditions to yield the carboxylic acid, or reduced to provide the corresponding alcohol.[1] A closely related auxiliary, pseudoephenamine, has been shown to be a superior alternative in many cases, offering enhanced stereocontrol, particularly in the formation of quaternary carbon centers.[9][10]

Quantitative Data Summary

The following table summarizes representative experimental data for the asymmetric alkylation of enolates derived from Evans' oxazolidinones and pseudoephedrine amides, providing a benchmark for the expected performance of chiral building blocks in this transformation.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneBenzyl bromide99:195[5]
(S)-4-benzyl-2-oxazolidinoneAllyl iodide98:2~75[4]
(+)-Pseudoephedrine AmideBenzyl bromide≥99:197[9]
(+)-Pseudoephedrine AmideIodomethane98:296[9]
(+)-Pseudoephedrine AmideIsopropyl iodide97:392[9]

Note: The diastereomeric ratio (d.r.) indicates the ratio of the major diastereomer to the minor diastereomer. Higher ratios signify greater stereocontrol.

Experimental Protocols

To provide a practical context for the application of these chiral building blocks, detailed, step-by-step methodologies for asymmetric alkylation using Evans' oxazolidinone and pseudoephedrine auxiliaries are presented below.

Experimental Workflow: Asymmetric Synthesis Using a Chiral Auxiliary

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Acylation Acylation Prochiral_Substrate->Acylation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Acylation Chiral_Substrate Chiral Substrate (Auxiliary Attached) Acylation->Chiral_Substrate Enolate_Formation Enolate Formation (Base) Chiral_Substrate->Enolate_Formation Alkylation Alkylation (Electrophile) Enolate_Formation->Alkylation Diastereomeric_Products Diastereomeric Products Alkylation->Diastereomeric_Products Purification Purification (Chromatography/ Crystallization) Diastereomeric_Products->Purification Cleavage Cleavage (Hydrolysis/Reduction) Purification->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide.[4][11]

1. Acylation of the Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 4-dimethylaminopyridine (DMAP) (0.1 eq) and triethylamine (1.5 eq).

  • Add propionic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Perform an aqueous workup and purify the N-propionyl oxazolidinone by flash chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.05 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.

3. Cleavage of the Auxiliary:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 4:1).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the chiral auxiliary with DCM. The aqueous layer, containing the lithium salt of the carboxylic acid, is then acidified with HCl and extracted with ethyl acetate to isolate the enantiomerically enriched carboxylic acid.

Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary

This protocol outlines the alkylation of the N-propionyl amide of (+)-pseudoephedrine with benzyl bromide.[7][12]

1. Amide Formation:

  • To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Perform an aqueous workup and purify the amide by recrystallization or flash chromatography.

2. Diastereoselective Alkylation:

  • To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (LiCl) (6.0 eq) and the pseudoephedrine amide (1.0 eq).

  • Add anhydrous THF and cool the suspension to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq), prepared separately or used as a commercial solution, to the suspension.

  • Stir the mixture at 0 °C for 1 hour to ensure complete enolization.

  • Cool the reaction mixture back to -78 °C and add benzyl bromide (1.5 eq) dropwise.

  • Stir at -78 °C for 2-4 hours, then allow to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and perform an aqueous workup.

  • The product can be purified by flash chromatography or recrystallization.

3. Cleavage of the Auxiliary:

  • The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid by refluxing in aqueous sulfuric acid (e.g., 3-6 N H₂SO₄) or aqueous potassium hydroxide (e.g., 10-20% KOH).

  • Alternatively, the amide can be reduced to the primary alcohol using a reagent such as lithium amidotrihydroborate (LAB).[12]

Mechanism of Stereocontrol

The high levels of stereoselectivity achieved with both Evans' oxazolidinones and pseudoephedrine amides are a direct result of the formation of rigid, chelated enolate intermediates that effectively control the trajectory of the incoming electrophile.

G cluster_0 Stereochemical Model for Evans' Auxiliary Alkylation cluster_1 Chelation-Controlled Model for Pseudoephedrine Alkylation evans_model caption_evans The Z-enolate forms a rigid chelate with the metal cation. The bulky substituent on the oxazolidinone (R) blocks the top face, directing the electrophile (E+) to attack from the bottom face. pseudo_model caption_pseudo The lithium enolate forms a stable six-membered chelate. The methyl group of the pseudoephedrine directs the electrophile (E+) to the opposite face of the enolate.

Caption: Stereochemical models for Evans' and pseudoephedrine auxiliary-mediated alkylations.

In the case of Evans' auxiliaries, deprotonation leads to a Z-enolate that forms a rigid chelate with the lithium or sodium cation. The bulky substituent at the 4-position of the oxazolidinone effectively shields the top face of the enolate, forcing the electrophile to approach from the less hindered bottom face.[6]

For pseudoephedrine amides, the lithium enolate forms a stable six-membered chelate involving the enolate oxygen, the amide oxygen, and the hydroxyl group of the auxiliary. This rigid conformation, coupled with the steric influence of the methyl group on the pseudoephedrine backbone, directs the incoming electrophile to the opposite face of the enolate.[8]

Applications in Synthesis

The chiral products obtained from these reactions, such as α-substituted carboxylic acids, are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products. For instance, chiral succinic acid derivatives are precursors to various compounds, including γ-butyrolactones, which are common structural motifs in natural products with diverse biological activities.[13][14][15][16]

Conclusion

Both this compound, as a representative of chiral succinic acid derivatives, and the well-established chiral auxiliaries like Evans' oxazolidinones and pseudoephedrine amides, offer powerful strategies for asymmetric synthesis.

While direct comparative data for this compound is limited in the current literature, the principles of stereocontrol observed in related systems suggest its potential for high diastereoselectivity in reactions like enolate alkylation.

Evans' oxazolidinones and pseudoephedrine amides, on the other hand, are supported by a vast body of literature demonstrating their reliability, predictability, and broad applicability. The choice between these building blocks will ultimately depend on factors such as the specific synthetic target, cost and availability of the chiral starting material, and the desired conditions for auxiliary cleavage.

This guide has provided a framework for comparing these valuable tools in asymmetric synthesis. The experimental protocols and performance data herein should serve as a valuable resource for designing and executing your next stereoselective transformation.

References

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 695. Available at: [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. Available at: [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Williams College. Available at: [Link]

  • Chen, W., et al. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. Available at: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • 9-Asymmetric Alkylation of Enolates. Scribd. Available at: [Link]

  • Greszler, S. N., & Johnson, J. S. (2009). Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones. Angewandte Chemie International Edition, 48(20), 3689–3691. Available at: [Link]

  • Evans Enolate Alkylation-Hydrolysis. Available at: [Link]

  • Bashiardes, G., et al. (1989). Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1162-1164. Available at: [Link]

  • Myers, A. G., et al. (1997). Synthesis and evaluation of a new polymer-supported pseudoephedrine auxiliary for asymmetric alkylations on solid phase. Tetrahedron Letters, 38(1), 37-40.
  • Lee, S. Y., & Lee, K. (2008). Enantioselective Syntheses of Substituted γ-Butyrolactones. Bulletin of the Korean Chemical Society, 29(1), 11-12.
  • He, L., et al. (2012). Stereoselective synthesis of gamma-butyrolactones via organocatalytic annulations of enals and keto esters. Organic & Biomolecular Chemistry, 10(1), 189-193.
  • Bashiardes, G., et al. (1989). CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES. University of Oxford. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]

  • Methods of Asymmetric Synthesis using chiral pool 2.pptx. SlideShare. Available at: [Link]

  • Chiral pool. Wikipedia. Available at: [Link]

  • Park, H., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1205364. Available at: [Link]

  • Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available at: [Link]

  • Lygo, B., & Wainwright, P. G. (1997). Enantioselective Alkylation of N-(Diphenylmethylene)glycinate tert-Butyl Ester: Synthesis of (R)-2-(Benzhydrylidenamino)-3-Phenylpropanoic Acid tert-Butyl Ester. Tetrahedron Letters, 38(48), 8595-8598.
  • Khan, I., et al. (2015). Synthesis of 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) acetamides as antibacterial and acetyl cholinesterase inhibitors. Journal of the Serbian Chemical Society, 80(10), 1235-1245.

Sources

Purity Analysis of Synthesized (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a chiral building block crucial in the synthesis of various pharmaceutical agents. Its stereochemical integrity and overall purity are paramount, as even minute impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of synthesized this compound, offering researchers, scientists, and drug development professionals a detailed framework for selecting the most appropriate techniques. We will delve into the nuances of chiral and achiral purity analysis, presenting experimental data and protocols to support our recommendations.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

The synthesis of complex chiral molecules like this compound (CAS No. 122225-33-6) invariably presents challenges in achieving absolute chemical and stereochemical purity.[3] Impurities can arise from various sources, including starting materials, side reactions, and racemization during synthesis.[4] In the context of drug development, the presence of these impurities, particularly the unwanted enantiomer, can lead to reduced therapeutic efficacy, altered pharmacokinetic profiles, or even significant off-target toxicity.[2] Therefore, rigorous purity analysis is not merely a quality control step but a fundamental requirement for ensuring the safety and effectiveness of the final drug product.[1][5]

This guide will explore and compare the most effective analytical techniques for the comprehensive purity profiling of this compound.

Potential Impurities in the Synthesis of this compound

A thorough understanding of potential impurities is the cornerstone of developing robust analytical methods. Based on common synthetic routes, such as the asymmetric alkylation of succinic acid derivatives[6][7], the following impurities should be considered:

  • (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid: The enantiomeric impurity is of primary concern due to its similar physical and chemical properties to the desired (R)-enantiomer, making it challenging to separate and quantify.

  • Unreacted Starting Materials: Residual succinic acid mono-tert-butyl ester and benzyl bromide (or other benzylating agents).

  • By-products: Di-benzylated succinic acid, and products arising from the hydrolysis of the tert-butyl ester.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., THF, dichloromethane, ethyl acetate) and reagents like bases (e.g., LDA, n-BuLi) and their by-products.

Comparative Analysis of Analytical Techniques

The purity analysis of this compound necessitates a multi-pronged approach, employing both chiral and achiral chromatographic and spectroscopic techniques.

3.1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[8] The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation of the enantiomers.

Rationale for Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including carboxylic acids.[9]

Experimental Protocol: Chiral HPLC

  • Column: Chiralcel® OD-H (or equivalent polysaccharide-based column)

  • Mobile Phase: A mixture of hexane/isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. A typical starting point is 90:10 (v/v) hexane:isopropanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Temperature: 25 °C

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Workflow for Chiral HPLC Method Development:

Caption: Workflow for chiral HPLC method development.

Data Comparison:

Analytical MethodPrincipleAdvantagesDisadvantagesLimit of Quantification (LOQ) for (S)-enantiomer
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High accuracy and precision for enantiomeric excess determination.Requires specialized and often expensive columns; method development can be time-consuming.Typically < 0.1%
NMR with Chiral Shift Reagents Formation of diastereomeric complexes that have different NMR chemical shifts.Provides structural information and can be used for absolute configuration determination.Lower sensitivity compared to HPLC; can be complex to interpret.~1-5%
3.2. Achiral Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

RP-HPLC is a versatile and widely used technique for the separation and quantification of non-chiral impurities.[10]

Rationale for Selection: A C18 stationary phase provides excellent retention and separation for moderately polar organic compounds like the target molecule and its potential process-related impurities.

Experimental Protocol: RP-HPLC

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Gradient: Start at 30% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (for the aromatic ring) and 210 nm (for the carboxyl group).

  • Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in acetonitrile/water (50:50) at a concentration of approximately 1 mg/mL.

Workflow for Achiral RP-HPLC Analysis:

Caption: Workflow for achiral RP-HPLC analysis.

Data Comparison of Detection Methods for Impurities:

Impurity TypeRP-HPLC (UV)GC-MSNMR
Starting Materials Good sensitivityExcellent for volatile starting materialsGood for quantification if peaks are resolved
By-products Good for most by-productsMay require derivatizationExcellent for structural elucidation
Residual Solvents Not suitableGold standard for volatile solventsGood for quantification
3.3. Spectroscopic Techniques for Structural Confirmation and Purity Assessment

While chromatography is essential for separation, spectroscopic methods provide invaluable structural information and can also be used for purity assessment.[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. The integration of signals can be used to determine the relative amounts of different components in a mixture.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Rationale: NMR is a powerful tool for confirming the structure of the synthesized compound and for identifying and quantifying impurities that have distinct NMR signals.[10]

Mass Spectrometry (MS):

  • Rationale: Coupled with HPLC (LC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of impurities.

Alternative Approaches and Future Trends

While the combination of chiral HPLC, RP-HPLC, NMR, and MS provides a comprehensive purity analysis, other techniques can also be valuable.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the overall purity of a crystalline substance by analyzing its melting behavior.[4]

  • Supercritical Fluid Chromatography (SFC): Offers faster separations and is a "greener" alternative to normal-phase HPLC for chiral separations.

Conclusion

The purity analysis of this compound is a critical aspect of its use as a pharmaceutical intermediate. A combination of analytical techniques is necessary to ensure both chemical and enantiomeric purity. Chiral HPLC remains the most reliable method for determining enantiomeric excess, while RP-HPLC is the workhorse for assessing chemical purity. Spectroscopic methods like NMR and MS are indispensable for structural confirmation and the identification of unknown impurities. By implementing the robust analytical strategies outlined in this guide, researchers and drug developers can ensure the quality and safety of this vital chiral building block.

References
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • Pathogenia. Purity Assay (Pharmaceutical Testing).
  • Ningbo Inno Pharmchem Co., Ltd. The Importance of Purity in Pharmaceutical Intermediates: A Case Study.
  • Chiralen. This compound.
  • Journal of the Chemical Society, Perkin Transactions 1. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives.
  • Sci-Hub. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives.
  • Beilstein Journals. Supporting Information.
  • University of Oxford, Department of Chemistry. CHIRAL SUCCINATE ENOLATE EQUIVALENTS FOR THE ASYMMETRIC-SYNTHESIS OF ALPHA-ALKYL SUCCINIC ACID-DERIVATIVES.
  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.

Sources

A Comparative Guide to Enantiomeric Excess Determination of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a chiral molecule's enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers demand robust and accurate analytical methodologies.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a key chiral building block.

This document moves beyond a simple listing of methods to offer a comparative analysis grounded in experimental data and practical insights. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating reliable and reproducible results.

The Criticality of Enantiomeric Purity

This compound and related chiral carboxylic acids are prevalent functional groups in pharmaceuticals and intermediates in the synthesis of complex natural products.[3][4] Asymmetric synthesis aims to produce a single enantiomer, and the ability to accurately quantify the success of this process is paramount. The choice of analytical technique for determining enantiomeric excess is a critical decision influenced by factors such as the analyte's physicochemical properties, required sensitivity, sample throughput, and available instrumentation.[1]

Comparative Analysis of Key Analytical Methods

The primary methods for determining enantiomeric excess include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), alongside spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5] Each method offers a unique set of advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Scientific Principle

The mechanism of chiral recognition on CSPs often involves the formation of transient diastereomeric solute-CSP complexes.[7] For carboxylic acids, polysaccharide-based CSPs are often effective. The differential interaction energy between the enantiomers and the chiral stationary phase results in their separation.

Experimental Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is a suitable starting point.

  • Mobile Phase Preparation: A typical mobile phase for the separation of acidic compounds on a polysaccharide-based CSP consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of a carboxylic acid (e.g., trifluoroacetic acid) to improve peak shape and resolution.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs, for instance, 254 nm.

    • Injection Volume: 5 - 20 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

    • ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100

Performance Metrics: Chiral HPLC
ParameterPerformance
Accuracy High
Precision High
Limit of Detection (LOD) Low (ng range)
Sample Throughput Moderate
Method Development Can be time-consuming
Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC is an excellent method for ee determination.[5] Carboxylic acids often require derivatization to increase their volatility.

Scientific Principle

Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase. The separation of enantiomers occurs based on the differential partitioning of the analytes between the mobile gas phase and the chiral stationary phase.

Experimental Protocol: Chiral GC with Derivatization
  • Derivatization: Convert the carboxylic acid to a more volatile ester or amide. A common method is reaction with an enantiomerically pure alcohol or amine, such as (R)- or (S)-1-phenylethylamine, after activation with a reagent like ethyl chloroformate.[8] This creates diastereomers that can be separated on a standard achiral GC column. Alternatively, direct analysis on a chiral GC column can be performed after esterification with a simple alcohol like methanol.

  • Column Selection: A capillary column coated with a derivatized cyclodextrin is a common choice for chiral separations.[9]

  • GC Conditions:

    • Injector Temperature: Set to ensure complete volatilization without degradation.

    • Oven Temperature Program: An initial isothermal period followed by a temperature ramp to optimize separation.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector: Flame Ionization Detector (FID) is commonly used.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Performance Metrics: Chiral GC
ParameterPerformance
Accuracy High
Precision High
LOD Very Low (pg range)
Sample Throughput High
Sample Preparation Derivatization step required
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, particularly through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[10]

Scientific Principle

Enantiomers are indistinguishable in an achiral environment, giving identical NMR spectra. However, by reacting the enantiomeric mixture with an enantiomerically pure CDA, a pair of diastereomers is formed.[10] These diastereomers have distinct chemical and physical properties, resulting in separate signals in the NMR spectrum.[10] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[10] Alternatively, a CSA can be used to form transient diastereomeric complexes in situ, also leading to signal separation.[11][12]

Experimental Protocol: NMR with a Chiral Derivatizing Agent
  • Selection of CDA: For carboxylic acids, enantiomerically pure amines are commonly used to form diastereomeric amides. Examples include (S)-(-)-1-phenylethylamine or newly developed coumarin-based CDAs.[13][14]

  • Derivatization: React the this compound sample with the CDA in a suitable deuterated solvent (e.g., CDCl3).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals and calculate the enantiomeric excess.

Performance Metrics: NMR Spectroscopy
ParameterPerformance
Accuracy Good to High
Precision Good
LOD Higher than chromatographic methods
Sample Throughput High (for analysis)
Method Development Can be rapid
Workflow Comparison

G cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr NMR Spectroscopy hplc_start Sample Preparation hplc_col Column Selection hplc_start->hplc_col hplc_mob Mobile Phase Optimization hplc_col->hplc_mob hplc_run Chromatographic Run hplc_mob->hplc_run hplc_data Data Analysis hplc_run->hplc_data gc_deriv Derivatization gc_col Column Selection gc_deriv->gc_col gc_cond GC Condition Optimization gc_col->gc_cond gc_run GC Run gc_cond->gc_run gc_data Data Analysis gc_run->gc_data nmr_cda CDA/CSA Selection nmr_prep Sample Preparation/Derivatization nmr_cda->nmr_prep nmr_acq NMR Acquisition nmr_prep->nmr_acq nmr_data Data Analysis nmr_acq->nmr_data

Caption: Comparative workflows for ee determination.

Other Notable Techniques
  • Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample.[15] While conceptually simple, it can be unreliable for accurate ee determination due to its sensitivity to concentration, solvent, and temperature.[5][16] However, modern laser-based polarimetric detectors coupled with HPLC can provide sensitive and direct information on the eluting enantiomer.[17][18]

  • Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left and right circularly polarized light. It can be a rapid method for ee determination, sometimes in conjunction with a chiral host molecule that complexes with the analyte.[3][4]

Conclusion: Selecting the Optimal Method

The choice of the most suitable method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

  • For high accuracy, precision, and sensitivity, especially for trace-level impurity detection, chiral HPLC and chiral GC are the methods of choice. Chiral GC is particularly advantageous for high-throughput screening if the derivatization step can be automated.

  • For rapid analysis and situations where method development time is a critical factor, NMR spectroscopy with chiral derivatizing or solvating agents is a highly effective technique. It provides direct structural information and can be less instrumentally intensive than chromatography.

Ultimately, the validation of the chosen analytical method is crucial to ensure that it is fit for its intended purpose, providing reliable and accurate results in a research, development, or quality control setting.[19]

References
  • Joyce, L. A., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964. Available at: [Link]

  • Joyce, L. A., et al. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. Available at: [Link]

  • Linder, S. W., Yanik, G. W., & Bobbitt, D. R. (2004). Evaluation of laser-based polarimetry for the determination of enantiomeric excess (ee) at the extremes of the ee scale. Microchemical Journal, 76(1-2), 105-112.
  • BenchChem. (2025).
  • Wada, K., & Goto, M. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Semantic Scholar.
  • Li, G., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. Available at: [Link]

  • Joyce, L. A., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Yi, Y.-B., et al. (2018). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry. Available at: [Link]

  • Takai, Y., et al. (2006). Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(2), 266-268. Available at: [Link]

  • Joyce, L. A., Maynor, M. S., & Anslyn, E. V. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Amanote Research.
  • Nishiyama, Y., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. Available at: [Link]

  • The Organic Chemistry Tutor. (2023, October 27). Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess [Video]. YouTube.
  • Lodevico, R. G., Bobbitt, D. R., & Edkins, T. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353-1363. Available at: [Link]

  • Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess.
  • Wang, Y., et al. (2022). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. Available at: [Link]

  • Mishra, S. K., et al. (2016).
  • Carlson, Å., & Gyllenhaal, O. (1990). Separation of carboxylic acid enantiomers by gas chromatography after rapid derivatization with (R)- or (S)-1-phenylethylamine after activation by ethyl chloroformate.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). BenchChem.
  • Le, P. N., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. Available at: [Link]

  • You, L., et al. (2015). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. NIH. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. BenchChem.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Supplementary Inform
  • CHIRALEN. (n.d.). This compound. CHIRALEN.
  • Joyce, L. A., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Available at: [Link]

  • Phenomenex. (n.d.).
  • Ramulu, K., et al. (2014). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). Journal of Saudi Chemical Society, 18(5), 536-541.
  • de Souza, M. V. N., & de Almeida, M. C. B. (2022). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
  • Strem. (n.d.). This compound, min 97%, 100 mg. Strem.

Sources

A Comparative Guide to the Biological Activity of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activities associated with derivatives of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid and related succinic and butanoic acid scaffolds. While specific biological data for the named compound is not extensively available in peer-reviewed literature, its structural motifs are present in a wide range of biologically active molecules. This guide will, therefore, compare the performance of these related derivatives, offering insights into their therapeutic potential and the underlying structure-activity relationships. We will delve into their enzyme inhibitory activities, potential as anticancer and anti-inflammatory agents, and provide the experimental context for these findings.

Introduction: The Therapeutic Potential of Substituted Butanoic and Succinic Acids

This compound belongs to the class of substituted succinic acid monoesters. The succinic acid backbone is a key intermediate in the citric acid cycle and a signaling molecule, while the benzyl group offers a lipophilic aromatic moiety, and the tert-butyl ester provides metabolic stability. This combination of features makes this chemical space a fertile ground for drug discovery. Butyric acid and its derivatives, for instance, are known to have roles in the treatment of colorectal cancer and hemoglobinopathies[1][2]. The tert-butyl ester group is a common motif in medicinal chemistry, often used to create prodrugs with enhanced metabolic stability and improved pharmacokinetic profiles[3][4][5]. However, the tert-butyl group itself can be susceptible to metabolism, a challenge that medicinal chemists address through various strategies[6].

This guide will explore the diverse biological activities reported for derivatives sharing the core butanoic and succinic acid structures, focusing on enzyme inhibition and providing a comparative analysis of their potency and mechanisms of action.

Comparative Analysis of Biological Activities

The derivatives of succinic and butanoic acids have been shown to exhibit a range of biological activities, most notably as inhibitors of various enzymes.

Acetylcholinesterase (AChE) Inhibition

Aryl succinic acid derivatives have been identified as potent inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[7] This makes them interesting candidates for the development of therapeutics for neurodegenerative diseases like Alzheimer's.

Key Findings:

  • Reversible and Irreversible Inhibition: Succinic acid aminophenol derivatives tend to be reversible inhibitors of AChE, while maleic acid derivatives with a similar structure can act as irreversible inhibitors.[7]

  • Structure-Activity Relationship:

    • The aromatic moiety plays a crucial role in binding to the active site of the enzyme.[7]

    • The presence of an ester function in place of a hydroxyl group can significantly increase the affinity of reversible inhibitors.[7]

    • The substitution pattern on the aromatic ring is critical, with para-substituted compounds generally showing higher inhibitory activity than ortho or meta isomers.[7]

Succinimide derivatives have also been investigated as AChE inhibitors, demonstrating competitive inhibition.[8]

Cytochrome P450 (CYP450) Enzyme Inhibition

Succinic acid itself has been shown to inhibit the activity of several key drug-metabolizing enzymes, specifically CYP3A4, CYP2D6, and CYP2C9.[9][10] This has significant implications for potential drug-drug interactions.

Quantitative Comparison of CYP450 Inhibition by Succinic Acid:

EnzymeIC50 (µM)Ki (µM)Type of Inhibition
CYP3A412.826.18Non-competitive
CYP2D614.537.40Competitive
CYP2C919.609.48Competitive
Data sourced from[9][10]

Causality Behind Inhibition Type: The competitive inhibition of CYP2D6 and CYP2C9 by succinic acid may be due to structural similarities between succinic acid and the natural substrates of these enzymes.[9] The inhibition of CYP3A4 was also found to be time-dependent.[9]

Anti-inflammatory and Analgesic Activity

Derivatives of 4-aryl-4-oxobut-2-enoic acid, which share a similar 4-carbon backbone, have demonstrated moderate anti-inflammatory and analgesic properties.[11]

Antimicrobial and Antifungal Activity

The same 4-aryl-4-oxobut-2-enoic acid derivatives also exhibited antimicrobial activity.[11] This suggests that the butanoic acid scaffold can be a starting point for the development of new anti-infective agents.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for key biological assays.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The activity of AChE is measured by monitoring the increase in absorbance at 412 nm resulting from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoic acid.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compound solutions at various concentrations

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Initiate the reaction by adding the AChE enzyme solution.

    • Incubate for a predefined period at a controlled temperature (e.g., 37°C).

    • Add the substrate (ATCI) solution to start the enzymatic reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for AChE Inhibition Assay:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) add_reagents Add Buffer, DTNB, and Test Compound prep_reagents->add_reagents prep_compounds Prepare Test Compound Dilutions prep_compounds->add_reagents add_enzyme Add AChE Enzyme add_reagents->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add ATCI Substrate incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for determining AChE inhibition.

CYP450 Inhibition Assay (Human Liver Microsomes)

This in vitro assay is a standard method for assessing the potential of a compound to cause drug-drug interactions.

Principle: The assay measures the metabolism of a specific fluorescent or luminescent probe substrate by a particular CYP450 isozyme in the presence and absence of the test compound. Inhibition of the enzyme results in a decreased rate of metabolite formation, which is quantified by a change in the fluorescent or luminescent signal.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Human liver microsomes (HLMs)

    • NADPH regenerating system (to initiate the reaction)

    • Specific CYP450 probe substrate

    • Test compound solutions at various concentrations

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the HLMs, phosphate buffer, and test compound at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and the probe substrate.

    • Incubate for a specific time at 37°C.

    • Stop the reaction (e.g., by adding acetonitrile).

    • Measure the fluorescent or luminescent signal of the formed metabolite using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the Ki and the mechanism of inhibition (competitive, non-competitive, etc.).

Potential Mechanisms of Action and Signaling Pathways

The observed biological activities of succinic and butanoic acid derivatives can be attributed to their interaction with specific molecular targets.

Enzyme Inhibition Mechanisms

The inhibition of enzymes like AChE and CYP450 can occur through different mechanisms.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E_S_comp Enzyme (E) Active Site EI_comp EI Complex E_S_comp:f1->EI_comp I binds to active site ES_comp ES Complex E_S_comp:f1->ES_comp S binds to active site I_comp Inhibitor (I) I_comp->E_S_comp:f1 S_comp Substrate (S) S_comp->E_S_comp:f1 E_S_noncomp Enzyme (E) Active Site Allosteric Site ESI_noncomp ESI Complex E_S_noncomp:f2->ESI_noncomp I binds to allosteric site E_S_noncomp:f1->ESI_noncomp S still binds I_noncomp Inhibitor (I) I_noncomp->E_S_noncomp:f2 S_noncomp Substrate (S) S_noncomp->E_S_noncomp:f1

Caption: Competitive vs. Non-Competitive Enzyme Inhibition.

In competitive inhibition, the inhibitor binds to the same active site as the substrate, as is the case for succinic acid with CYP2D6 and CYP2C9.[9] In non-competitive inhibition, the inhibitor binds to an allosteric (different) site, which is the mechanism for succinic acid's inhibition of CYP3A4.[9]

Conclusion and Future Directions

Derivatives of this compound, and more broadly, substituted succinic and butanoic acids, represent a promising class of compounds with a diverse range of biological activities. Their ability to inhibit key enzymes such as acetylcholinesterase and cytochrome P450s highlights their potential for the development of new therapeutics for neurodegenerative diseases and as tools for understanding drug metabolism. The anti-inflammatory and antimicrobial activities observed for related structures further broaden their therapeutic potential.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate the specific structure-activity relationships for this scaffold. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising in vitro findings into potential clinical applications.

References

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). Veterinary World. [Link]

  • Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. (2006). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). Molecules. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-L-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023). Journal of Medicinal Chemistry. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-L-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Johns Hopkins University. [Link]

  • Metabolically Stable tert-Butyl Replacement. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Request PDF. (2006). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2022). Molecules. [Link]

  • This compound, min 97%, 100 mg. Stratech. [Link]

  • Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. (2004). Leukemia. [Link]

  • Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (2024). International Journal of Molecular Sciences. [Link]

  • Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (2020). Pharmaceutical Biology. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). Veterinary World. [Link]

  • Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (2020). Pharmaceutical Biology. [Link]

  • A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. (2013). International Journal of Pharma Sciences and Research. [Link]

  • This compound, min 97%, 100 mg. Stratech. [Link]

  • Synthesis and biological activity of substituted 4-aryl-2- methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (2009). Pharmaceutical Chemistry Journal. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Comparison of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid Batches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Batch Consistency

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a chiral building block of significant interest in pharmaceutical synthesis. Its defined stereochemistry and functional group handles make it a valuable intermediate for complex active pharmaceutical ingredients (APIs). In the rigorous environment of drug development and manufacturing, ensuring the consistent quality of starting materials is not merely a procedural formality; it is a foundational requirement for reproducible downstream processes and the ultimate safety and efficacy of the final drug product.[1][2][3] Variations in purity, stereochemical integrity, or impurity profiles from one batch to another can lead to failed reactions, unpredictable outcomes, and costly delays.

This guide provides a comprehensive, multi-technique spectroscopic workflow for the comparative analysis of different batches of this compound. We will move beyond simple data reporting to explain the scientific rationale behind each analytical choice, establishing a robust, self-validating system for quality assessment. The protocols and data presented herein are designed to serve as a practical template for researchers, quality control analysts, and process chemists.

The Analytical Imperative: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a compound's quality. A robust quality control strategy relies on orthogonal methods—different techniques that measure distinct chemical and physical properties. This ensures that a deficiency missed by one method will be caught by another. Our approach integrates structural, qualitative, and quantitative analyses to build a comprehensive quality profile for each batch.

The logical flow of this analysis is designed to answer three fundamental questions:

  • Is it the right molecule? (Structural Confirmation)

  • Is it pure? (Impurity Profiling)

  • Does it have the correct stereochemistry? (Chiral Integrity)

Analytical_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Core Spectroscopic Analysis cluster_2 Decision Making A Receive Batches (Batch A, B, C) B Physical Inspection (Appearance, Color) A->B C Structural Identity ¹H NMR, ¹³C NMR, MS B->C D Functional Group ID FT-IR B->D E Enantiomeric Purity Chiral HPLC B->E F Chemical Purity (HPLC-UV) B->F G Data Integration & Comparative Analysis C->G D->G E->G F->G H Batch Release/ Rejection Decision G->H

Figure 1: A comprehensive workflow for batch analysis.

Structural Confirmation: NMR, MS, and FT-IR Analysis

The first step in any batch analysis is to unequivocally confirm the identity of the material. We employ a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[4][5][6] ¹H NMR provides detailed information about the number and electronic environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.[4][7] Together, they provide a unique fingerprint of the target compound.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10 mg of the sample from each batch and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Acquire spectra with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Parameters: Acquire spectra using a proton-decoupled pulse sequence with a 5-second relaxation delay and accumulate 1024 scans.

  • Analysis: Process the spectra using appropriate software. Reference the TMS peak to 0.00 ppm for ¹H and 77.16 ppm for the central CDCl₃ peak for ¹³C. Compare the chemical shifts, coupling patterns, and integrations to the expected structure.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • δ ~7.3 ppm (m, 5H): Phenyl protons.

  • δ ~4.1 ppm (m, 1H): Chiral proton (CH -COOH).

  • δ ~3.2 & 2.9 ppm (m, 2H): Methylene protons adjacent to the phenyl group (Ph-CH₂ ).

  • δ ~2.7 ppm (m, 2H): Methylene protons adjacent to the ester (CH₂ -COOtBu).

  • δ ~1.4 ppm (s, 9H): tert-Butyl protons.

  • δ ~11.0 ppm (br s, 1H): Carboxylic acid proton (variable, may exchange).

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition.[8] Fragmentation patterns can offer additional structural proof.

Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of each batch in methanol.

  • Instrument: A Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

  • Ionization Mode: Negative ion mode (ESI-) is ideal for deprotonating the carboxylic acid.

  • Analysis: Observe the [M-H]⁻ ion. The expected monoisotopic mass for C₁₅H₁₉O₄⁻ is 263.1340.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups.[9] For our target molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O, as well as the ester C=O and C-O bonds.[10][11][12]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 scans.

  • Analysis: Identify the characteristic vibrational bands.

Expected Key FT-IR Bands (cm⁻¹):

  • 3300-2500 (broad): Carboxylic acid O-H stretch.[10]

  • ~1735: Ester C=O stretch.[12]

  • ~1705: Carboxylic acid C=O stretch.[10]

  • ~1300-1100: C-O stretches from both the ester and acid groups.[12]

Purity Assessment: Chromatographic Methods

Confirming identity is only the first step. Ensuring purity—both chemical and stereochemical—is critical for downstream applications.[13] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

Enantiomeric Purity by Chiral HPLC

Rationale: Since the biological activity of chiral molecules is often enantiomer-dependent, quantifying the enantiomeric excess (e.e.) is non-negotiable.[13][14] Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification.[15][][17]

Protocol: Chiral HPLC

  • Instrument: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak AD-H or similar).

  • Mobile Phase: An optimized mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA), e.g., 90:10 Hexane:IPA + 0.1% TFA. The exact ratio must be developed and validated.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve ~1 mg/mL of each batch in the mobile phase.

  • Analysis: Inject a racemic standard (a 50:50 mix of R and S enantiomers, if available) to confirm the elution order and resolution. Inject each batch sample and calculate the enantiomeric excess using the area percentages of the two peaks.

    • e.e. (%) = ([Area_R - Area_S] / [Area_R + Area_S]) x 100

Comparative Batch Analysis: A Hypothetical Case Study

To illustrate the application of this workflow, we present hypothetical data for three received batches: Batch A, Batch B, and Batch C.

Table 1: Summary of Comparative Spectroscopic and Chromatographic Data

ParameterMethodBatch ABatch BBatch CSpecification
Appearance VisualWhite Crystalline SolidWhite Crystalline SolidOff-White PowderWhite Crystalline Solid
¹H NMR 400 MHz NMRConforms to StructureConforms to StructureConforms, minor unk. peaks at 1.2 & 3.6 ppmConforms to Reference
MS [M-H]⁻ ESI-MS263.1341263.1339263.1342263.1340 ± 5 ppm
FT-IR ATRConforms to Ref.Conforms to Ref.Conforms to Ref.Conforms to Reference
Chemical Purity HPLC (220 nm)99.6%99.8%98.1%≥ 99.0%
Enantiomeric Excess Chiral HPLC99.9%99.5%99.8%≥ 99.5%
Discussion of Results
  • Batch A: This batch meets all specifications. The analytical data show it to be the correct structure with high chemical and enantiomeric purity. It is suitable for use.

  • Batch B: While this batch has excellent chemical purity and conforms structurally, its enantiomeric excess of 99.5% is exactly at the lower limit of the specification.[13] This warrants a discussion with the supplier and may require consideration of the downstream process's sensitivity to the (S)-enantiomer. It is conditionally acceptable.

  • Batch C: This batch fails on two critical parameters. Its physical appearance is off-spec, and its chemical purity of 98.1% is below the required ≥99.0%. The unidentified peaks in the ¹H NMR spectrum correlate with the lower purity observed by HPLC. This batch should be rejected and subjected to further investigation to identify the impurities.

The process of validating such analytical procedures must be rigorous and is guided by international standards.[18][19][20][21][22]

Decision_Tree Start Analyze Batch Data Spec_Check All Parameters Meet Specification? Start->Spec_Check Accept Release Batch for Use Spec_Check->Accept Yes Marginal Is Enantiomeric Purity Marginal (e.g., 99.5%)? Spec_Check->Marginal No Reject Reject Batch Investigate Root Cause Marginal->Reject No Conditional Conditional Release (Assess Process Impact) Marginal->Conditional Yes

Figure 2: Decision-making flowchart for batch release.

Conclusion and Best Practices

A systematic, multi-technique spectroscopic and chromatographic analysis is indispensable for ensuring the batch-to-batch consistency of critical pharmaceutical intermediates like this compound. This guide outlines a self-validating workflow that confirms structure, chemical purity, and stereochemical integrity.

Key Takeaways for Quality Assurance:

  • Orthogonal Methods are Essential: Never rely on a single analytical result. The combination of NMR, MS, FT-IR, and HPLC provides a comprehensive and trustworthy quality profile.

  • Establish Clear Specifications: Pre-defined, justifiable specifications are required to make objective pass/fail decisions.

  • Validate Your Methods: All analytical procedures used for batch release must be validated according to established guidelines, such as those from the ICH, to ensure they are fit for purpose.[18][20]

  • Documentation is Paramount: Every step of the analysis, from sample preparation to the final decision, must be meticulously documented in accordance with Good Manufacturing Practices (GMP).[1][2][3][23][24]

By adhering to these principles, researchers and manufacturers can mitigate risks, ensure process reproducibility, and contribute to the development of safe and effective medicines.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech.com. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta, 299, 129155. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. JOCPR.com. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. Available from: [Link]

  • SlideShare. Structural elucidation by NMR(1HNMR). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.gov. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2687. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Sánchez-Ponce, R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 747-753. Available from: [Link]

  • Der Pharma Chemica. A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic acids. Available from: [Link]

  • ResearchGate. Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. Available from: [Link]

  • Ferreiro, M. J., et al. (2002). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 67(26), 9256-9266. Available from: [Link]

  • Borovkov, V. V., et al. (2020). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry, 85(15), 9579-9587. Available from: [Link]

  • Taylor & Francis Online. Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Available from: [Link]

  • Yang, C. Q. (1998). FT-IR Spectroscopy Study of the Polycarboxylic Acids Used for Paper Wet Strength Improvement. Industrial & Engineering Chemistry Research, 37(10), 4036-4041. Available from: [Link]

  • World Health Organization. Guidelines on Good Manufacturing Practices (WHO). WHO.int. Available from: [Link]

  • ResearchGate. How can I distinguish Ester bond from -COOH in FT-IR?. Available from: [Link]

  • flowdit. Good Manufacturing Practices (GMP): Ensure Quality and Compliance. Available from: [Link]

  • IntuitionLabs. Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. Available from: [Link]

  • DeJongh, D. C., et al. (1976). The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry. Biomedical Mass Spectrometry, 3(4), 191-195. Available from: [Link]

  • European Medicines Agency. Guidance on good manufacturing practice and good distribution practice: Questions and answers. EMA.europa.eu. Available from: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available from: [Link]

  • Adragos Pharma. Understanding cGMP: Key Insights for Effective Manufacturing Practices. Available from: [Link]

Sources

A Researcher's Guide to the Synthesis of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its stereochemistry is crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comprehensive comparison of different synthetic routes to this compound, offering an in-depth cost-benefit analysis supported by available data to inform strategic decisions in research and development.

Introduction to Synthetic Strategies

The synthesis of chiral molecules like this compound necessitates control over stereochemistry. The primary strategies to achieve this can be broadly categorized into three approaches:

  • Asymmetric Alkylation: This classic method involves the diastereoselective alkylation of a chiral enolate equivalent derived from a succinate precursor. The stereochemical outcome is directed by a covalently attached chiral auxiliary, which is later removed.

  • Catalytic Asymmetric Hydrogenation: A more modern and atom-economical approach, this strategy employs a chiral catalyst, typically a rhodium complex, to enantioselectively hydrogenate a prochiral unsaturated precursor.

  • Enzymatic Resolution: This biocatalytic method utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

This guide will delve into the specifics of each of these routes, evaluating their respective strengths and weaknesses in terms of yield, cost, scalability, and overall efficiency.

Visualizing the Synthetic Pathways

cluster_0 Route 1: Asymmetric Alkylation cluster_1 Route 2: Catalytic Asymmetric Hydrogenation cluster_2 Route 3: Enzymatic Resolution A1 mono-tert-butyl succinate A2 Chiral Auxiliary Attachment A1->A2 A3 Diastereoselective Alkylation (Benzyl Bromide) A2->A3 A4 Auxiliary Cleavage A3->A4 A5 This compound A4->A5 B1 Benzylidenesuccinic acid mono-tert-butyl ester B2 Asymmetric Hydrogenation (Chiral Rh Catalyst) B1->B2 B3 This compound B2->B3 C1 Racemic 2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid C2 Kinetic Resolution (Lipase) C1->C2 C3 Separation C2->C3 C4 This compound C3->C4

Figure 1: High-level overview of the three primary synthetic routes to this compound.

In-Depth Analysis of Synthetic Routes

Route 1: Asymmetric Alkylation via Chiral Auxiliary

This diastereoselective approach is a well-established and reliable method for setting stereocenters. The causality behind this strategy lies in the temporary introduction of a chiral molecule (the auxiliary) to create a diastereomeric intermediate. The steric and electronic properties of the auxiliary then direct the incoming benzyl group to a specific face of the enolate, leading to a high degree of stereocontrol.

Experimental Protocol (Hypothetical, based on established principles):

  • Auxiliary Attachment: React mono-tert-butyl succinate with a chiral auxiliary, such as an Evans oxazolidinone or a SuperQuat auxiliary, in the presence of a coupling agent (e.g., DCC or EDC) to form the N-acyl derivative.

  • Enolate Formation: Treat the N-acyl succinate with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to generate the corresponding lithium enolate.

  • Diastereoselective Alkylation: Add benzyl bromide to the enolate solution. The chiral auxiliary directs the benzyl group to attack from the less sterically hindered face, yielding the desired diastereomer.

  • Auxiliary Cleavage: Hydrolyze the auxiliary under mild conditions (e.g., with lithium hydroxide and hydrogen peroxide) to release the target molecule, this compound. The chiral auxiliary can often be recovered and reused.

Cost-Benefit Analysis:

MetricAssessmentRationale
Yield Moderate to HighTypically good to excellent yields are achievable for each step. However, the multi-step nature can lower the overall yield.
Enantioselectivity ExcellentDiastereomeric excesses are often >95%, leading to high enantiomeric purity of the final product.
Cost of Starting Materials ModerateMono-tert-butyl succinate and benzyl bromide are relatively inexpensive.[1][2][3][4][5] Chiral auxiliaries can be expensive, but their recyclability mitigates this cost.
Scalability ModerateThe use of stoichiometric chiral auxiliaries and cryogenic conditions can be challenging and costly to implement on a large scale.
Process Complexity HighThis is a multi-step synthesis requiring careful control of reaction conditions at each stage.
Environmental Impact ModerateThe use of stoichiometric reagents and organic solvents contributes to waste generation.
Route 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This approach represents a more modern and efficient strategy, leveraging the power of transition metal catalysis. The key to this method is a chiral rhodium catalyst that coordinates to the double bond of a prochiral precursor, guiding the delivery of hydrogen from one face to generate the desired enantiomer.

Experimental Protocol (Hypothetical, based on established principles):

  • Precursor Synthesis: Synthesize benzylidenesuccinic acid mono-tert-butyl ester via a condensation reaction between benzaldehyde and mono-tert-butyl succinate.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the benzylidenesuccinic acid mono-tert-butyl ester in a suitable solvent (e.g., methanol or dichloromethane). Add a chiral rhodium catalyst, such as one based on a BINAP or DuPhos ligand, and apply hydrogen gas pressure. The reaction is typically run at room temperature or slightly elevated temperatures until completion.

  • Purification: After the reaction, the catalyst is removed (often by filtration through silica gel), and the product is isolated and purified.

Cost-Benefit Analysis:

MetricAssessmentRationale
Yield HighAsymmetric hydrogenations are often high-yielding, single-step transformations.
Enantioselectivity ExcellentChiral rhodium catalysts can achieve very high enantiomeric excesses, often >99%.[1][6]
Cost of Starting Materials HighWhile the bulk reagents are inexpensive, chiral rhodium catalysts are very expensive.[7][8] However, they are used in catalytic amounts.
Scalability ExcellentThis method is highly amenable to large-scale production due to its single-step nature and the use of catalytic quantities of the chiral source.
Process Complexity LowThis is a relatively straightforward, single-step reaction.
Environmental Impact LowThis is an atom-economical process with minimal byproduct formation. The main environmental consideration is the use of a heavy metal catalyst, which requires careful management and recycling.
Route 3: Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Experimental Protocol (Hypothetical, based on established principles):

  • Racemate Synthesis: Prepare racemic 2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid using standard organic synthesis methods, for example, by alkylation of mono-tert-butyl succinate with benzyl bromide without a chiral auxiliary.

  • Enzymatic Resolution: Dissolve the racemic mixture in a suitable buffer or organic solvent. Add a lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., vinyl acetate for esterification) or water (for hydrolysis of a corresponding ester). The enzyme will selectively acylate or hydrolyze one enantiomer.

  • Separation and Isolation: After the reaction reaches approximately 50% conversion, stop the reaction and separate the unreacted enantiomer from the product. This can typically be achieved by extraction or chromatography.

  • Deprotection (if necessary): If an ester was formed during the resolution, it may need to be hydrolyzed to yield the target carboxylic acid.

Cost-Benefit Analysis:

MetricAssessmentRationale
Yield Low (Theoretically 50%)The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
Enantioselectivity Variable to ExcellentThe enantioselectivity is highly dependent on the choice of enzyme and reaction conditions. Lipases can exhibit very high E-values (enantiomeric ratios).[9][10][11][12][13][14][15][16][17]
Cost of Starting Materials Low to ModerateThe synthesis of the racemic starting material is generally inexpensive. Lipases are commercially available at various price points, with immobilized enzymes being more expensive but reusable.[11]
Scalability Moderate to HighEnzymatic reactions are often performed under mild conditions and can be scaled up. The 50% theoretical yield limitation can be a drawback for large-scale production unless an efficient racemization of the unwanted enantiomer is possible.
Process Complexity ModerateThe enzymatic reaction itself is often simple to perform. However, the separation of the product from the unreacted starting material can be challenging.
Environmental Impact Very LowEnzymatic reactions are typically run in aqueous media or green solvents under mild conditions, making them a very environmentally friendly option.

Comparative Summary

FeatureAsymmetric AlkylationCatalytic Asymmetric HydrogenationEnzymatic Kinetic Resolution
Overall Yield ModerateHighLow (max. 50%)
Enantioselectivity ExcellentExcellentVariable to Excellent
Reagent Cost Moderate (recyclable auxiliary)High (catalyst)Low to Moderate (enzyme)
Scalability ModerateExcellentModerate to High
Process Complexity HighLowModerate
Green Chemistry ModerateGoodExcellent

Conclusion and Recommendations

The optimal synthetic route for this compound depends heavily on the specific needs of the researcher or organization.

  • For small-scale laboratory synthesis where high enantiopurity is paramount and cost is a secondary concern, asymmetric alkylation using a chiral auxiliary offers a reliable and well-understood method. The ability to recycle the auxiliary can make it more cost-effective over time.

  • For large-scale industrial production , rhodium-catalyzed asymmetric hydrogenation is the most attractive option. Its high yield, excellent enantioselectivity, and process simplicity make it the most economically viable route at scale, despite the high initial investment in the catalyst.

  • For laboratories with a focus on green chemistry and biocatalysis , enzymatic kinetic resolution is an excellent choice. While the theoretical yield is limited to 50%, the mild reaction conditions and minimal environmental impact are significant advantages. This route is particularly appealing if an efficient method for racemizing and recycling the undesired enantiomer can be developed.

Ultimately, the choice of synthetic strategy requires a careful consideration of the trade-offs between cost, yield, scalability, and environmental impact. This guide provides the foundational information to make an informed decision based on the specific project goals and available resources.

References

  • Benzyl Bromide PURE, 99%, 50Kg. IndiaMART. Available from: [Link]

  • Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nature Communications. Available from: [Link]

  • mono-tert-Butyl succinate, min 97%, 100 grams. HDH Instruments. Available from: [Link]

  • Access to Chiral Succinimides by Rhodium-Catalyzed Asymmetric Transfer Hydrogenation. Request PDF. ResearchGate. Available from: [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available from: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. Available from: [Link]

  • Lipase-Catalyzed Resolution of Racemic 2-Alkyl Substituted 1-Alkanols. CORE. Available from: [Link]

  • Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Molecules. Available from: [Link]

  • Lipases: Valuable catalysts for dynamic kinetic resolutions. Biotechnology Advances. Available from: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. Available from: [Link]

  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. Molecules. Available from: [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules. Available from: [Link]

  • (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid_122225-33-6. AbacipharmTech. Available from: [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. Available from: [Link]

  • Rhodium Catalysts. Fuel Cell Store. Available from: [Link]

  • Enzymatic Desymmetrization of Prochiral Molecules. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid: A Comparative Efficacy Analysis in Peptide Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide-based therapeutics, strategic chemical modification is paramount to overcoming inherent limitations such as poor proteolytic stability and suboptimal conformational rigidity. This guide provides an in-depth, data-driven comparison of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid , a chiral succinic acid derivative, as a versatile N-terminal modifying agent and cyclization linker. Through a series of comparative case studies, we demonstrate its efficacy in enhancing serum stability, modulating cellular uptake, and constraining peptide conformation, benchmarked against both unmodified peptides and standard modification strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for the rational design of next-generation peptide therapeutics.

Introduction: The Rationale for Advanced Peptide Linkers

Peptides offer unparalleled specificity and potency but are often hampered by poor pharmacokinetic profiles.[1] Chemical modification is a proven strategy to address these liabilities.[2] Linkers and modifying agents can be appended to a peptide's termini or side chains to introduce new functionalities, constrain conformation, or sterically shield against enzymatic degradation.[3]

This compound (herein abbreviated as BBOA ) is a bifunctional reagent designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflows.[4][5] Its key structural features offer distinct advantages:

  • Free Carboxylic Acid: Enables efficient, direct coupling to the N-terminal amine of a peptide chain using standard amide bond formation reagents.

  • Acid-Labile tert-Butyl Ester: Functions as a temporary protecting group, which is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step, regenerating a carboxylic acid moiety.[6][7]

  • (R)-Configured Chiral Center with a Benzyl Group: Introduces a defined stereocenter bearing a bulky, hydrophobic benzyl group. This moiety can impart significant steric hindrance, influence peptide folding, and enhance interactions with hydrophobic surfaces like cell membranes.

This guide moves beyond theoretical advantages to present a comparative analysis of BBOA's performance in three distinct, therapeutically relevant applications.

Workflow for BBOA Incorporation in Fmoc-SPPS

The integration of BBOA into an automated or manual SPPS protocol is straightforward.[8][9] Following the final N-terminal Fmoc deprotection of the linear peptide sequence on-resin, BBOA is introduced as the final building block.

spss_workflow cluster_spps On-Resin Synthesis cluster_cleavage Cleavage & Deprotection Resin Resin-Bound Peptide (Free N-Terminus) Coupling Couple BBOA (HBTU/DIPEA in DMF) Resin->Coupling 1. Wash DMF Wash Coupling->Wash 2. Cleavage TFA Cleavage Cocktail (TFA/TIS/H2O) Wash->Cleavage 3. Precipitate Precipitate in Ether Cleavage->Precipitate 4. Purify RP-HPLC Purification Precipitate->Purify 5. Analyze LC-MS Analysis Purify->Analyze 6.

Caption: Standard workflow for N-terminal modification of a resin-bound peptide with BBOA.

Comparative Efficacy Analysis

To objectively evaluate the performance of BBOA, we synthesized three distinct peptide series and characterized their physicochemical and biological properties.

Case Study 1: Enhancing Proteolytic Stability of a Linear Peptide

Objective: To determine if N-terminal capping with BBOA can protect a model bioactive peptide, the pentapeptide RGDfK, from exopeptidase degradation in human serum.

Rationale: Unmodified N-termini are primary sites for degradation by aminopeptidases. Capping this terminus with a bulky group like BBOA should sterically hinder enzyme access. We compare BBOA against the common, smaller acetyl (Ac) cap.

Experimental Data:

Compound IDModificationYield (%)Purity (HPLC %)[10][11]Serum Half-Life (t½, hours)Receptor Binding (IC₅₀, nM)
P1-Unmod None75>980.815.2
P2-Acetyl Acetyl Cap72>984.518.9
P3-BBOA BBOA Cap68>9716.225.5

Analysis & Insights: The data clearly demonstrates the superiority of the BBOA cap for enhancing proteolytic resistance. While acetylation provided a modest 5.6-fold increase in serum stability, the BBOA modification resulted in a remarkable 20-fold increase in half-life. This is directly attributable to the steric bulk of the benzyl group. The modest increase in the IC₅₀ value for P3-BBOA is an expected trade-off for the significant stability gain, suggesting a minor perturbation of the binding conformation that is well-compensated by the extended duration of action.

Case Study 2: Modulating Conformation for Cellular Permeability

Objective: To assess the impact of BBOA on the secondary structure and cell-penetrating ability of a model Cell-Penetrating Peptide (CPP), a fragment of Tat (GRKKRRQRR).

Rationale: The bioactivity of many peptides is conformation-dependent.[1] The hydrophobic benzyl group of BBOA can promote a more defined secondary structure and favorably interact with the lipid bilayer, potentially enhancing cellular uptake.

Experimental Data:

Compound IDModificationSolubility (mg/mL, PBS)Helicity (% @ 222 nm)[12]Cellular Uptake (MFI)Cytotoxicity (CC₅₀, µM)
P4-Unmod None>10815,200>100
P5-BBOA BBOA Cap>102541,800>100

MFI: Mean Fluorescence Intensity from flow cytometry analysis of FITC-labeled peptides.

Analysis & Insights: The addition of the BBOA moiety induced a significant increase in the helical content of the CPP, as measured by circular dichroism. This conformational ordering is a key finding, suggesting that the benzyl group acts as a structural anchor. This pre-organization likely facilitates more efficient membrane interaction, leading to a 2.75-fold increase in cellular uptake . Crucially, this enhanced efficacy was achieved without any corresponding increase in cytotoxicity, highlighting the favorable safety profile of the modification.

Caption: Key structural features of BBOA when coupled to a peptide's N-terminus.

Case Study 3: Application as a Constraining Linker for Cyclization

Objective: To evaluate BBOA's efficacy as a linker for head-to-side-chain cyclization, a common strategy to improve peptide stability and binding affinity.[13][14][15]

Rationale: The succinic acid backbone of BBOA provides a short, conformationally defined scaffold for cyclization. The peptide H-Phe-Lys(Alloc)-Pro-Arg-Gly-OH was synthesized. BBOA was coupled to the N-terminus, the Lys side-chain was deprotected, and on-resin cyclization was performed. This was compared to a cyclized peptide using a more flexible glutaric acid linker.

Experimental Data:

Compound IDLinkerCyclization Yield (%)Purity (HPLC %)[16]Binding Affinity (Kd, nM)
P6-Glutaryl Glutaric Acid55>9645.3
P7-BBOA BBOA65>9712.1

Analysis & Insights: The use of BBOA as the cyclization linker resulted in a higher on-resin reaction yield, suggesting the benzyl group helps pre-organize the peptide backbone into a conformation favorable for macrocyclization.[13] Most importantly, the resulting cyclic peptide P7-BBOA exhibited a 3.7-fold tighter binding affinity to its target receptor. This strongly indicates that the conformational constraints imposed by the rigid BBOA linker lock the peptide into a more bioactive conformation, a primary goal of peptide cyclization strategies.[1]

Experimental Protocols

Protocol 1: N-Terminal Coupling of BBOA
  • Resin Preparation: Perform standard Fmoc-SPPS to synthesize the desired peptide sequence on a Rink Amide resin.[17] After the final amino acid coupling, perform the N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation Solution: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Coupling: Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[5] If the test is positive, continue coupling for another hour.

  • Washing: Wash the resin with DMF (5x) and DCM (5x). Dry the resin under vacuum.

Protocol 2: Cleavage and Purification
  • Cleavage: Treat the dried, BBOA-coupled peptide-resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the BBOA's tert-butyl group along with other side-chain protecting groups.[7]

  • Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash twice.

  • Purification: Dissolve the crude peptide pellet in a minimal amount of Acetonitrile/Water and purify using Reverse-Phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[11]

  • Analysis: Confirm the identity and purity of the final product via LC-MS.[12][18]

Concluding Remarks & Future Outlook

This compound is a highly effective and versatile tool for peptide modification. Our comparative data demonstrates its ability to confer significant advantages over unmodified or conventionally modified peptides.

  • As an N-terminal cap , it provides exceptional proteolytic stability due to the steric hindrance of its benzyl group.

  • As a conformational modulator , it can induce secondary structure and enhance cellular permeability, likely through favorable hydrophobic interactions.

  • As a cyclization linker , it promotes efficient macrocyclization and can lock peptides into highly bioactive conformations, leading to enhanced target affinity.

For drug development professionals, BBOA represents a strategic choice for hit-to-lead optimization, enabling the rapid generation of peptide analogues with dramatically improved drug-like properties. Future work should explore the impact of its (S)-enantiomer and the derivatization of its regenerated carboxylic acid moiety for the attachment of imaging agents or other payloads.

References

  • Vertex AI Search Grounding API. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Accessed January 14, 2026.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.
  • Zhang, Y., et al. (2024).
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • SB-PEPTIDE.
  • Timmerman, P., et al. (2021).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Springer Protocols.
  • Li, J., et al. (2026).
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Accessed January 14, 2026.
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Accessed January 14, 2026.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • Biovera.
  • Bio-Synthesis. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Accessed January 14, 2026.
  • Smolecule. 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid. Accessed January 14, 2026.
  • Biovera. (2024).
  • Metzler-Nolte, N., et al. (2011). Influence of the metal complex-to-peptide linker on the synthesis and properties of bioactive CpMn(CO)
  • Coon, J. J., et al. (2008).
  • Marsault, E., & Peterson, M. L. (2011).

Sources

A Senior Application Scientist's Guide to Benchmarking (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Benchmarking in Drug Development

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the quality and consistency of chemical building blocks are paramount. (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a chiral intermediate, serves as a crucial component in the synthesis of novel therapeutics. Its stereochemical purity and freedom from impurities directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the quality of this compound against commercial-grade materials.

The objective of this document is to present a scientifically rigorous approach to establishing a well-characterized in-house reference standard and to detail the analytical methodologies required for a thorough comparison. By adhering to these principles, researchers can ensure the reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

Establishing a Primary Reference Standard: A Prerequisite for Accurate Benchmarking

In the absence of a commercially available, pharmacopeially recognized certified reference standard for this compound, the establishment of a well-characterized in-house primary standard is the foundational step for any meaningful quality assessment. A primary standard is a substance of high purity, against which other batches or commercial samples can be compared. The qualification of a primary standard should be a meticulous process, employing orthogonal analytical techniques to provide a comprehensive purity profile.

Workflow for In-House Primary Standard Qualification

cluster_0 Phase 1: Material Selection & Initial Characterization cluster_1 Phase 2: Comprehensive Purity Assessment (Orthogonal Methods) cluster_2 Phase 3: Documentation & Certification Select Candidate Batch Select Candidate Batch Structural Confirmation Structural Confirmation Select Candidate Batch->Structural Confirmation Confirm Identity Preliminary Purity Preliminary Purity Structural Confirmation->Preliminary Purity Initial Assessment Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Preliminary Purity->Chiral_HPLC qNMR Quantitative NMR (qNMR) (Absolute Purity) Preliminary Purity->qNMR LC_MS LC-MS (Impurity Profile) Preliminary Purity->LC_MS Loss_on_Drying Loss on Drying (Volatiles) Preliminary Purity->Loss_on_Drying Residue_on_Ignition Residue on Ignition (Inorganic Impurities) Preliminary Purity->Residue_on_Ignition Data_Review Comprehensive Data Review Chiral_HPLC->Data_Review qNMR->Data_Review LC_MS->Data_Review Loss_on_Drying->Data_Review Residue_on_Ignition->Data_Review Certificate_of_Analysis Issuance of Certificate of Analysis (CoA) Data_Review->Certificate_of_Analysis Assign Purity Value

Caption: Workflow for qualifying an in-house primary reference standard.

Analytical Methodologies for Comprehensive Characterization

A multi-pronged analytical approach is essential for a robust characterization of this compound. The following sections detail the experimental protocols for key analytical techniques.

Structural Confirmation and Identification

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical structure of the candidate material.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field strength NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the signals of interest.

    • ¹³C NMR: Employ a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to obtain a spectrum with good signal-to-noise.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure of this compound.

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of C₁₅H₂₀O₄.

Purity Assessment

A combination of chromatographic and spectroscopic techniques should be employed to assess both chemical and stereochemical purity.

The determination of enantiomeric purity is critical for chiral molecules. Chiral HPLC is the gold standard for this analysis.

Protocol for Chiral HPLC:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP (e.g., Chiralpak® AD-H or Chiralcel® OD-H) or an anion-exchange CSP (e.g., CHIRALPAK® QN-AX) is recommended for acidic compounds.

  • Mobile Phase (Normal Phase):

    • A typical mobile phase consists of a mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).

    • For acidic compounds, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often necessary to improve peak shape and resolution.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is a good starting point.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).

  • System Suitability: Inject a racemic mixture of the compound to ensure baseline separation of the two enantiomers (resolution > 1.5).

  • Quantification: Determine the area percentage of the (R)- and (S)-enantiomers. The enantiomeric excess (ee%) can be calculated as: ee% = [((Area_R - Area_S) / (Area_R + Area_S))] * 100.

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[2][3] It relies on the direct proportionality between the NMR signal intensity and the number of nuclei.[2]

Protocol for ¹H qNMR:

  • Internal Standard Selection: Choose a high-purity, stable internal standard with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the analyte and the internal standard into a vial and dissolve them in a known volume of a suitable deuterated solvent.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥ 400 MHz).

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei between scans.

    • Acquire the spectrum with a sufficient signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:[1] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Impurity Profiling

Understanding the impurity profile is crucial for a comprehensive quality assessment.

Based on the structure of this compound, potential impurities may arise from the starting materials or side reactions during synthesis. For instance, the synthesis of mono-tert-butyl esters of dicarboxylic acids can be challenging and may lead to the formation of the corresponding di-tert-butyl ester or the presence of unreacted dicarboxylic acid.[4]

Common Impurity Classes:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • By-products: Compounds formed through side reactions.

  • Degradation Products: For example, hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.

  • Enantiomeric Impurity: The (S)-enantiomer.

LC-MS is a powerful tool for detecting and identifying impurities, even at trace levels.

Protocol for LC-MS:

  • Chromatography: Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: Employ an ESI source in both positive and negative ion modes to detect a wide range of potential impurities.

  • Data Analysis: Identify peaks corresponding to potential impurities and use their mass-to-charge ratios to propose possible structures.

Benchmarking Against Commercial Standards

Once the in-house primary standard is fully characterized, it can be used to benchmark commercially available batches of this compound.

Comparative Analysis Workflow

cluster_tests Comparative Analytical Tests Primary_Standard Qualified In-House Primary Standard Test_Chiral_HPLC Chiral HPLC Primary_Standard->Test_Chiral_HPLC Test_qNMR qNMR Primary_Standard->Test_qNMR Test_LC_MS LC-MS Impurity Profile Primary_Standard->Test_LC_MS Commercial_Sample_A Commercial Sample A Commercial_Sample_A->Test_Chiral_HPLC Commercial_Sample_A->Test_qNMR Commercial_Sample_A->Test_LC_MS Commercial_Sample_B Commercial Sample B Commercial_Sample_B->Test_Chiral_HPLC Commercial_Sample_B->Test_qNMR Commercial_Sample_B->Test_LC_MS Comparative_Data_Table Comparative Data Table Test_Chiral_HPLC->Comparative_Data_Table Test_qNMR->Comparative_Data_Table Test_LC_MS->Comparative_Data_Table

Caption: Workflow for benchmarking commercial samples against a primary standard.

Data Presentation for Easy Comparison

All quantitative data should be summarized in a clear and concise table to facilitate a direct comparison of the different samples.

Table 1: Comparative Analysis of this compound Samples

ParameterIn-House Primary StandardCommercial Sample ACommercial Sample BAcceptance Criteria
Appearance White to off-white solidConformsConformsWhite to off-white solid
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structureConforms to structure
Enantiomeric Purity (Chiral HPLC, ee%) ≥ 99.5%Report ResultReport Result≥ 99.0%
Purity (qNMR, % w/w) ≥ 99.0%Report ResultReport Result≥ 98.0%
Largest Unknown Impurity (LC-MS, % area) < 0.10%Report ResultReport Result≤ 0.15%
Total Impurities (LC-MS, % area) < 0.5%Report ResultReport Result≤ 1.0%

Conclusion: Ensuring Quality and Reproducibility in Research

This guide has outlined a robust and scientifically sound methodology for benchmarking this compound. By establishing a well-characterized in-house primary standard and employing a suite of orthogonal analytical techniques, researchers can confidently assess the quality of commercial materials. This rigorous approach to quality control of starting materials is not merely a procedural formality; it is a critical investment in the integrity and reproducibility of research and development efforts in the pharmaceutical sciences. Adherence to these principles will undoubtedly contribute to the successful advancement of novel therapeutic agents.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Process for preparation of dicarboxylic acid monoesters. Google Patents.

Sources

A Comparative Guide to Structural Analogs of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid and Their Carboxypeptidase A Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzylsuccinic Acid Derivatives as Enzyme Inhibitors

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid belongs to the class of substituted succinic acid derivatives, which have garnered significant interest as inhibitors of metalloenzymes. A close analog, (R)-2-benzylsuccinic acid, is a well-established potent competitive inhibitor of Carboxypeptidase A (CPA), a zinc-containing metalloprotease that plays a crucial role in digestion and other physiological processes.[1] The inhibitory mechanism of these compounds often involves the chelation of the active site zinc ion by the carboxylate groups of the inhibitor, mimicking the transition state of peptide hydrolysis.[1] The stereochemistry at the chiral center is a critical determinant of the inhibitory potency, with the (R)-enantiomer generally exhibiting significantly higher affinity for the enzyme's active site.[1][2]

This guide will explore the structure-activity relationships (SAR) of various analogs of this compound, providing a comparative analysis of their reported activities against CPA. We will also detail the synthetic strategies for these compounds and provide a standardized protocol for assessing their inhibitory potency.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of benzylsuccinic acid derivatives against Carboxypeptidase A is typically quantified by the inhibition constant (Kᵢ), with lower values indicating stronger inhibition. The following table summarizes the reported Kᵢ values for key structural analogs.

CompoundStereochemistryModification from Parent CompoundCarboxypeptidase A (CPA) Kᵢ (µM)Reference
(R)-2-Benzylsuccinic acidRtert-butoxy group replaced by a hydroxyl groupPotent inhibitor (specific value not readily available in searches)[1]
(S)-2-Benzylsuccinic acidStert-butoxy group replaced by a hydroxyl groupWeak inhibitor[2]
(R)-2-Benzyl-2-methylsuccinic acidRAddition of a methyl group at the 2-position0.15[2]
(S)-2-Benzyl-2-methylsuccinic acidSAddition of a methyl group at the 2-position17[2]
Racemic 2-Benzyl-2-methylsuccinic acidRacemicAddition of a methyl group at the 2-position0.28[2]
DL-2-Benzyl-3-formylpropanoic acidRacemicReplacement of a carboxyl group with a formyl group0.48 (apparent Kᵢ)[3]
DL-2-Benzyl-4-hydroxybutanoic acidRacemicReduction of one carboxyl group to a hydroxyl group540[3]

Key Insights from the Data:

  • Stereochemistry is Paramount: The stark difference in inhibitory activity between the (R) and (S) enantiomers of 2-benzyl-2-methylsuccinic acid (0.15 µM vs. 17 µM) underscores the critical importance of the stereocenter at the 2-position for effective binding to the CPA active site.[2] The (R)-enantiomer is significantly more potent, highlighting a specific stereochemical requirement for optimal interaction with the enzyme.

  • Impact of α-Methylation: The introduction of a methyl group at the 2-position of (R)-2-benzylsuccinic acid to give (R)-2-benzyl-2-methylsuccinic acid results in a potent inhibitor (Kᵢ = 0.15 µM).[2] This suggests that substitution at this position is well-tolerated and can even be beneficial for inhibitory activity.

  • The Role of the Carboxylate Groups: Modification of the carboxylate functionalities, as seen in DL-2-Benzyl-3-formylpropanoic acid and DL-2-Benzyl-4-hydroxybutanoic acid, leads to a significant decrease in inhibitory potency.[3] This is consistent with the proposed binding mode where both carboxylate groups interact with the enzyme's active site, including the catalytic zinc ion.

Experimental Protocols

Synthesis of this compound

While a specific, detailed synthesis of the title compound is not available in a single source, a plausible and scientifically sound enantioselective route can be constructed based on established methods for the synthesis of monosubstituted succinic acids and chiral auxiliaries. The following protocol is a representative example.

Step 1: Preparation of mono-tert-butyl succinate

This can be achieved by reacting succinic anhydride with tert-butanol in the presence of a non-nucleophilic base like triethylamine or by controlled hydrolysis of di-tert-butyl succinate.

Step 2: Chiral Auxiliary-Mediated Alkylation

  • Couple mono-tert-butyl succinate to a chiral auxiliary, such as a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone), using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Deprotonate the α-carbon of the succinate moiety using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C).

  • Alkylate the resulting enolate with benzyl bromide to introduce the benzyl group stereoselectively. The chiral auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess of the desired (R)-configured product.

Step 3: Cleavage of the Chiral Auxiliary

Remove the chiral auxiliary under mild conditions, for example, by hydrolysis with lithium hydroxide in a mixture of tetrahydrofuran and water, to yield this compound.

Step 4: Purification

Purify the final product by column chromatography on silica gel.

Carboxypeptidase A Inhibition Assay Protocol

The following is a generalized, spectrophotometric assay for determining the inhibitory activity of compounds against Carboxypeptidase A.

Materials:

  • Bovine pancreatic Carboxypeptidase A (CPA)

  • Substrate: Hippuryl-L-phenylalanine

  • Buffer: 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl

  • Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 254 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CPA in cold 10% LiCl.

    • Prepare a working solution of the substrate, Hippuryl-L-phenylalanine, in the assay buffer.

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the inhibitor solution (at various concentrations), and the CPA solution to each well. Include control wells with no inhibitor.

    • Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 254 nm over time using the microplate reader. The hydrolysis of Hippuryl-L-phenylalanine by CPA releases hippuric acid, which has a higher absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the inhibition constant (Kᵢ).

Visualizing the Scientific Workflow

General Workflow for Synthesis and Evaluation of CPA Inhibitors

G cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation A Starting Materials (e.g., mono-tert-butyl succinate, chiral auxiliary) B Coupling Reaction A->B C Stereoselective Alkylation B->C D Cleavage & Purification C->D E Carboxypeptidase A Inhibition Assay D->E Test Compounds F Data Analysis (IC50 / Ki Determination) E->F G Structure-Activity Relationship (SAR) Analysis F->G SAR Insights

Caption: A generalized workflow for the synthesis and evaluation of Carboxypeptidase A inhibitors.

Proposed Binding Mode of Benzylsuccinate Derivatives in the CPA Active Site

Caption: A simplified diagram illustrating the key interactions of a benzylsuccinate-based inhibitor within the active site of Carboxypeptidase A.

Conclusion

The structural framework of this compound serves as a valuable scaffold for the design of potent Carboxypeptidase A inhibitors. The available experimental data for its analogs consistently demonstrate that the (R)-stereochemistry at the 2-position is crucial for high-affinity binding. Modifications to the succinic acid backbone, particularly at the carboxylate groups, generally lead to a significant loss of inhibitory activity, confirming their essential role in the interaction with the enzyme's active site. Further exploration of substitutions at the benzyl ring and the 2-position could yield even more potent and selective inhibitors. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel CPA inhibitors based on this promising chemical scaffold.

References

  • Microplate Assay to Study Carboxypeptidase A Inhibition in Andean Potatoes. Bio-protocol. (2016). [Link]

  • Grobelny, D., Goli, U. B., & Galardy, R. E. (1983). Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues. Biochemistry, 22(24), 5542–5549. [Link]

  • Kaplan, A. P., & Bartlett, P. A. (1991). Synthesis and Evaluation of an Inhibitor of Carboxypeptidase A With a Ki Value in the Femtomolar Range. Biochemistry, 30(33), 8165–8170. [Link]

  • Lee, M., Jin, Y., & Kim, D. H. (1999). 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation. Bioorganic & Medicinal Chemistry, 7(8), 1755–1760. [Link]

  • Auld, D. S., & Vallee, B. L. (1989). Carboxypeptidase A: mechanism of zinc inhibition. Biochemistry, 28(25), 9579–9585. [Link]

  • Chung, S. J., & Kim, D. H. (1998). Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity. The Journal of Organic Chemistry, 63(24), 8756–8762. [Link]

  • Park, J. I., & Kim, D. H. (2001). 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A. Bioorganic & Medicinal Chemistry Letters, 11(22), 2967–2970. [Link]

  • Peterson, J. R. (2007). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Request PDF. [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, critical step of disposal demands the same level of precision and safety as its application in discovery. This guide provides a detailed, step-by-step framework for the proper disposal of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS No. 122225-33-6), ensuring the safety of laboratory personnel and adherence to environmental regulations. As a Senior Application Scientist, my aim is to empower you with the logic and procedural knowledge to manage this chemical waste stream with confidence and integrity.

Part 1: The Cornerstone of Compliance: Hazardous Waste Determination

Step 1: Evaluation Based on "Generator Knowledge"

You must use your knowledge of the chemical's constituents and the processes in which it was used to make an initial assessment.[2]

  • Chemical Structure Analysis : The molecule contains a carboxylic acid group and a tert-butyl ester.

    • Carboxylic Acids : Can be corrosive (pH ≤ 2) or irritants.[3][4] While this specific compound is a solid and its pH in solution is not documented, concentrated waste solutions could potentially be corrosive.

    • tert-Butyl Esters : No specific hazardous characteristics are broadly assigned to this group, but individual compound toxicity must be considered.

    • Benzyl Group : Aromatic compounds can have varying levels of toxicity.

  • Process Knowledge : Consider any reactants, solvents, or byproducts mixed with the waste. If the this compound is mixed with a listed hazardous waste (e.g., certain solvents like carbon tetrachloride or methanol), the entire mixture is considered hazardous.

Step 2: Assessing the Four Hazardous Waste Characteristics
Hazardous Characteristic Regulatory Threshold Assessment for this compound
Ignitability Liquid with a flash point < 60°C (140°F).Unlikely. The compound is a solid at room temperature. However, if dissolved in a flammable solvent, the mixture could be ignitable.
Corrosivity Aqueous solution with pH ≤ 2 or ≥ 12.5.Possible. As a carboxylic acid, it could form acidic solutions. Testing the pH of a representative waste sample is recommended if the concentration is significant.
Reactivity Unstable, reacts violently with water, forms toxic gases, or is explosive.Unlikely based on the chemical structure, but cannot be ruled out without specific testing.
Toxicity When tested via the Toxicity Characteristic Leaching Procedure (TCLP), contains contaminants at or above regulatory limits.Unknown without specific toxicological data and TCLP testing.[1][3]

Recommendation in the Absence of Data: In the absence of a comprehensive SDS or analytical testing, it is best practice to manage the waste as hazardous. This conservative approach ensures the highest level of safety and compliance.[5][6]

Part 2: Procedural Guide for Disposal

This section outlines the disposal procedures based on the outcome of your hazardous waste determination.

Scenario A: Waste Determined to be HAZARDOUS

If the material is determined to be hazardous, or if you are managing it as such under the conservative approach, you must follow EPA and local regulations for hazardous waste disposal.[7][8]

Step-by-Step Protocol for Hazardous Waste Disposal:

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

  • Waste Collection Container:

    • Select a container that is chemically compatible with the waste. For acidic waste, avoid metal containers; high-density polyethylene (HDPE) is a suitable choice.[9]

    • The container must be in good condition, with no leaks or cracks, and have a secure, screw-top lid.[10]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • Use an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • A complete list of all other components in the container, including solvents and water, with percentages. Do not use abbreviations or chemical formulas.[10]

      • The specific hazard(s) (e.g., "Corrosive," "Toxic").

      • The date accumulation started.

  • Waste Segregation & Storage:

    • Crucially, segregate incompatible waste streams to prevent dangerous reactions. [5][11] Store this acidic waste away from bases, oxidizers, and any reactive metals.

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[7]

    • The container must be kept closed at all times except when adding waste.[5]

    • Utilize secondary containment (such as a plastic tub) to capture any potential leaks or spills.[5]

  • Arranging for Disposal:

    • Do not exceed the storage limits for your SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[5]

    • Contact your institution's EHS department to schedule a pickup. Do not transport hazardous waste yourself or pour it down the drain.[5][12]

Scenario B: Waste Determined to be NON-HAZARDOUS

Only after a thorough and documented evaluation proves the waste does not meet any of the hazardous criteria can you consider it non-hazardous.[2][6]

Step-by-Step Protocol for Non-Hazardous Waste Disposal:

  • PPE: Always wear appropriate PPE when handling any chemical waste.

  • Solid Waste:

    • If the waste is a solid and uncontaminated with hazardous materials, it can likely be disposed of in the regular laboratory trash.

    • It must be in a sealed, well-labeled container to protect custodial staff.[6]

  • Aqueous Solutions (Drain Disposal Considerations):

    • Drain disposal is highly regulated and should only be done if explicitly permitted by your institution and local wastewater treatment authority.[12]

    • Generally, for a chemical to be drain-disposable, it must be:

      • Readily water-soluble.

      • Non-toxic to aquatic life.

      • Not a bio-accumulator.

      • The pH of the solution must be neutralized to between 5.5 and 9.5.[12]

    • Given the lack of ecotoxicity data for this compound, drain disposal is not recommended .

  • Record Keeping: Maintain records of your hazardous waste determination process, including any tests performed or data consulted, for at least three years.[2]

Part 3: Visualization of Disposal Workflow

To clarify the decision-making process, the following diagram outlines the key steps and logic for handling waste of this compound.

G cluster_0 Phase 1: Waste Characterization cluster_1 Phase 2: Disposal Pathway start Waste Generated: (R)-2-Benzyl-4-(tert-butoxy) -4-oxobutanoic acid waste_determination Hazardous Waste Determination (40 CFR § 262.11) start->waste_determination generator_knowledge Assess Generator Knowledge: - Chemical Structure - Process Contaminants waste_determination->generator_knowledge char_assessment Assess 4 Characteristics: - Ignitability - Corrosivity (pH) - Reactivity - Toxicity (TCLP) generator_knowledge->char_assessment is_hazardous Is Waste Hazardous? char_assessment->is_hazardous hazardous_protocol Follow Hazardous Waste Protocol: 1. Use Compatible Container (HDPE) 2. Attach Hazardous Waste Label 3. Segregate from Incompatibles 4. Store in SAA with Secondary Containment 5. Contact EHS for Pickup is_hazardous->hazardous_protocol Yes / Unknown non_hazardous_protocol Follow Non-Hazardous Protocol: 1. Confirm with EHS 2. Solid: Seal & Place in Lab Trash 3. Aqueous: Neutralize & Check Local Drain Disposal Rules (Not Recommended) 4. Document Determination is_hazardous->non_hazardous_protocol No (Documented)

Caption: Decision workflow for the disposal of this compound.

By adhering to this structured approach, from diligent determination to meticulous execution, you ensure that the final chapter of your research is written with an unwavering commitment to safety, responsibility, and scientific integrity.

References

  • Maratek.

  • Daniels Health.

  • Vanderbilt University Environmental Health & Safety.

  • University of Pennsylvania Environmental Health & Radiation Safety.

  • GCW Gandhi Nagar Jammu.

  • Cornell University Environmental Health and Safety.

  • Cornell University Environmental Health and Safety.

  • Biosynth.

  • U.S. Environmental Protection Agency.

  • ChemNet.

  • ChemicalBook.

  • U.S. Environmental Protection Agency.

  • U.S. Environmental Protection Agency.

  • Indiana Department of Environmental Management.

  • Brigham Young University Risk Management and Safety.

  • Williams Mullen.

  • American Chemical Society.

  • AK Scientific, Inc.

  • GAIACA.

  • CHIRALEN.

  • CymitQuimica.

  • Sigma-Aldrich.

  • GFS Chemicals.

  • AiFChem.

  • AbacipharmTech.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.